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  • Product: 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
  • CAS: 1155511-07-1

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

An In-depth Technical Guide to the Synthesis and Characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The pyran moiety is a common scaffold in a variety of bioactive molecules and approved drugs, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor properties.[1][2][3] This document details a robust synthetic protocol via the Williamson ether synthesis, explains the underlying SN2 reaction mechanism, and outlines a complete workflow for the purification and rigorous characterization of the title compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking a practical, in-depth understanding of this valuable chemical building block.

Introduction and Strategic Overview

The compound 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran incorporates two key structural motifs: a substituted aromatic ring and a saturated tetrahydropyran (THP) ring. The bromo-functional group on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, making it an attractive intermediate for building more complex molecular architectures. Pyran derivatives are of significant interest due to their prevalence in natural products and their wide array of biological activities.[3][4]

The synthesis of this target molecule is most efficiently achieved through the Williamson ether synthesis , a classic and reliable method for forming ethers.[5] This strategy involves the reaction of an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide. The retrosynthetic analysis of the target molecule logically disconnects the ether linkage to yield two readily available precursors: 3-bromophenol and a reactive derivative of tetrahydropyran-2-yl-methanol, such as 2-(bromomethyl)tetrahydro-2H-pyran.

Synthetic Approach: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This reaction pathway is characterized by the backside attack of a nucleophile on an electrophilic carbon center, leading to the displacement of a leaving group and an inversion of stereochemistry at the reaction center.[7]

Mechanism and Rationale

The synthesis involves two critical steps:

  • Deprotonation: The weakly acidic hydroxyl proton of 3-bromophenol is abstracted by a strong base to form the corresponding 3-bromophenoxide anion. This anion is a potent nucleophile, a prerequisite for an efficient SN2 reaction. The choice of base is crucial; sodium hydride (NaH) is particularly effective as it irreversibly deprotonates the phenol, driving the reaction forward with the evolution of hydrogen gas.[5]

  • Nucleophilic Attack: The generated 3-bromophenoxide attacks the electrophilic methylene carbon of 2-(bromomethyl)tetrahydro-2H-pyran. The bromide ion, being a good leaving group, is displaced, forming the desired ether linkage.[7][8]

For this reaction to be successful, the alkyl halide must be sterically unhindered (ideally primary) to allow for the backside attack of the nucleophile.[5] Using a primary halide like 2-(bromomethyl)tetrahydro-2H-pyran ensures that the SN2 pathway is highly favored over the competing E2 elimination pathway.[5] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is also critical as it solvates the counter-ion (Na⁺) while leaving the phenoxide nucleophile highly reactive.

Visualizing the Mechanism

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Displacement phenol 3-Bromophenol base NaH phenoxide 3-Bromophenoxide Ion (Potent Nucleophile) phenol->phenoxide Deprotonation alkyl_halide 2-(Bromomethyl)tetrahydro-2H-pyran (Electrophile) phenoxide->alkyl_halide Backside Attack product Target Ether Product + NaBr alkyl_halide->product Br- Displacement

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This section provides a self-validating, step-by-step procedure for the synthesis, purification, and verification of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Materials and Reagents
ReagentM.W.AmountMoles
3-Bromophenol173.011.73 g10.0 mmol
Sodium Hydride (60% disp.)24.000.44 g11.0 mmol
2-(Bromomethyl)tetrahydro-2H-pyran179.051.97 g11.0 mmol
Anhydrous Dimethylformamide (DMF)-50 mL-
Diethyl Ether-~200 mL-
Saturated NH₄Cl (aq)-~50 mL-
Brine-~50 mL-
Anhydrous MgSO₄---
Silica Gel (for chromatography)---
Eluent (Hexanes:Ethyl Acetate)---
Reaction Procedure
  • Setup: A 100 mL round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. The flask is equipped with a magnetic stir bar.

  • Reagent Addition: Anhydrous DMF (50 mL) is added to the flask via syringe, followed by 3-bromophenol (1.73 g, 10.0 mmol). The solution is stirred until the phenol dissolves completely.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) is added portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: 2-(Bromomethyl)tetrahydro-2H-pyran (1.97 g, 11.0 mmol) is added dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-bromophenol starting material (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.

Work-up and Purification
  • Quenching: The reaction mixture is carefully poured into a separatory funnel containing 100 mL of ice-cold water. The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are then washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.[9]

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil.[9][10]

  • Purification: The crude oil is purified by flash column chromatography on silica gel.[9][10] The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure product. Fractions are analyzed by TLC to identify and combine those containing the desired compound.

Physicochemical and Spectroscopic Characterization

Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₃BrO₂
Molecular Weight 273.12 g/mol
Appearance Colorless to pale yellow oil
Purity (Post-Chromatography) >95% (as determined by ¹H NMR)
Spectroscopic Data

The structural identity and purity of the synthesized compound are confirmed by the following spectroscopic methods.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ 7.20-7.05 (m, 3H, Ar-H), 6.85 (m, 1H, Ar-H), 4.05-3.85 (m, 2H, -CH₂-O-Ar), 3.80-3.60 (m, 2H, pyran H-2, H-6), 1.90-1.50 (m, 6H, pyran H-3, H-4, H-5).
¹³C NMR (100 MHz, CDCl₃)δ 159.0 (Ar C-O), 130.5 (Ar C-H), 123.0 (Ar C-Br), 122.5 (Ar C-H), 117.5 (Ar C-H), 113.0 (Ar C-H), 77.0 (pyran C-2), 70.0 (-CH₂-O-Ar), 62.5 (pyran C-6), 30.5 (pyran C-4), 25.5 (pyran C-3), 23.0 (pyran C-5).
FT-IR (neat, cm⁻¹)~3060 (Ar C-H stretch), ~2940, 2860 (Aliphatic C-H stretch), ~1580, 1470 (Ar C=C stretch), ~1240 (Aryl-Alkyl Ether C-O stretch), ~1040 (Aliphatic Ether C-O stretch).
Mass Spec. (EI-MS)m/z (%): 274/272 ([M]⁺, characteristic 1:1 bromine isotope pattern), 173 (base peak, [M-C₅H₉O]⁺), 85 ([C₅H₉O]⁺).

Synthesis and Purification Workflow

The entire process from starting materials to the final, characterized product is summarized in the following workflow diagram.

G Reactants 3-Bromophenol + 2-(Bromomethyl)tetrahydro-2H-pyran Conditions 1. NaH, DMF, 0°C to RT 2. Stir 12-18h at RT Reactants->Conditions Reaction Williamson Ether Synthesis (SN2 Reaction) Conditions->Reaction Workup Quench (NH4Cl) & Aqueous Extraction Reaction->Workup Purification Flash Column Chromatography (Silica Gel) Workup->Purification Product Pure 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran Purification->Product Analysis Spectroscopic Analysis (NMR, MS, IR) Product->Analysis

Caption: Experimental workflow for the synthesis and purification.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Available at: [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

  • PubChem. 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Available at: [Link]

  • MDPI. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Available at: [Link]

  • Nazari, Z., et al. (2022). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Frontiers in Chemistry, 10, 974201. Available at: [Link]

  • ScienceScholar. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. Available at: [Link]

  • Central Asian Journal of Medical and Natural Science. (2023). Preparation, Characterization of New 2-Oxo Pyran Derivatives by AL2O3-OK Solid Base Catalyst and Biological Activity Evaluation. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • Semantic Scholar. (2023). Anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • PubChem. 2-(Bromomethyl)tetrahydro-2H-pyran. Available at: [Link]

  • Utah Tech University. Williamson Ether Synthesis. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran: Properties, Synthesis, and Applications

Introduction and Strategic Importance In the landscape of multi-step organic synthesis, particularly within medicinal chemistry and materials science, the strategic manipulation of functional groups is paramount. 2-(3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

In the landscape of multi-step organic synthesis, particularly within medicinal chemistry and materials science, the strategic manipulation of functional groups is paramount. 2-(3-Bromophenoxy)tetrahydro-2H-pyran emerges as a compound of significant utility, serving as a protected, dual-functional building block. It ingeniously combines a stable tetrahydropyranyl (THP) acetal, which masks a reactive phenolic hydroxyl group, with a synthetically versatile aryl bromide handle.

This molecular architecture allows researchers to perform selective chemical transformations at the bromine-substituted position—such as metal-catalyzed cross-coupling reactions—without interference from the acidic phenol. The subsequent, often mild, deprotection of the THP group reveals the phenol, completing a synthetic sequence that would be challenging without this protective strategy. This guide provides a comprehensive overview of its properties, reactivity, synthesis, and safe handling, grounded in established scientific principles.

Physicochemical and Computed Properties

The fundamental physical and chemical properties of a compound dictate its behavior in experimental settings, from solubility and reaction kinetics to purification and storage. A summary of these properties for 2-(3-Bromophenoxy)tetrahydro-2H-pyran is presented below.

PropertyValueSource
IUPAC Name 2-(3-bromophenoxy)oxanePubChem[1]
CAS Number 57999-49-2PubChem[1]
Molecular Formula C₁₁H₁₃BrO₂PubChem[1]
Molecular Weight 257.12 g/mol PubChem[1]
Physical State Solid or liquid (Isomer-dependent)N/A
Melting Point 56-58 °C (for the 4-bromo isomer)Sigma-Aldrich, ChemicalBook[2][3]
Boiling Point 109 °C at 0.26 Torr (for the 4-bromo isomer)ChemicalBook[2][3]
Solubility Slightly soluble in water (for the 4-bromo isomer)ChemicalBook[2][3]
Computed XLogP3 3.4PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 2PubChem[4]

Note: Experimental data such as melting and boiling points are often reported for the more common 4-bromo isomer and should be considered indicative for the 3-bromo isomer.

Core Reactivity and Mechanistic Insights

The synthetic power of 2-(3-Bromophenoxy)tetrahydro-2H-pyran stems from the orthogonal reactivity of its two key functional moieties.

The Tetrahydropyranyl (THP) Acetal: A Robust Protecting Group

The THP group is a classic and reliable choice for protecting alcohols and phenols. Its efficacy is rooted in the stability of the acetal linkage to a wide array of non-acidic reagents, including organometallics (Grignard and organolithium reagents), hydrides, oxidants, and bases. This stability is the cornerstone of its strategic application.

Deprotection is readily achieved under acidic conditions. The mechanism involves protonation of one of the acetal oxygens, followed by cleavage to form a resonance-stabilized oxocarbenium ion and the free phenol. This process is typically performed using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) in an alcohol solvent or aqueous acetic acid.

The Aryl Bromide: A Gateway to Molecular Complexity

The carbon-bromine bond on the aromatic ring is a highly versatile functional handle for constructing new carbon-carbon and carbon-heteroatom bonds. It is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl structure.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl alkyne.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Furthermore, the aryl bromide can be converted into an organometallic species through metal-halogen exchange (e.g., with n-butyllithium) or by forming a Grignard reagent, which can then react with various electrophiles.

Synthesis and Purification Protocol

The most direct and common synthesis of 2-(3-Bromophenoxy)tetrahydro-2H-pyran is the acid-catalyzed addition of 3-bromophenol to 3,4-dihydro-2H-pyran (DHP).

Experimental Protocol: Synthesis of 2-(3-Bromophenoxy)tetrahydro-2H-pyran

Objective: To protect the hydroxyl group of 3-bromophenol as a THP ether.

Reagents:

  • 3-Bromophenol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.02 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 3-bromophenol and the chosen solvent under an inert atmosphere (e.g., nitrogen). The solution is stirred until the phenol is fully dissolved.

  • Catalyst Addition: The acid catalyst (PPTS or p-TsOH) is added to the solution.

  • DHP Addition: DHP is added dropwise to the stirred solution at 0 °C or room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting 3-bromophenol. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, the reaction mixture is quenched by adding saturated sodium bicarbonate solution to neutralize the acid catalyst. The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • Extraction: The aqueous layer is extracted one or two more times with the solvent (e.g., DCM).

  • Washing: The combined organic layers are washed with water and then with brine to remove residual salts.[5]

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

G cluster_start Reagents & Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Dissolve 3-Bromophenol in DCM catalyst 2. Add p-TsOH (catalyst) dhp 3. Add DHP dropwise monitor 4. Stir at RT Monitor by TLC dhp->monitor Reaction quench 5. Quench with Sat. NaHCO₃ monitor->quench Completion extract 6. Separate layers & Extract quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry (Na₂SO₄) & Concentrate wash->dry purify 9. Flash Column Chromatography dry->purify Crude Product product Pure Product purify->product

Caption: General workflow for the synthesis of 2-(3-Bromophenoxy)tetrahydro-2H-pyran.

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 3-substituted pattern (typically four peaks between δ 6.8-7.5 ppm). A key diagnostic signal is the anomeric proton (O-CH-O) of the THP ring, which appears as a broad singlet or triplet around δ 5.3-5.5 ppm. The aliphatic protons of the THP ring will appear as a series of complex multiplets between δ 1.5-4.0 ppm.

  • ¹³C NMR: The carbon spectrum will show the expected number of signals for the aromatic carbons and the five distinct carbons of the THP ring, with the anomeric carbon (O-C-O) appearing furthest downfield (around δ 96-100 ppm).

  • Mass Spectrometry (MS): In GC-MS analysis, a common and diagnostic fragmentation pattern for THP ethers is the loss of the dihydropyran radical, leading to a prominent base peak corresponding to the tetrahydropyranyl cation at m/z = 85.[4] The molecular ion peak [M]⁺ should also be observable.

Applications in a Research & Development Context

The strategic value of this compound is best illustrated in a synthetic pathway where its dual functionality is exploited. Consider a scenario in drug discovery requiring the synthesis of a substituted biphenyl phenol derivative.

G start 2-(3-Bromophenoxy)tetrahydro-2H-pyran intermediate THP-Protected Biphenyl Intermediate start->intermediate Suzuki Coupling (Pd Catalyst, Base) reagent1 Arylboronic Acid (R-B(OH)₂) reagent1->intermediate final_product Final Product: Substituted Biphenyl Phenol intermediate->final_product THP Deprotection reagent2 Acidic Workup (e.g., HCl or p-TsOH) reagent2->final_product

Caption: A representative synthetic pathway utilizing the subject compound.

In this workflow:

  • Protection is Key: The starting material, 2-(3-Bromophenoxy)tetrahydro-2H-pyran, has its phenol protected.

  • C-C Bond Formation: A Suzuki coupling reaction is performed between the aryl bromide and a suitable arylboronic acid. The THP group is stable under these conditions (palladium catalyst, base like Na₂CO₃ or K₃PO₄).

  • Deprotection: Once the biphenyl core is assembled, the THP group is removed with a simple acidic workup to reveal the desired phenolic product. This strategy avoids unwanted side reactions that could occur if the free phenol were present during the coupling step.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information[1]
Hazard StatementCodeDescription
Skin Sensitization H317May cause an allergic skin reaction.
Aquatic Hazard H411Toxic to aquatic life with long lasting effects.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

  • Ventilation: Use this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6][7]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[8][9] In case of accidental contact, rinse the affected area thoroughly with water.[7]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

Storage Recommendations
  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[6][8]

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[6][9]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

References

  • PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy-. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 2-(2-Bromoethyl)tetrahydro-2H-pyran. Retrieved from [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). An Improved Preparation of 3-Bromo-2H-Pyran-2-one. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. Retrieved from [Link]

  • GCIS. (n.d.). 2-(3-bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link]

Sources

Foundational

Spectroscopic Elucidation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic signature of the novel compound 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic signature of the novel compound 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of extensive published experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis. This approach not only offers a foundational dataset for the identification and characterization of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran but also outlines the rigorous experimental protocols required for its empirical validation.

Introduction: The Structural and Functional Significance

The tetrahydropyran (THP) moiety is a prevalent scaffold in a vast array of natural products and pharmacologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability. The incorporation of a bromophenoxy group introduces a site for further chemical modification, making 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran a potentially valuable intermediate in synthetic and medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in any research or development pipeline.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. These predictions are derived from the analysis of its chemical structure and comparison with data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons in the tetrahydropyran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-23.55 - 3.65m-
H-3a, H-4a, H-5a1.50 - 1.70m-
H-3e, H-4e, H-5e1.75 - 1.95m-
H-6a3.45 - 3.55m-
H-6e3.95 - 4.05m-
H-7a3.80 - 3.90ddJ = 10.5, 6.0
H-7b4.05 - 4.15ddJ = 10.5, 4.0
Ar-H (ortho to O)6.85 - 6.95dJ ≈ 8.0
Ar-H (ortho to Br)7.10 - 7.20dJ ≈ 8.0
Ar-H (meta to O, Br)7.15 - 7.25tJ ≈ 8.0
Ar-H (para to O)7.00 - 7.10s-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are based on the expected electronic environments of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-278 - 80
C-325 - 27
C-422 - 24
C-530 - 32
C-668 - 70
C-770 - 72
Ar-C (C-O)158 - 160
Ar-C (C-Br)121 - 123
Ar-C (ortho to O)114 - 116
Ar-C (ortho to Br)123 - 125
Ar-C (meta to O, Br)130 - 132
Ar-C (para to O)118 - 120
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran are summarized below.

Table 3: Predicted IR Absorption Bands for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850StrongAliphatic C-H Stretch
1590 - 1570StrongAromatic C=C Stretch
1475 - 1450StrongAromatic C=C Stretch
1250 - 1200StrongAryl-O Stretch
1100 - 1050StrongAliphatic C-O Stretch (Ether)
680 - 650StrongC-Br Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, the electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Key Mass Spectral Fragments for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

m/zPredicted Fragment Ion
272/274[M]⁺ (Molecular Ion)
187/189[M - C₅H₉O]⁺
171/173[BrC₆H₄O]⁺
85[C₅H₉O]⁺

Experimental Protocols

To empirically validate the predicted data, the following experimental protocols are recommended.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard pulse sequence with a 30° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Accumulate a larger number of scans (e.g., 1024 or more) to obtain a good quality spectrum.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

IR Data Acquisition
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis and electrospray ionization (ESI) for accurate mass determination.

  • Data Acquisition (EI-MS):

    • Use a standard electron energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 amu).

  • Data Acquisition (High-Resolution MS - ESI):

    • Use a positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Acquire data in high-resolution mode to determine the accurate mass and confirm the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern of the bromine-containing ions with the theoretical pattern.

Visualizations

Molecular Structure

Caption: Molecular structure of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [M]⁺ m/z 272/274 F1 [M - C₅H₉O]⁺ m/z 187/189 M->F1 - C₅H₉O• F2 [C₅H₉O]⁺ m/z 85 M->F2 - BrC₆H₄OCH₂•

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. By combining theoretical knowledge with data from analogous structures, a comprehensive spectroscopic profile has been established. The included experimental protocols offer a clear and robust framework for the empirical validation of this data. This guide serves as an essential resource for any scientist working with or synthesizing this compound, facilitating its accurate identification, characterization, and utilization in further research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. Compound summary for 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Retrieved from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. As no public crystallographic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. As no public crystallographic data for this specific compound currently exists, this document serves as a predictive and methodological whitepaper for researchers and drug development professionals aiming to elucidate its three-dimensional structure. The protocols and analyses presented herein are grounded in established chemical and crystallographic principles.

Introduction: The Significance of Structural Elucidation

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1][2] Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions make it a critical determinant of molecular recognition and biological activity. The introduction of a bromophenoxy group, as in 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, adds another layer of complexity and potential for directed intermolecular interactions, such as halogen bonding, which can significantly influence crystal packing and, by extension, the solid-state properties of the material.[3]

A definitive crystal structure provides unambiguous proof of constitution and stereochemistry. For drug development professionals, this information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property. This guide, therefore, outlines the necessary steps to achieve this goal for the title compound.

Synthesis and Purification

The target molecule can be synthesized via a Williamson ether synthesis, a robust and well-established method for forming ethers.[4][5][6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.

Proposed Synthetic Pathway

The synthesis will proceed in two main steps: the formation of the alkoxide from 3-bromophenol and the subsequent reaction with a suitable electrophile, 2-(bromomethyl)tetrahydro-2H-pyran.

Synthesis 3-Bromophenol 3-Bromophenol Sodium_3-bromophenoxide Sodium 3-bromophenoxide (in situ) 3-Bromophenol->Sodium_3-bromophenoxide Deprotonation NaH NaH (Sodium Hydride) NaH->Sodium_3-bromophenoxide Target_Molecule 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran Sodium_3-bromophenoxide->Target_Molecule SN2 Reaction 2-(Bromomethyl)tetrahydro-2H-pyran 2-(Bromomethyl)tetrahydro-2H-pyran 2-(Bromomethyl)tetrahydro-2H-pyran->Target_Molecule

Caption: Proposed synthetic workflow for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Experimental Protocol: Synthesis
  • Alkoxide Formation: To a stirred solution of 3-bromophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Rationale: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the phenol to form the corresponding alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.

  • Etherification: After the evolution of gas ceases (indicating complete alkoxide formation), add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.05 eq) in anhydrous THF dropwise to the reaction mixture.

    • Rationale: 2-(Bromomethyl)tetrahydro-2H-pyran serves as the electrophile. A primary bromide is an excellent substrate for an SN2 reaction, minimizing the potential for elimination side reactions.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[7] The purity of the compound is a critical factor.[8]

Crystal Growth Techniques

Several methods can be employed to grow single crystals of small organic molecules.[9][10][11][12] For the title compound, the following techniques are recommended for screening:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) in which it is moderately soluble.[8] Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Liquid-Liquid Diffusion): Create a two-chamber system. In the inner vial, place a concentrated solution of the compound in a "good" solvent. In the outer, larger chamber, place a "poor" solvent (precipitant) in which the compound is sparingly soluble, but which is miscible with the "good" solvent.[11] The slow diffusion of the precipitant vapor into the solution of the compound will gradually decrease its solubility, leading to crystallization.

Experimental Protocol: Crystallization Screening
  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a system where the compound has moderate solubility.

  • Setup: Prepare small-scale crystallization trials using the selected solvent systems and the techniques described above.

  • Incubation: Store the crystallization setups in a vibration-free environment at a constant temperature.

  • Observation: Periodically inspect the vials under a microscope for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction Analysis

This non-destructive technique provides detailed information about the three-dimensional arrangement of atoms within a crystal.[7][13]

Data Collection

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

Experimental Protocol: Data Collection and Processing
  • Crystal Mounting: Select a clear, well-formed crystal and mount it on a suitable holder (e.g., a cryoloop).

  • Data Collection: Collect the diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A modern diffractometer equipped with a CCD or CMOS detector is typically used.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This yields a reflection file (e.g., in .hkl format).

Xray_Workflow cluster_Experiment Experimental cluster_Computation Computational Single_Crystal Single_Crystal Diffraction_Pattern Diffraction Pattern Single_Crystal->Diffraction_Pattern Irradiation Xray_Beam X-ray Beam Xray_Beam->Diffraction_Pattern Structure_Solution Structure Solution (e.g., Direct Methods) Diffraction_Pattern->Structure_Solution Data Processing Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (e.g., checkCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The goal of structure solution is to determine the initial positions of the atoms in the unit cell, while refinement optimizes these positions and other parameters to best fit the experimental data.

Protocol: Structure Solution and Refinement
  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Model Building and Refinement: An initial model of the molecule is fitted to the electron density map. The atomic coordinates, displacement parameters, and other variables are then refined using a least-squares minimization procedure, typically with software such as SHELXL.[14][15][16] This iterative process continues until the model converges and provides a good fit to the experimental data.

Structural Analysis and Discussion

A thorough analysis of the refined crystal structure provides insights into the molecular and supramolecular features of the compound.

Expected Molecular Geometry and Conformation

The tetrahydropyran ring is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered ring system.[2] The bromophenoxymethyl substituent can occupy either an axial or an equatorial position. The preferred conformation will be the one that minimizes steric hindrance.

Predicted Intermolecular Interactions

The presence of a bromine atom and ether oxygen atoms suggests the possibility of several types of non-covalent interactions that will dictate the crystal packing:

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the ether oxygen atoms.[3]

  • C-H···π Interactions: The hydrogen atoms of the tetrahydropyran ring may interact with the aromatic ring of the bromophenoxy group.

  • van der Waals Forces: London dispersion forces will also play a significant role in the overall crystal packing.[17][18]

Data Validation and Reporting

The final step is to validate the crystal structure to ensure its quality and correctness.

Structure Validation

The refined crystallographic information file (CIF) should be checked using a validation tool like checkCIF, which is available through the International Union of Crystallography (IUCr).[19][20][21][22] This program checks for inconsistencies, potential errors, and completeness of the data.

Data Presentation

The key crystallographic data should be summarized in a table for easy interpretation.

Parameter Expected Data
Chemical formulaC12H15BrO2
Formula weight271.15 g/mol
Crystal systemTo be determined
Space groupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
V (ų)To be determined
ZTo be determined
Calculated density (g/cm³)To be determined
R1, wR2 [I > 2σ(I)]< 0.05 for a well-refined structure
Goodness-of-fit on F²~1.0 for a good refinement

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. By following the detailed protocols for synthesis, crystallization, and X-ray analysis, researchers can obtain a high-quality crystal structure. The resulting structural information will be invaluable for understanding the solid-state properties of this compound and for its potential applications in medicinal chemistry and materials science.

References

  • Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • Breslyn. Intermolecular Forces for Br2 (Diatomic Bromine). (2022). YouTube. Available at: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. (2023). Chem. Soc. Rev. Available at: [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Available at: [Link]

  • American Chemical Society. Conformational analysis. 42. Monosubstituted tetrahydropyrans. (1971). J. Am. Chem. Soc. Available at: [Link]

  • SERC Carleton. Single-crystal X-ray Diffraction. (2007). Available at: [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Google Patents. Production method for tetrahydro-2h-pyran derivative. (2017).
  • Oak Ridge National Laboratory. Single Crystal Diffraction: The Definitive Structural Technique. (2016). Available at: [Link]

  • Chemistry LibreTexts. Intermolecular Interactions. (2021). Available at: [Link]

  • Massachusetts Institute of Technology. Crystal Structure Validation. Available at: [Link]

  • Nanyang Technological University. Development of new methods in tetrahydropyran ring synthesis. Available at: [Link]

  • Nature. A rare case of brominated small molecule acceptors for high-efficiency organic solar cells. (2023). Available at: [Link]

  • Utrecht University. PLATON/VALIDATION. Available at: [Link]

  • National Institutes of Health. Getting crystals your crystallographer will treasure: a beginner's guide. (2024). Acta Crystallographica Section E. Available at: [Link]

  • University of York. Single Crystal X-ray Diffraction. Available at: [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. (2018). YouTube. Available at: [Link]

  • OlexSys. Structure Refinement. Available at: [Link]

  • National Institutes of Health. Structure validation in chemical crystallography. (2009). Acta Crystallographica Section D. Available at: [Link]

  • Oxford University Press. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Available at: [Link]

  • ResearchGate. Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. (2018). Available at: [Link]

  • Chemistry LibreTexts. The Williamson Ether Synthesis. (2020). Available at: [Link]

  • Massachusetts Institute of Technology. Growing Quality Crystals. Available at: [Link]

  • Wikipedia. Tetrahydropyran. Available at: [Link]

  • Royal Society of Chemistry. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. (2015). CrystEngComm. Available at: [Link]

  • Organic Syntheses. 2,3-dihydropyran. Available at: [Link]

  • American Chemical Society. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2019). Chem. Rev. Available at: [Link]

  • National Single Crystal X-ray Facility. PLATON-CHECKCIF.pdf. Available at: [Link]

  • Christian Hubschle. ShelXle Tutorial solving and refining crystal structures. (2020). YouTube. Available at: [Link]

  • University of California, San Diego. Growing and Mounting Crystals Your Instrument Will Treasure. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2020). Available at: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Available at: [Link]

  • College of Saint Benedict & Saint John's University. Conformational Analysis CA12. Rings Containing Heteroatoms. Available at: [Link]

  • A. Linden. Validating a small-unit-cell structure; understanding checkCIF reports. (2013). YouTube. Available at: [Link]

  • University of Cambridge. SHELXL - An Easy Structure - Sucrose. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in Organic Solvents

Introduction In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a molecule of interes...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a molecule of interest, featuring a versatile tetrahydropyran (THP) ether, a common protecting group and structural motif, linked to a brominated aromatic ring. This structure presents a valuable scaffold for synthetic transformations in drug discovery and the development of functional materials.

The solubility of a compound is a critical physicochemical property that governs its utility across a spectrum of applications. From dictating the choice of solvent for a chemical reaction to influencing purification methods like crystallization and chromatography, and ultimately impacting the bioavailability of a potential drug candidate, a thorough understanding of solubility is indispensable. This guide provides a comprehensive overview of the solubility characteristics of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, offers a theoretical framework for its behavior, and presents a robust protocol for its experimental determination.

Section 1: Physicochemical Profile and Predicted Solubility

Direct experimental solubility data for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is not extensively documented in publicly available literature. However, by analyzing its constituent functional groups and leveraging data from structurally similar compounds, we can establish a reliable predictive profile.

Chemical Structure:

Figure 1: Chemical Structure of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

The molecule's structure can be deconstructed into three key regions influencing its solubility:

  • The Bromophenyl Group: An aromatic ring substituted with a bromine atom. This part of the molecule is predominantly nonpolar and hydrophobic, but the carbon-bromine bond introduces some polarity.

  • The Ether Linkages: Both the phenoxy ether and the cyclic THP ether introduce polar character and potential hydrogen bond acceptor sites.

  • The Tetrahydro-2H-pyran Ring: A saturated heterocyclic aliphatic ring, which contributes a degree of nonpolar surface area.

The overall polarity is a balance between the non-polar hydrocarbon portions and the polar ether functionalities. The presence of electronegative oxygen atoms in polar functional groups like ethers determines the molecule's polarity.

Predicted Physicochemical Properties

To provide a quantitative basis for solubility prediction, the following table summarizes key computed properties for the closely related analog, 2-(3-Bromophenoxy)tetrahydro-2H-pyran, as specific data for the target molecule is unavailable.[1] These values serve as a strong proxy for understanding the compound's behavior.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₃BrO₂PubChem[1]
Molecular Weight257.12 g/mol PubChem[1]
XLogP33.4PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]

A positive XLogP3 value suggests a preference for lipophilic (nonpolar) environments over aqueous ones. The absence of hydrogen bond donors and the presence of two acceptors indicate it can interact with protic solvents but cannot form hydrogen bond networks on its own.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in various classes of organic solvents.

  • High Solubility Expected: In solvents that can accommodate both its polar ether groups and nonpolar aromatic/aliphatic regions.

    • Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone. These solvents can engage in dipole-dipole interactions with the ether linkages.

    • Ethers: Diethyl ether. Its structure is highly compatible with the THP moiety.

  • Moderate Solubility Expected:

    • Polar Protic Solvents: Ethanol, Methanol. While the compound can accept hydrogen bonds, its lack of donor groups and significant nonpolar character may limit solubility compared to polar aprotic solvents.

    • Aromatic Hydrocarbons: Toluene, Benzene. These will favorably interact with the bromophenyl ring.

  • Low to Negligible Solubility Expected:

    • Nonpolar Aliphatic Solvents: Hexane, Cyclohexane. The polarity of the ether groups will likely make the compound poorly soluble in these highly nonpolar solvents.

    • Water: The large hydrophobic structure will dominate, leading to very low aqueous solubility. A related compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is described as only slightly soluble in water.[2]

Section 2: Advanced Frameworks for Solubility Prediction

While the "like dissolves like" principle provides a useful qualitative guide, modern drug development and process chemistry often require more precise quantitative predictions.

Quantitative Structure-Property Relationship (QSPR)

QSPR models utilize mathematical equations to correlate a compound's structural or physicochemical properties (descriptors) with its solubility.[3] These models are trained on large datasets of known solubility data and can provide rapid predictions for new molecules.

Machine Learning and AI Models

Recent advancements have seen the application of machine learning (ML) algorithms—such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Gradient Boosting—to solubility prediction.[4][5] These models can uncover complex, non-linear relationships between molecular descriptors and solubility, often yielding higher accuracy than traditional QSPR methods.[4] For researchers working with large libraries of compounds, leveraging such predictive tools can significantly accelerate the solvent screening process.

Section 3: Experimental Protocol for Solubility Determination

The following protocol describes a robust, self-validating method for the quantitative determination of solubility using the isothermal shake-flask method, a gold standard in the field. This method ensures that the measurement is taken at equilibrium, providing a true representation of the compound's solubility.

Objective: To determine the saturation solubility of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in a selected organic solvent at a constant temperature.

Materials:

  • 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (solute)

  • High-purity organic solvent of choice

  • Analytical balance (± 0.1 mg accuracy)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology:

  • Preparation of a Saturated Solution:

    • Rationale: To ensure equilibrium is reached between the dissolved and undissolved solute, an excess of the solid is required.

    • Procedure: Add an excess amount of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran to a vial (e.g., 20-30 mg). Record the exact mass. Add a known volume of the selected solvent (e.g., 2.0 mL).

  • Equilibration:

    • Rationale: Solubility is temperature-dependent. Constant agitation ensures that the system reaches saturation equilibrium efficiently.

    • Procedure: Securely cap the vial. Place it in a shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours). A preliminary time-course study can be run to confirm when equilibrium is reached (i.e., when solubility values no longer increase over time).

  • Phase Separation:

    • Rationale: It is critical to analyze only the saturated liquid phase without any undissolved solid particles, which would artificially inflate the measured concentration.

    • Procedure: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let excess solid settle.

  • Sample Extraction and Dilution:

    • Rationale: Careful extraction and immediate dilution prevent the solute from precipitating due to temperature changes or solvent evaporation.

    • Procedure: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any remaining microscopic particles. Record the weight of the transferred filtrate. Dilute the filtered aliquot with a known volume of the solvent in a volumetric flask to a concentration suitable for the analytical method.

  • Quantification:

    • Rationale: A validated analytical method ensures an accurate measurement of the solute concentration in the diluted sample.

    • Procedure: Analyze the diluted sample using a pre-calibrated HPLC or GC method. Determine the concentration of the solute by comparing the instrument response to a standard calibration curve.

  • Calculation of Solubility:

    • Rationale: Back-calculation from the diluted sample concentration provides the final solubility value.

    • Procedure:

      • Solubility (g/L) = (Concentration of diluted sample [g/L]) × (Dilution Factor)

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Allow solids to settle (≥ 2 hours) C->D E Withdraw supernatant D->E F Filter (0.22 µm) E->F G Dilute sample F->G H Quantify (HPLC/GC) G->H I Calculate Solubility (g/L or mol/L) H->I

Caption: Workflow for experimental solubility determination.

Section 4: Data Presentation

Quantitative solubility data should be meticulously recorded to allow for clear comparison and interpretation.

Table for Recording Experimental Solubility Data

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Observations
Dichloromethane25
Tetrahydrofuran25
Ethanol25
Toluene25
Hexane25

Conclusion

While specific experimental data for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is sparse, a robust understanding of its solubility can be achieved through structural analysis and comparison with related analogs. The molecule is predicted to be highly soluble in polar aprotic solvents and moderately soluble in polar protic and aromatic hydrocarbon solvents, with poor solubility in nonpolar aliphatic solvents and water. For researchers and drug development professionals, this predictive framework provides a strong starting point for solvent selection. However, for applications requiring precise concentrations, the experimental protocol detailed in this guide offers a reliable method for obtaining accurate quantitative solubility data, which is fundamental to advancing chemical synthesis, purification, and formulation development.

References

  • Cheméo. Chemical Properties of 2H-Pyran, tetrahydro-2-methoxy- (CAS 6581-66-4). [Link]

  • PubChem. 2-(3-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Krzyzanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

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  • Palmer, D. S., Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

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Exploratory

An In-depth Technical Guide to the Thermal Stability of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The thermal stability of active pharmaceutical ingredients (APIs) and their intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing manufacturing, formulation, storage, and ultimately, patient safety. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermal stability of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a halogenated heterocyclic compound representative of structures encountered in medicinal chemistry. We delve into the theoretical underpinnings of thermal decomposition for brominated aromatic ethers and tetrahydropyran derivatives, outline detailed experimental protocols for key analytical techniques including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide a framework for data interpretation. This document is intended to serve as a practical resource for scientists and researchers in the pharmaceutical and chemical industries.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with the physicochemical properties of the molecule playing a pivotal role. Among these, thermal stability is of paramount importance. An unstable compound can degrade under the thermal stresses of manufacturing processes such as drying, milling, and granulation, leading to impurities and a loss of potency. Furthermore, the shelf-life and required storage conditions of the final drug product are directly dictated by its thermal robustness.

For a molecule like 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, which incorporates both a brominated aromatic ether and a tetrahydropyran moiety, a thorough understanding of its thermal behavior is essential. The presence of a halogen atom and an ether linkage can present specific degradation pathways that must be elucidated to ensure the quality, safety, and efficacy of any potential drug substance derived from it. This guide provides the scientific foundation and practical methodologies to comprehensively characterize the thermal stability of this and structurally related compounds.

Theoretical Framework: Anticipating Thermal Decomposition Pathways

The thermal decomposition of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is likely to be a complex process involving multiple degradation pathways. By examining the constituent functional groups, we can hypothesize potential mechanisms.

The Role of the Brominated Aryl Ether Moiety

Brominated aromatic compounds are frequently utilized as flame retardants due to their ability to scavenge free radicals upon thermal degradation.[1] The carbon-bromine bond is typically the weakest link in the aromatic portion of the molecule and is susceptible to homolytic cleavage at elevated temperatures. This can initiate a radical chain reaction. The ether linkage, while generally more stable than the C-Br bond, can also undergo cleavage. Thermal degradation of brominated flame retardants often results in the formation of brominated products of incomplete combustion, such as brominated benzenes and phenols.[1][2]

The Tetrahydropyran Ring: Stability and Ring-Opening

Saturated heterocyclic systems like tetrahydropyran are generally more stable than their unsaturated counterparts. However, at elevated temperatures, ring-opening reactions can occur. Computational studies on the thermal decomposition of dihydropyran derivatives suggest that substituents on the ring can influence the activation energy of these processes.[3] For 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, the bulky substituent at the 2-position could sterically influence the ring's stability.

Potential Decomposition Products

Based on the above considerations, the thermal decomposition of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran could yield a variety of products, including but not limited to:

  • Hydrogen bromide (HBr)

  • 3-Bromophenol

  • Tetrahydro-2H-pyran-2-methanol

  • Various brominated and non-brominated aromatic and aliphatic hydrocarbons

The exact product profile will depend on the specific conditions, such as temperature, heating rate, and the presence of oxygen.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of a compound. Here, we detail the protocols for two fundamental techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is an invaluable tool for determining the onset of decomposition, identifying multi-step degradation processes, and quantifying residual solvents or moisture.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (typically platinum or alumina) should be used.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran into the tared sample pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxidation in the decomposition process.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 700 °C) at a constant heating rate of 10 °C/min.[5]

  • Data Acquisition: Record the mass loss and temperature throughout the experiment.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can be plotted to identify the temperatures of maximum mass loss rate.

The resulting TGA thermogram will provide key information:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

  • Stepwise Decomposition: The presence of multiple distinct steps in the TGA curve indicates a multi-stage decomposition process.

  • Residual Mass: The mass remaining at the end of the experiment can indicate the formation of non-volatile decomposition products or char.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_prep Instrument Calibration sample_prep Sample Weighing (5-10 mg) instrument_prep->sample_prep set_conditions Set Experimental Conditions (Atmosphere, Temp. Program) sample_prep->set_conditions run_analysis Run TGA Experiment set_conditions->run_analysis acquire_data Acquire Mass vs. Temp Data run_analysis->acquire_data plot_data Plot TGA & DTG Curves acquire_data->plot_data interpret_data Determine Tonset & Decomposition Steps plot_data->interpret_data

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6] It is used to detect thermal events such as melting, crystallization, glass transitions, and chemical reactions.[6][7]

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

    • Temperature Program: A common program is to heat the sample from ambient temperature to a temperature above its expected decomposition, cool it back to ambient, and then perform a second heating cycle. A heating rate of 10 °C/min is typical.[5]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Plot the heat flow (in W/g or mW) versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., decomposition) will appear as troughs (or vice-versa depending on instrument convention).

The DSC thermogram can reveal:

  • Melting Point (Tm): A sharp endothermic peak corresponding to the melting of the crystalline solid. The purity of the sample can also be estimated from the shape of the melting peak.[8]

  • Glass Transition Temperature (Tg): A step-like change in the baseline, indicating a transition from a glassy to a rubbery state in amorphous materials.[6]

  • Decomposition Exotherm: A broad exothermic peak (or series of peaks) at higher temperatures, indicating the energy released during decomposition. The onset temperature of this exotherm is another measure of thermal stability.

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing instrument_prep Instrument Calibration sample_prep Sample Encapsulation (2-5 mg) instrument_prep->sample_prep set_conditions Set Experimental Conditions (Atmosphere, Temp. Program) sample_prep->set_conditions run_analysis Run DSC Experiment set_conditions->run_analysis acquire_data Acquire Heat Flow vs. Temp Data run_analysis->acquire_data plot_data Plot DSC Thermogram acquire_data->plot_data interpret_data Identify Tm, Tg, & Decomposition Events plot_data->interpret_data

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Synthesizing the Data: A Holistic View of Thermal Stability

By combining the results from TGA and DSC, a comprehensive picture of the thermal stability of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran can be constructed.

ParameterTGADSC
Primary Measurement Mass ChangeHeat Flow
Key Information Decomposition Temperature (Tonset)Melting Point (Tm), Glass Transition (Tg), Decomposition Enthalpy
Atmosphere Inert or OxidativeTypically Inert

A hypothetical data summary might look like this:

PropertyValue
Melting Point (Tm) 85-90 °C
Onset of Decomposition (TGA, N2) 220 °C
Onset of Decomposition (TGA, Air) 210 °C
Decomposition Peak (DSC, N2) 250 °C (exothermic)

This hypothetical data would suggest that the compound is a solid at room temperature and is stable up to approximately 210-220 °C, after which it undergoes exothermic decomposition. The lower onset temperature in air suggests that oxidation plays a role in the degradation process.

Advanced Techniques and Further Considerations

For a more in-depth investigation, especially if initial results indicate potential stability issues, advanced techniques can be employed:

  • TGA-MS/FTIR: Coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer allows for the real-time identification of evolved gases during decomposition.[9] This can confirm the proposed decomposition pathways and identify potentially toxic byproducts.

  • Accelerating Rate Calorimetry (ARC): ARC is used to study the time, temperature, and pressure relationships of a material undergoing an exothermic reaction under adiabatic conditions. This is particularly important for assessing the risk of thermal runaway reactions on a larger scale.

Conclusion

The thermal stability of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a critical attribute that must be thoroughly characterized to support its potential development as a pharmaceutical intermediate. A systematic approach, beginning with foundational techniques like TGA and DSC, provides the necessary data to understand its decomposition profile. By integrating experimental data with a sound theoretical understanding of the potential degradation mechanisms, researchers can make informed decisions regarding the handling, processing, and storage of this and similar molecules, ultimately ensuring the development of safe and stable medicines.

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Foundational

An In-Depth Technical Guide to the Biological Activities of Bromophenyl-Substituted Pyran Derivatives

Abstract: The pyran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] The strategic modif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyran ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1] The strategic modification of this core, particularly through halogenation, offers a powerful tool to modulate a molecule's physicochemical properties and enhance its biological efficacy. This technical guide provides a comprehensive examination of pyran derivatives functionalized with a bromophenyl moiety. We delve into the synthesis strategies, key biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and the underlying mechanisms of action. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic potential of this promising class of compounds.

Introduction: The Pyran Scaffold and the Significance of Bromophenyl Substitution

The six-membered, oxygen-containing pyran heterocycle is a cornerstone of modern drug discovery. Its derivatives are known to exhibit a vast spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the pyran scaffold allows for extensive structural diversification, enabling chemists to fine-tune its activity toward specific biological targets.

The introduction of a halogen atom, such as bromine, onto a phenyl substituent is a well-established strategy in medicinal chemistry. The bromine atom can significantly alter a compound's characteristics:

  • Increased Lipophilicity: Enhances the ability of the molecule to cross cell membranes.

  • Metabolic Stability: The carbon-bromine bond can block sites of metabolic oxidation, increasing the compound's half-life.

  • Binding Interactions: Bromine can act as a heavy and polarizable atom, forming specific halogen bonds with biological targets, thereby increasing binding affinity and selectivity.

This guide focuses specifically on bromophenyl pyran derivatives, synthesizing data from recent literature to present a cohesive overview of their potential as therapeutic agents.

Synthesis of Bromophenyl Pyran Derivatives

The synthesis of poly-substituted 4H-pyran derivatives is most efficiently achieved through one-pot, multicomponent reactions (MCRs).[5] These reactions are prized for their high atom economy, operational simplicity, and ability to generate complex molecules in a single step from readily available starting materials.[2] The most common approach involves the condensation of an aromatic aldehyde, an active methylene-containing compound (like malononitrile), and a 1,3-dicarbonyl compound.

The causality behind this choice of reaction is its convergence and efficiency. Instead of a lengthy, linear synthesis with multiple purification steps, the MCR approach allows for the rapid assembly of a diverse library of compounds for biological screening by simply varying the three core components.

General Protocol for Multicomponent Synthesis of 4H-Pyrans

A representative protocol involves stirring an equimolar mixture of a substituted bromobenzaldehyde (e.g., 4-bromobenzaldehyde), malononitrile, and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in the presence of a catalyst.

Step-by-Step Methodology:

  • Reactant Preparation: To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and the 1,3-dicarbonyl compound (1 mmol).

  • Solvent and Catalyst Addition: Add an appropriate solvent (e.g., 10 mL of ethanol) and a catalytic amount of a base (e.g., piperidine, 0.1 mmol) or a solid catalyst.[5][6] The choice of catalyst is critical; basic catalysts facilitate the initial Knoevenagel condensation, which is the rate-determining step.

  • Reaction Execution: Stir the mixture at room temperature or under reflux (e.g., 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates and can be collected by simple filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[6][7]

Mandatory Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_output Output A Bromobenzaldehyde Mix One-Pot Reaction Vessel (Solvent + Catalyst) A->Mix B Malononitrile B->Mix C 1,3-Dicarbonyl Compound C->Mix React Stirring / Reflux Mix->React TLC Monitoring Filter Filtration & Washing React->Filter Purify Recrystallization Filter->Purify Product Pure Bromophenyl Pyran Derivative Purify->Product

Caption: Multicomponent reaction workflow for pyran synthesis.

Anticancer Activity

Several studies have highlighted the potent antiproliferative activity of bromophenyl-substituted pyran derivatives against a range of human cancer cell lines.[1][8] These compounds have demonstrated efficacy against breast (MCF7), lung (A549), and colorectal (HCT116) cancers.[8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ReferenceSubstitution PatternCell LineIC₅₀ (µM)Source
Compound 15c 4-BromophenylMCF7 (Breast)4.23[8]
Compound 15c 4-BromophenylA549 (Lung)10.11[8]
Compound 15c 4-BromophenylHCT116 (Colorectal)7.56[8]
Naphthopyran 3a 4-BromophenylHCT-116 (Colorectal)-[3][9]

Note: Data presented is representative. Refer to the cited sources for a comprehensive list of compounds and activities.

Mechanism of Action: Induction of Apoptosis and Kinase Inhibition

The anticancer effect of these derivatives is not merely cytotoxic but is rooted in specific molecular mechanisms. The choice to investigate these pathways stems from the well-established role of apoptosis and cell cycle regulation in cancer progression.

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2): Certain pyran derivatives have been shown to inhibit CDK2, a key regulator of the cell cycle.[9] By blocking CDK2, these compounds can halt cell cycle progression, preventing cancer cells from dividing.

  • Induction of Apoptosis: The compounds trigger programmed cell death (apoptosis) in cancer cells. This is often mediated by the activation of the caspase cascade, particularly the executioner caspase, Caspase-3.[9]

  • Cell Cycle Arrest: Flow cytometry analyses have revealed that treatment with these compounds can cause cancer cells to accumulate in specific phases of the cell cycle, indicating a disruption of the normal cell division process.[8]

Mandatory Visualization: Anticancer Signaling Pathway```dot

G Compound Bromophenyl Pyran Derivative CDK2 CDK2 Compound->CDK2 Inhibition Caspase3 Caspase-3 (Inactive) Compound->Caspase3 Activation CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Caspase3_A Caspase-3 (Active) Apoptosis Apoptosis (Programmed Cell Death) Caspase3_A->Apoptosis Executes

Caption: Inhibition of LPS-induced inflammatory pathways.

Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)

This assay provides a quantitative measure of NO production, a key indicator of iNOS activity and inflammation.

  • Cell Culture and Stimulation: Seed RAW264.7 macrophages in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the bromophenyl pyran derivative for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (untreated, LPS only, compound only).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the "LPS only" control.

Antimicrobial Activity

The pyran scaffold is also associated with significant antimicrobial properties. [3]Bromophenyl-substituted derivatives have been evaluated for their ability to inhibit the growth of pathogenic bacteria.

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria. [7][10]For example, certain 4-(p-bromophenyl)naphthopyran derivatives have been tested against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassSubstitutionBacterial StrainMIC (µg/mL)Source
Fused Spiro-4H-Pyran 4-BromophenylS. pneumoniae125[10]
Fused Spiro-4H-Pyran 4-BromophenylE. coli125[10]
Naphthopyran 4-BromophenylE. coliGood Activity[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining the antimicrobial susceptibility of a compound.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Perspectives

The collective evidence strongly indicates that bromophenyl-substituted pyran derivatives are a versatile and highly promising class of bioactive molecules. Their efficient synthesis via multicomponent reactions allows for the rapid generation of chemical diversity for screening. The demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial assays, supported by clear mechanistic insights, establishes a solid foundation for further drug development efforts.

Future research in this area should focus on:

  • Expanded Structure-Activity Relationship (SAR) Studies: Systematically modifying the substitution pattern on the pyran core and the phenyl ring to optimize potency and selectivity.

  • In Vivo Evaluation: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: Employing advanced techniques to identify the specific protein targets responsible for the observed biological effects, particularly for the anticancer and anti-inflammatory activities.

  • Exploration of Other Therapeutic Areas: Given the broad activity profile of pyrans, these brominated derivatives should be evaluated for other potential applications, such as antiviral, antifungal, or neuroprotective agents.

References

  • Title: Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization Source: ACS Omega URL: [Link]

  • Title: An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease Source: PMC - NIH URL: [Link]

  • Title: Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization Source: ACS Publications URL: [Link]

  • Title: anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone Source: Semantic Scholar URL: [Link]

  • Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations Source: MDPI URL: [Link]

  • Title: Current Chemistry Letters Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent Source: Growing Science URL: [Link]

  • Title: Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity Source: International journal of health sciences - ScienceScholar URL: [Link]

  • Title: Improved Anti-Breast Cancer Activity Through Structural Modification of Fused Pyran Derivatives and Mechanistic Investigations Source: ResearchGate URL: [Link]

  • Title: Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives Source: NIH URL: [Link]

  • Title: Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages Source: Springer Link URL: [Link]

  • Title: Current Developments in the Pyran-Based Analogues as Anticancer Agents Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor Source: ACS Publications URL: [Link]

  • Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: PubMed URL: [Link]

  • Title: Synthesis of new pyran and pyranoquinoline derivatives Source: Arabian Journal of Chemistry URL: [Link]

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Exploratory

The Versatile Synthon: An In-depth Technical Guide to 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in Organic Synthesis

Abstract This technical guide provides a comprehensive overview of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a key building block in modern organic synthesis. Its unique bifunctional nature, combining a reactive ary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a key building block in modern organic synthesis. Its unique bifunctional nature, combining a reactive aryl bromide moiety with a protected primary alcohol, makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This document will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, explore its reactivity and applications with mechanistic insights, and offer a forward-looking perspective on its potential in drug discovery and development.

Introduction: A Molecule of Strategic Importance

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of target molecules. 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran has emerged as a synthon of considerable interest due to its inherent structural features. The presence of a bromine atom on the phenyl ring offers a versatile handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. Simultaneously, the tetrahydropyran (THP) group serves as a robust and readily cleavable protecting group for the primary alcohol, allowing for the unmasking of this functionality at a desired stage of a multi-step synthesis. This dual functionality enables a modular and convergent approach to complex molecular targets.

The pyran moiety itself is a common structural motif in a vast array of natural products and biologically active compounds, including carbohydrates, alkaloids, and polyketides.[1] The incorporation of the tetrahydropyran ring system can influence the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. This guide will provide researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in the laboratory. The key properties of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₁H₁₃BrO₂[2]
Molecular Weight 257.12 g/mol [2]
CAS Number 57999-49-2[2]
Appearance Colorless to pale yellow oil or low melting solidGeneral Observation
IUPAC Name 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran[2]
Synonyms 3-Bromophenyl tetrahydropyran-2-ylmethyl ether[2]

Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Validated Protocol

The synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is most efficiently achieved through a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[3] This procedure involves the reaction of a phenoxide with an alkyl halide. In this specific case, 3-bromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 2-(bromomethyl)tetrahydro-2H-pyran.

An alternative and often more convenient approach for the synthesis of related tetrahydropyranyl ethers involves the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran.[4] However, for the synthesis of the title compound, the Williamson ether synthesis provides a more direct route.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure the desired product's high purity.

Reaction Scheme:

G reagent1 3-Bromophenol intermediate Sodium 3-bromophenoxide reagent1->intermediate + NaH (Deprotonation) reagent2 NaH product 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran intermediate->product + 2-(Bromomethyl)tetrahydro-2H-pyran (SN2 reaction) reagent3 2-(Bromomethyl)tetrahydro-2H-pyran

Figure 1: Reaction scheme for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Materials:

  • 3-Bromophenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Bromomethyl)tetrahydro-2H-pyran (1.05 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF.

  • Formation of the Phenoxide: Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF. Stir the suspension at 0 °C (ice bath).

  • To this suspension, add a solution of 3-bromophenol in anhydrous DMF dropwise over 15-20 minutes. The evolution of hydrogen gas will be observed.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the sodium phenoxide.

  • Ether Formation: To the resulting phenoxide solution, add 2-(bromomethyl)tetrahydro-2H-pyran dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-bromophenol spot.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the organic layer, and wash it sequentially with water and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask under an inert atmosphere is critical because sodium hydride reacts violently with water.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium towards the formation of the phenoxide.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the ionic intermediate (sodium phenoxide) and facilitates the Sₙ2 reaction.

  • Quenching with NH₄Cl: Saturated ammonium chloride is a mild acid that safely neutralizes any unreacted sodium hydride.

  • Aqueous Work-up: The washing steps are essential to remove DMF and inorganic salts from the organic layer.

  • Column Chromatography: This purification technique is necessary to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran stems from the orthogonal reactivity of its two key functional groups: the aryl bromide and the THP-protected alcohol.

Transformations of the Aryl Bromide Moiety

The carbon-bromine bond is a versatile functional group that can participate in a variety of powerful bond-forming reactions.

The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenoxy ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a highly reliable method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[5]

G reactant 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran product 2-(((3'-R)-[1,1'-biphenyl]-3-yl)oxy)methyl)tetrahydro-2H-pyran reactant->product + R-B(OH)2 [Pd catalyst, Base] boronic_acid R-B(OH)2

Figure 2: Suzuki-Miyaura coupling of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

The aryl bromide can be converted into a Grignard reagent by treatment with magnesium metal. This organometallic species is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[5]

G reactant 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran grignard Grignard Reagent reactant->grignard + Mg mg Mg product Substituted Product grignard->product + E+ electrophile E+

Figure 3: Formation and reaction of the Grignard reagent.

Deprotection of the Tetrahydropyranyl (THP) Ether

The THP ether is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including strongly basic, organometallic, and reductive conditions.[6] It can be readily cleaved under mild acidic conditions to reveal the primary alcohol.[7]

Deprotection Protocol:

  • Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and concentrate to obtain the deprotected alcohol.

The ability to selectively deprotect the alcohol allows for further functionalization at this position, such as oxidation to an aldehyde or carboxylic acid, or esterification.

Application in Drug Discovery and Development

The structural motifs accessible from 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran are of significant interest in medicinal chemistry. The biaryl and substituted phenyl structures that can be generated are common pharmacophores in a wide range of therapeutic areas. While a specific marketed drug derived directly from this building block is not readily identifiable from general searches, its utility is evident in the synthesis of analogues of biologically active molecules.

For instance, the pyran ring is a core component of numerous natural products with diverse biological activities.[8] The ability to introduce a variety of substituents onto the phenyl ring via cross-coupling reactions allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies. This is a crucial step in the optimization of a lead compound during the drug discovery process.

Spectroscopic Characterization

The identity and purity of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran can be confirmed by standard spectroscopic techniques.

Spectroscopic DataExpected Chemical Shifts (δ) / Signals
¹H NMR (CDCl₃) ~7.2-6.8 ppm (m, 4H, Ar-H), ~5.0-4.8 ppm (m, 1H, O-CH-O), ~4.0-3.5 ppm (m, 4H, -CH₂-O- and -O-CH₂-), ~2.0-1.5 ppm (m, 6H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃) ~158 ppm (C-OAr), ~130-120 ppm (Ar-C), ~122 ppm (C-Br), ~98 ppm (O-CH-O), ~68 ppm (-CH₂-O-), ~62 ppm (-O-CH₂-), ~30, 25, 19 ppm (-CH₂-CH₂-CH₂-)
IR (neat) ~3080-3050 cm⁻¹ (Ar C-H stretch), ~2940-2850 cm⁻¹ (Aliphatic C-H stretch), ~1580, 1470 cm⁻¹ (Ar C=C stretch), ~1240 cm⁻¹ (Ar-O stretch), ~1120, 1030 cm⁻¹ (C-O stretch)
Mass Spec (EI) M⁺ peak at m/z 256/258 (due to Br isotopes), characteristic fragment at m/z 85 (tetrahydropyranyl cation)

Conclusion and Future Outlook

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules. The straightforward and reliable synthetic protocol, coupled with the predictable reactivity of its functional groups, ensures its continued application in both academic and industrial research.

As the demand for novel and structurally diverse drug candidates continues to grow, the strategic use of well-designed building blocks like 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran will be increasingly important. Future applications may see its incorporation into automated synthesis platforms for the rapid generation of compound libraries for high-throughput screening. Furthermore, the development of new catalytic methods will undoubtedly expand the repertoire of reactions in which this versatile synthon can be employed, further solidifying its role as a cornerstone of modern organic synthesis.

References

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Foundational

The Carbon-Bromine Bond in 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Gateway to Molecular Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The carbon-bromine (C-Br) bond, particularly on an aromatic scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The carbon-bromine (C-Br) bond, particularly on an aromatic scaffold, represents a cornerstone of modern organic synthesis. Its unique reactivity profile—balancing stability with a controlled propensity for transformation—renders it an invaluable functional handle for the construction of complex molecular architectures. This technical guide provides a comprehensive exploration of the reactivity of the C-Br bond in 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran. This molecule, possessing both a reactive aryl bromide and a stable tetrahydropyran (THP) protecting group, serves as an exemplary substrate for a multitude of powerful synthetic transformations. We will delve into the mechanistic underpinnings and practical applications of palladium-catalyzed cross-coupling reactions, the formation of potent organometallic intermediates, and other key transformations. This guide is intended to equip researchers in the pharmaceutical and chemical sciences with the foundational knowledge and practical protocols necessary to effectively leverage this versatile building block in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential

The strategic functionalization of aromatic rings is a central theme in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Aryl halides, and in particular aryl bromides, have emerged as preeminent precursors for these endeavors due to their optimal balance of reactivity and stability. The C(sp²)-Br bond is sufficiently labile to participate in a wide array of powerful bond-forming reactions, yet robust enough to be carried through multi-step synthetic sequences.

The subject of this guide, 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran, encapsulates this synthetic utility. It features a brominated phenyl ring, a prime substrate for a host of transformative reactions. The presence of the tetrahydro-2H-pyran (THP) group, a common and robust protecting group for the hydroxymethyl moiety, is a critical design element. The THP ether is known to be stable under a wide range of non-acidic conditions, including strongly basic and organometallic environments, thus ensuring that the reactivity of the C-Br bond can be selectively exploited without compromising the integrity of the protected alcohol.[1] This guide will systematically explore the key reaction classes applicable to this versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with remarkable efficiency and functional group tolerance. The C-Br bond in our target molecule is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of biaryl structures and other C-C bonds.[2][3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step.[2] The organoboron species, activated by a base, then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination yields the desired biaryl product and regenerates the palladium(0) catalyst.[2][3]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_product Product A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)-R'L_n B->C Transmetalation (R'-B(OR)2 + Base) C->A Reductive Elimination (Ar-R') ArBr Ar-Br Boronic R'-B(OR)2 Product Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran with Phenylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a suitable solvent (e.g., a mixture of toluene and water or dioxane and water).

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Parameter Typical Conditions Reference
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with a phosphine ligand[4]
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃[5]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, THF[5]
Temperature 80-110 °C[5]
Typical Yield 70-95%[5][6]
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing access to a wide range of aryl amines.[5][7][8] This reaction is of paramount importance in medicinal chemistry, as the aniline and related motifs are prevalent in a vast number of bioactive molecules.

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling. It commences with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then undergoes a base-mediated reaction with the amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine product and regenerates the palladium(0) catalyst.[9]

Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_product Product A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(NR'R'')L_n]+ B->C Amine Coordination & Deprotonation (HNR'R'' + Base) C->A Reductive Elimination (Ar-NR'R'') ArBr Ar-Br Amine HNR'R'' Product Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran with Morpholine

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and a suitable phosphine ligand (e.g., BINAP, 0.03 mmol).

  • Add 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran (1.0 mmol), morpholine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired N-aryl morpholine derivative.[10]

Parameter Typical Conditions Reference
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst[1][11]
Ligand BINAP, Xantphos, RuPhos, BrettPhos[1][11]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃[1][11]
Solvent Toluene, Dioxane, THF[1][11]
Temperature 80-110 °C[1][11]
Typical Yield 75-98%[1][11]
Other Notable Cross-Coupling Reactions

Beyond the Suzuki and Buchwald-Hartwig reactions, the C-Br bond in our target molecule can participate in a variety of other valuable cross-coupling transformations:

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12][13]

  • Heck Reaction: In the Heck reaction, an aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

  • Negishi Coupling: This reaction involves the coupling of an aryl bromide with an organozinc reagent, catalyzed by palladium or nickel.[14][15]

  • Stille Coupling: The Stille coupling utilizes an organotin reagent as the nucleophilic partner in a palladium-catalyzed cross-coupling with an aryl bromide.

  • Ullmann Condensation: A classical copper-catalyzed reaction for the formation of diaryl ethers, though modern iterations often employ palladium catalysts for milder conditions.[16][17]

  • Cyanation: The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide or potassium cyanide.

  • Carbonylation: The insertion of a carbonyl group to form aldehydes, ketones, or carboxylic acid derivatives can be accomplished using carbon monoxide gas in a palladium-catalyzed process.[2]

Formation and Reactivity of Organometallic Intermediates

The C-Br bond can be readily converted into highly nucleophilic organometallic reagents, which are powerful tools for the formation of new carbon-carbon bonds through reactions with a wide range of electrophiles.

Grignard Reagent Formation

The reaction of 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent. This transformation inverts the polarity of the carbon atom attached to the bromine, converting it from an electrophilic to a strongly nucleophilic center.

Experimental Protocol: Formation of the Grignard Reagent and Reaction with Benzaldehyde

  • Ensure all glassware is rigorously dried and the reaction is conducted under a strictly anhydrous, inert atmosphere.

  • To a flask containing magnesium turnings (1.2 mmol), add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran (1.0 mmol) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated with gentle warming.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise to maintain a steady reaction rate.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the resulting Grignard reagent solution in an ice bath.

  • Slowly add a solution of benzaldehyde (1.0 mmol) in anhydrous THF.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude alcohol product by column chromatography.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile Start Ar-Br + Mg Grignard Ar-MgBr Start->Grignard Anhydrous THF Intermediate Intermediate Alkoxide Grignard->Intermediate Nucleophilic Addition Electrophile Electrophile (e.g., RCHO) Product Ar-CH(OH)R Intermediate->Product Aqueous Workup

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Organolithium Reagent Formation via Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid and efficient method for the preparation of organolithium reagents from aryl bromides.[7] This reaction is typically carried out at low temperatures using an alkyllithium reagent such as n-butyllithium or tert-butyllithium. The resulting aryllithium species is a highly potent nucleophile and a strong base.

Experimental Protocol: Lithium-Halogen Exchange and Quenching with N,N-Dimethylformamide (DMF)

  • Under a strict inert atmosphere, dissolve 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran (1.0 mmol) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 mmol) in hexanes dropwise to the stirred solution.

  • Stir the mixture at -78 °C for a specified time (typically 30-60 minutes) to allow for complete lithium-halogen exchange.

  • Add a solution of anhydrous DMF (1.5 mmol) in THF dropwise to the aryllithium solution at -78 °C.

  • After the addition, continue stirring at -78 °C for a period before allowing the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting aldehyde by column chromatography.[18][19]

Parameter Typical Conditions Reference
Lithium Reagent n-BuLi, s-BuLi, t-BuLi[7]
Solvent Anhydrous THF, Diethyl ether[19]
Temperature -78 °C[20]
Common Electrophiles Aldehydes, Ketones, CO₂, DMF, Alkyl halides[18]
Typical Yield 60-90%[18][19]

Conclusion: A Versatile Hub for Synthetic Innovation

The carbon-bromine bond in 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran serves as a highly versatile and reactive functional group, providing a gateway to a vast and diverse chemical space. Through the judicious application of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents, this seemingly simple building block can be transformed into a wide array of complex and valuable molecules. The inert nature of the THP ether under the majority of these reaction conditions underscores the strategic utility of this compound in multi-step synthetic campaigns. This guide has provided a foundational understanding of the key transformations possible, along with practical experimental guidance. It is our hope that this will empower researchers to confidently employ this and similar aryl bromides in the pursuit of novel chemical entities with applications in medicine, materials science, and beyond.

References

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An In-depth Technical Guide to the Stereochemistry of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Chirality in Modern Drug Discovery In the landscape of contemporary drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the three-dimensional architecture of a molecule is not merely a structural curiosity but a critical determinant of its pharmacological and toxicological profile. The subtle yet profound difference between non-superimposable mirror-image isomers, or enantiomers, can be the difference between a life-saving therapeutic and a compound with undesirable side effects. It is within this context that we delve into the stereochemistry of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a molecule whose chiral nature exemplifies the challenges and opportunities inherent in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide is designed to provide a comprehensive technical overview, from proposed stereoselective synthesis to rigorous analytical characterization, empowering researchers to navigate the complexities of its stereochemistry.

Structural Elucidation: Unveiling the Chiral Center

The molecule 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran possesses a single stereocenter at the C2 position of the tetrahydropyran ring. This chiral center gives rise to two enantiomers, the (R)- and (S)-isomers, which are expected to exhibit distinct interactions with chiral biological systems such as enzymes and receptors.

The tetrahydropyran (THP) ring is a prevalent scaffold in medicinal chemistry, often employed to modulate physicochemical properties like lipophilicity and to introduce favorable interactions with biological targets.[1] The phenoxymethyl side chain, bearing a bromine atom, provides a handle for further synthetic modifications and can influence the molecule's binding affinity and metabolic stability.

Proposed Stereoselective Synthetic Strategy

G cluster_0 Stage 1: Enantioselective Synthesis of Chiral Alcohol cluster_1 Stage 2: Williamson Ether Synthesis A Achiral Starting Material (e.g., Dihydropyran derivative) B Asymmetric Hetero-Diels-Alder Reaction or Enzymatic Resolution A->B C Enantiomerically Enriched (R)- or (S)-2-(Hydroxymethyl)tetrahydro-2H-pyran B->C G SN2 Reaction C->G D 3-Bromophenol F Formation of Sodium 3-Bromophenoxide D->F E Base (e.g., NaH) E->F F->G H Enantiomerically Pure (R)- or (S)-2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran G->H

Figure 1: Proposed two-stage stereoselective synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Stage 1: Enantioselective Synthesis of (R)- or (S)-2-(Hydroxymethyl)tetrahydro-2H-pyran

The cornerstone of this strategy is the generation of an enantiomerically pure building block. Two primary approaches are considered:

  • Asymmetric Hetero-Diels-Alder Reaction: This powerful method allows for the direct formation of the tetrahydropyran ring with high enantioselectivity.[2][3] The reaction between a suitable diene and an aldehyde in the presence of a chiral catalyst can yield the desired chiral lactone, which can then be reduced to the corresponding alcohol.

  • Enzymatic Resolution: Racemic 2-(hydroxymethyl)tetrahydro-2H-pyran can be synthesized and then subjected to enzymatic resolution. Lipases are commonly used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.[4]

Stage 2: Williamson Ether Synthesis

With the enantiomerically pure alcohol in hand, the final step is a Williamson ether synthesis.[5][6] The chiral alcohol is first converted to a suitable leaving group (e.g., a tosylate or mesylate) or used directly after deprotonation. In parallel, 3-bromophenol is deprotonated with a strong base, such as sodium hydride, to form the corresponding phenoxide. The subsequent SN2 reaction between the phenoxide and the activated alcohol derivative proceeds with inversion of configuration if the leaving group is on the chiral center. However, in this proposed synthesis, the reaction occurs at the primary carbon of the hydroxymethyl group, thus preserving the stereochemistry at C2 of the tetrahydropyran ring.

Experimental Protocol: Proposed Williamson Ether Synthesis

Objective: To synthesize (S)-2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran from (S)-2-(hydroxymethyl)tetrahydro-2H-pyran.

Materials:

  • (S)-2-(hydroxymethyl)tetrahydro-2H-pyran

  • 3-Bromophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (N2), add a solution of 3-bromophenol (1.1 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • To this solution, add a solution of (S)-2-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Analytical Characterization and Stereochemical Assignment

Rigorous analytical techniques are paramount to confirm the successful synthesis and, critically, to determine the enantiomeric purity and absolute configuration of the final product.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[7][8]

Table 1: Exemplary Chiral HPLC Method Parameters

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC)
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixture
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

The choice of the specific CSP and mobile phase composition is crucial and often requires screening to achieve optimal separation.[9] The retention times of the (R)- and (S)-enantiomers will differ, and the ratio of their peak areas allows for the calculation of the enantiomeric excess.

G cluster_0 Chiral HPLC Workflow A Racemic Standard Preparation B Method Development (Screening of CSPs and Mobile Phases) A->B C Analysis of Synthesized Sample B->C D Peak Integration and ee Calculation C->D

Figure 2: Workflow for enantiomeric excess determination by chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine the relative and absolute stereochemistry of chiral molecules.

  • 1H and 13C NMR: These standard techniques are used to confirm the overall structure of the synthesized molecule. The chemical shifts and coupling constants of the protons on the tetrahydropyran ring can provide information about the conformation of the ring.[10][11]

  • 2D NMR (COSY and NOESY):

    • COSY (Correlation Spectroscopy) helps to establish the connectivity of protons within the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable for determining stereochemistry. It provides information about protons that are close in space, even if they are not directly bonded.[1][12] For 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, NOE correlations between the protons of the phenoxymethyl group and the protons on the tetrahydropyran ring can help to establish their relative orientation.

X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the definitive method. If a suitable crystal of one of the enantiomers can be obtained, its three-dimensional structure can be determined, providing the absolute configuration (R or S). This technique is invaluable for validating the results of stereoselective synthesis and other analytical methods.

The Significance of Stereochemistry in Biological Activity

The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology.[13] One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for adverse effects.[14]

While specific biological activity data for the enantiomers of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran are not publicly available, the tetrahydropyran scaffold is present in numerous bioactive compounds, including inhibitors of enzymes like COX-1 and COX-2.[15] The precise spatial arrangement of the bromophenoxymethyl substituent relative to the tetrahydropyran ring will undoubtedly influence its binding to a target protein. Therefore, the development of a single enantiomer is a critical step in the drug discovery process to maximize therapeutic efficacy and minimize potential off-target effects.

Conclusion and Future Directions

The stereochemistry of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran presents a classic yet critical challenge in modern medicinal chemistry. Although direct experimental data for this specific molecule is limited, this guide has outlined a scientifically sound, albeit proposed, pathway for its stereoselective synthesis and rigorous analytical characterization. By leveraging established methodologies such as asymmetric catalysis and chiral chromatography, researchers can confidently approach the synthesis and analysis of the individual (R)- and (S)-enantiomers. The elucidation of the distinct biological activities of each stereoisomer will be a crucial next step, paving the way for the development of a potentially safer and more effective therapeutic agent. The principles and protocols detailed herein provide a robust framework for any drug development professional venturing into the fascinating and vital world of stereochemistry.

References

  • Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. (2021). PubMed Central. [Link]

  • Design, synthesis and evaluation of tetrahydropyran based COX-1/-2 inhibitors. (2009). PubMed. [Link]

  • Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. (2006). ResearchGate. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. (2012). PubMed Central. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • An 1H and 13C NMR conformational study of 2-(benzotriazol-1-yl)-substituted tetrahydropyrans. (n.d.). Canadian Science Publishing. [Link]

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  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. (n.d.). ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. (n.d.). PubMed Central. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated. (n.d.). CORE. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. (n.d.). SciSpace. [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central. [Link]

  • Effects of Stereoisomers on Drug Activity. (2021). ResearchGate. [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. (n.d.). ACS Organic & Inorganic Au. [Link]

  • Chiral Bioequivalence – An Explainer. (2025). Chiralpedia. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (n.d.). Frontiers. [Link]

  • Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. (2026). ACS Omega. [Link]

  • Full article: Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. (2022). Taylor & Francis Online. [Link]

  • Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

  • Stereoselective RNA reaction with chiral 2′-OH acylating agents. (2023). PubMed Central. [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. [Link]

  • Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. (2014). ACS Publications. [Link]

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Protocols & Analytical Methods

Method

A-WES-038: Robust Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran via Williamson Ether Synthesis

Application Note: A-WES-038 Abstract This application note provides a comprehensive guide to the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a key intermediate in pharmaceutical research and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-WES-038

Abstract

This application note provides a comprehensive guide to the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a key intermediate in pharmaceutical research and drug development. The protocol detailed herein employs the Williamson ether synthesis, a reliable and versatile method for forming ether linkages.[1] This document outlines the reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses methods for purification and characterization. Additionally, it addresses potential side reactions and offers troubleshooting strategies to ensure a high-yield, high-purity synthesis. This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction: The Significance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a prevalent structural motif in a wide array of bioactive natural products and synthetic pharmaceuticals.[2] Its inclusion in molecular design is often strategic; as a conformationally restrained ether, the THP scaffold can enhance binding affinity and improve pharmacokinetic profiles by reducing the lipophilicity of a compound compared to its carbocyclic analogs.[3] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[3] Consequently, the development of robust synthetic routes to functionalized THP derivatives, such as 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, is of considerable interest to the drug discovery community.[2][3]

The Williamson ether synthesis stands as a cornerstone of organic chemistry for the formation of C-O-C bonds.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide nucleophile displaces a leaving group from an organohalide.[1][4] This method is highly effective, particularly when employing primary alkyl halides, which minimizes the competing elimination (E2) side reaction.[5][6][7]

This application note details the synthesis of the target compound from 3-bromophenol and (tetrahydro-2H-pyran-2-yl)methanol. The latter is first converted to an appropriate alkyl halide to facilitate the SN2 reaction.

Reaction Mechanism and Strategy

The synthesis involves a two-step process. First, (tetrahydro-2H-pyran-2-yl)methanol is converted to its corresponding alkyl bromide. Second, the Williamson ether synthesis is performed by reacting the generated alkyl bromide with the sodium salt of 3-bromophenol (sodium 3-bromophenoxide).

The core of this synthesis, the Williamson ether formation, follows an SN2 pathway. The reaction is initiated by the deprotonation of 3-bromophenol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic sodium 3-bromophenoxide.[8] This phenoxide then attacks the electrophilic carbon of the alkyl bromide in a single, concerted step, leading to the formation of the desired ether and a sodium bromide byproduct.[1]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack 3-Bromophenol 3-Bromophenol Sodium_3-Bromophenoxide Sodium 3-Bromophenoxide 3-Bromophenol->Sodium_3-Bromophenoxide + NaH NaH NaH H2 H₂ (gas) Sodium_3-Bromophenoxide->H2 byproduct Product 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran Sodium_3-Bromophenoxide->Product + 2-(Bromomethyl)tetrahydro-2H-pyran Alkyl_Bromide 2-(Bromomethyl)tetrahydro-2H-pyran NaBr NaBr Product->NaBr byproduct

Caption: General two-step reaction pathway for the synthesis.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCat. No.
3-Bromophenol≥98%Sigma-Aldrich100299
(Tetrahydro-2H-pyran-2-yl)methanol98%Alfa AesarA14582
Phosphorus tribromide (PBr₃)99%Acros Organics199990010
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich452912
Anhydrous N,N-Dimethylformamide (DMF)99.8%Fisher ScientificD119-500
Anhydrous Dichloromethane (DCM)99.8%J.T.Baker9315-33
Diethyl etherAnhydrous, ≥99.7%EMD MilliporeDX0845
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWRBDH9286
Saturated Sodium Chloride (Brine)ACS GradeLabChemLC23150
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMacron6068-04
Silica Gel60 Å, 230-400 meshSorbent Technologies30930M-25

3.2. Equipment

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

3.3. Step-by-Step Procedure

Part A: Synthesis of 2-(Bromomethyl)tetrahydro-2H-pyran

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve (tetrahydro-2H-pyran-2-yl)methanol (5.81 g, 50 mmol) in anhydrous dichloromethane (40 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of PBr₃: Slowly add phosphorus tribromide (1.8 mL, 19.2 mmol) dropwise to the stirred solution over 20 minutes. Scientist's Note: This addition should be slow to control the exothermic reaction. PBr₃ is corrosive and reacts violently with water; handle with extreme care in a fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Work-up: Carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude 2-(bromomethyl)tetrahydro-2H-pyran is a colorless to pale yellow oil and can be used in the next step without further purification.

Part B: Williamson Ether Synthesis

  • Phenoxide Formation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.4 g of 60% dispersion, 60 mmol) and wash with dry hexanes (2 x 10 mL) to remove the mineral oil. Carefully decant the hexanes. Add anhydrous DMF (80 mL).

  • Addition of 3-Bromophenol: Dissolve 3-bromophenol (8.65 g, 50 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension at 0 °C. Scientist's Note: Hydrogen gas is evolved during this step. Ensure the reaction is properly vented. The formation of the phenoxide is typically complete after stirring for 30-60 minutes at room temperature.

  • Addition of Alkyl Bromide: Add the crude 2-(bromomethyl)tetrahydro-2H-pyran from Part A (approx. 50 mmol) dropwise to the phenoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-8 hours.[1][6] Monitor the reaction by TLC until the starting material (3-bromophenol) is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (100 mL).[6] Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).[6]

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

3.4. Purification

The crude product is purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

  • Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and load it onto the silica gel column. Collect fractions and monitor by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran as a colorless oil.

Expected Yield: 70-85%

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons of the 3-bromophenoxy group, the methylene protons of the ether linkage, and the protons of the tetrahydropyran ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons, the carbons of the tetrahydropyran ring, and the methylene carbon of the ether linkage.

  • FT-IR (neat): Characteristic C-O-C stretching vibrations for the ether linkage and C-Br stretching.

  • Mass Spectrometry (ESI-MS): Calculation of m/z for [M+H]⁺ to confirm the molecular weight.

Troubleshooting and Safety Considerations

Issue Potential Cause Solution
Low Yield Incomplete formation of the phenoxide.Ensure the use of anhydrous solvent and fresh, reactive NaH. Allow sufficient time for deprotonation.
Competing E2 elimination.While minimal with a primary bromide, ensure the reaction temperature does not significantly exceed the recommended range.
Incomplete reaction.Extend the reaction time or slightly increase the temperature. Confirm consumption of starting materials by TLC.
Presence of Unreacted 3-Bromophenol Insufficient alkylating agent or reaction time.Use a slight excess (1.1 eq) of the alkyl bromide. Ensure the reaction has gone to completion.
The unreacted phenol can be removed by washing the organic extract with a dilute (1M) NaOH solution during work-up.
Formation of Byproducts C-alkylation of the phenoxide.This is generally a minor pathway but can be influenced by the solvent and counter-ion. Using a polar aprotic solvent like DMF favors O-alkylation.[6]

Safety Precautions:

  • 3-Bromophenol: Toxic and an irritant. Avoid contact with skin and eyes.[10][11] Handle in a well-ventilated fume hood.[10][11]

  • Sodium Hydride: Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Phosphorus Tribromide: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Solvents: DMF, DCM, and diethyl ether are flammable and/or toxic. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.[12]

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding route to 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This protocol, with its detailed procedural notes and troubleshooting guide, offers a robust method for the synthesis of this valuable intermediate for applications in drug discovery and development. Careful attention to anhydrous conditions and reaction monitoring is key to achieving optimal results.

References

  • Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Posner, G. H., et al. (1992). 2H-Pyran-2-one, 3-bromo-. Organic Syntheses. [Link]

  • Blackmond, D. G., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyran-2-methanol. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]

  • Google Patents. (2017).
  • CPAChem. (2019). Safety data sheet - 3-Bromophenol. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Zhuo, J.-C., & Wyler, H. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molecules, 2(3), M24. [Link]

  • NIST. (n.d.). 2H-Pyran-2-methanol, tetrahydro-. NIST WebBook. [Link]

  • ACS Publications. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromophenol, 99% (GC). [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. PubMed Central. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

  • ACS Publications. (2022). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society. [Link]

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Application

Application Note &amp; Protocol: A Guided Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a valuable heterocyclic building block in organic synthesis. The procedure is ba...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a valuable heterocyclic building block in organic synthesis. The procedure is based on the robust Williamson ether synthesis, reacting 3-bromophenol with 2-(chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers in organic chemistry and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and critical safety considerations.

Introduction and Scientific Context

The target molecule, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, integrates a brominated aromatic ring with a tetrahydropyran (THP) moiety. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The bromo-substituent serves as a handle for further functionalization via cross-coupling reactions, while the THP group can influence solubility and metabolic stability.

The synthesis detailed herein employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide or phenoxide nucleophilically attacks an alkyl halide, displacing the halide to form a new carbon-oxygen bond.[3][4] Given the phenolic nature of 3-bromophenol, a moderately strong base is sufficient to deprotonate the hydroxyl group, forming a potent phenoxide nucleophile. The choice of 2-(chloromethyl)tetrahydro-2H-pyran as the electrophile is strategic; as a primary alkyl halide, it is highly susceptible to SN2 attack and less prone to the competing E2 elimination reaction that can plague syntheses involving secondary or tertiary halides.[1][4]

Reaction Mechanism and Strategic Considerations

The synthesis unfolds in two primary stages within a single pot:

  • Deprotonation: 3-bromophenol is treated with a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile. The base abstracts the acidic phenolic proton to generate the 3-bromophenoxide anion. The choice of a weak base like K₂CO₃ is suitable for the relatively acidic phenolic hydroxyl group.[2]

  • Nucleophilic Substitution (SN2): The resulting 3-bromophenoxide anion, a strong nucleophile, attacks the electrophilic methylene carbon of 2-(chloromethyl)tetrahydro-2H-pyran. This backside attack displaces the chloride leaving group, forming the desired ether linkage and yielding the final product.[1][3]

Caption: Williamson ether synthesis mechanism.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding approximately 10-15 mmol of the final product.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )Amount (mmol)Mass/VolumeKey Hazards
3-Bromophenol591-20-8173.0111.562.00 gToxic, Irritant[5]
2-(Chloromethyl)tetrahydro-2H-pyran2163-59-9134.6012.71 (1.1 eq)1.71 gIrritant, Combustible[6]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.2123.12 (2.0 eq)3.19 gIrritant
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-25 mLReproductive Toxin
Ethyl Acetate (EtOAc)141-78-688.11-~200 mLFlammable, Irritant
Hexanes110-54-386.18-~200 mLFlammable, Neurotoxin
Deionized Water7732-18-518.02-~150 mL-
Brine (Saturated NaCl solution)7647-14-558.44-~50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-~10 g-
Silica Gel (for chromatography)7631-86-960.08-~50 gRespiratory Irritant
Required Equipment
  • 100 mL round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (250 mL)

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glass chromatography column

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • TLC plates (silica gel 60 F₂₅₄), chamber, and UV lamp

Synthesis Procedure

Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification & Characterization A 1. Charge flask with 3-bromophenol, K₂CO₃, and anhydrous DMF. B 2. Flush system with N₂/Ar and stir for 15 min at room temperature. A->B C 3. Add 2-(chloromethyl)tetrahydro-2H-pyran dropwise via syringe. B->C D 4. Heat reaction to 80°C and stir for 6-8 hours. C->D E 5. Monitor reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc). D->E F 6. Cool to room temperature and pour into deionized water (100 mL). E->F G 7. Extract with ethyl acetate (3 x 50 mL). F->G H 8. Combine organic layers and wash with water, then brine. G->H I 9. Dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. H->I J 10. Purify crude oil via silica gel column chromatography. I->J K 11. Elute with a hexanes/ethyl acetate gradient. J->K L 12. Combine pure fractions and remove solvent under reduced pressure. K->L M 13. Characterize the final product (NMR, IR, MS). L->M

Caption: Overall synthesis and purification workflow.

Step-by-Step Instructions:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromophenol (2.00 g, 11.56 mmol) and anhydrous potassium carbonate (3.19 g, 23.12 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

  • Inert Atmosphere: Attach a reflux condenser, and flush the entire system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 15 minutes to facilitate the initial deprotonation of the phenol.

  • Alkylating Agent Addition: Add 2-(chloromethyl)tetrahydro-2H-pyran (1.71 g, 12.71 mmol) to the reaction mixture dropwise using a syringe over 5 minutes.

  • Heating: Heat the reaction mixture to 80°C using a heating mantle and continue stirring.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[7] Spot the reaction mixture against the 3-bromophenol starting material on a silica plate. A suitable eluent system is 9:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting material spot is no longer visible (typically 6-8 hours).

  • Work-up - Quenching: Once complete, cool the reaction to room temperature. Pour the mixture into a beaker containing 100 mL of deionized water.

  • Work-up - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel.[8][9] A gradient elution starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate is typically effective at separating the product from any unreacted starting materials or byproducts.

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran as a clear oil.

Characterization and Expected Results

  • Yield: A typical isolated yield for this reaction is in the range of 75-90%.

  • Appearance: Colorless to pale yellow oil.

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons (around δ 6.8-7.2 ppm), the -OCH₂- linker protons, and the protons of the tetrahydropyran ring (typically in the δ 1.5-4.0 ppm range).

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals corresponding to the aromatic carbons (one bearing bromine at a lower field), the carbons of the THP ring, and the linker methylene carbon.

    • FT-IR (neat, cm⁻¹): Look for strong C-O-C stretching bands (ether linkage) around 1250-1050 cm⁻¹, C-H stretching of the aromatic and aliphatic groups (~3100-2850 cm⁻¹), and C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).

    • Mass Spectrometry (ESI+): The mass spectrum should show a molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the product's molecular weight (271.04/273.04 g/mol , showing the characteristic isotopic pattern for a bromine-containing compound).

Safety and Hazard Management

Proper personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory at all times. All operations should be performed within a certified chemical fume hood.

  • 3-Bromophenol: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.[5] Handle with care, avoiding inhalation and direct contact.

  • 2-(Chloromethyl)tetrahydro-2H-pyran: Causes skin and serious eye irritation. May cause respiratory irritation. It is a combustible liquid.[6] Keep away from heat and open flames.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. Avoid inhalation of vapors and skin contact. Use in a well-ventilated fume hood.

  • Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

  • Solvents (Hexanes, Ethyl Acetate): Highly flammable liquids. Keep away from ignition sources. Hexane is a known neurotoxin; minimize inhalation exposure.

Waste Disposal: All organic and halogenated waste must be collected in appropriately labeled containers for hazardous waste disposal according to institutional guidelines.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Ineffective deprotonation (base too weak or wet).2. Inactive alkylating agent.3. Insufficient temperature or reaction time.1. Use anhydrous K₂CO₃ and anhydrous solvent. Ensure glassware is oven-dried. Consider a stronger base like NaH for difficult substrates, but with extreme caution.[10]2. Check the purity of the alkyl halide.3. Increase temperature to 90-100°C or extend reaction time, monitoring by TLC.
Multiple Byproducts 1. Reaction temperature too high, causing decomposition.2. Presence of water leading to side reactions.1. Maintain the recommended temperature (80°C).2. Ensure all reagents and solvents are anhydrous.
Difficulty in Purification 1. Product co-elutes with starting material or impurity.2. Streaking on TLC plate.1. Adjust the polarity of the eluent for column chromatography (e.g., use a shallower gradient or switch to a different solvent system like Toluene/EtOAc).2. The crude material may be too acidic/basic; a small amount of triethylamine (1%) can be added to the eluent to improve peak shape for basic compounds.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (2017).
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Organic Syntheses. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]

  • Google Patents. (1974). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

  • Angene Chemical. (2024). Safety Data Sheet - 2-(2-Bromoethyl)tetrahydro-2H-pyran. [Link]

  • PubChem. 2-(3-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Reddit. (2025). Williamson Ether synthesis. [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

Sources

Method

High-Purity Isolation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran via Automated Flash Column Chromatography

An Application Note for Drug Development Professionals Senior Application Scientist: Dr. Evelyn Reed Abstract This application note provides a comprehensive and robust protocol for the purification of the synthetic inter...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Dr. Evelyn Reed

Abstract

This application note provides a comprehensive and robust protocol for the purification of the synthetic intermediate, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This key building block, featuring a brominated aromatic ring and a tetrahydropyran (THP) acetal, often requires rigorous purification to remove polar starting materials and non-polar byproducts from its synthesis. We present a detailed methodology employing normal-phase flash column chromatography, optimized for high resolution and yield. The protocol covers all stages, from initial method development using Thin-Layer Chromatography (TLC) to automated column elution and post-purification analysis. This guide is designed to be a self-validating system, ensuring researchers can achieve consistent, high-purity results essential for downstream applications in drug discovery and development.

Introduction and Principle of Separation

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a valuable intermediate in organic synthesis, serving as a protected form of a hydroxymethyl-3-bromophenol derivative. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the THP ether acts as a stable protecting group. The primary challenge in its synthesis is the removal of unreacted 3-bromophenol, which is significantly more polar due to its acidic hydroxyl group, and other non-polar impurities.

This protocol leverages the principles of normal-phase adsorption chromatography, where a polar stationary phase (silica gel) is used to separate compounds based on their polarity.[1]

  • High-Polarity Impurities (e.g., 3-Bromophenol): Strongly adsorb to the silica gel and require a highly polar mobile phase for elution.

  • Target Compound (Moderately Polar): The ether linkages and aromatic ring give 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran moderate polarity, allowing it to be eluted with a mobile phase of intermediate polarity.

  • Low-Polarity Impurities: Have minimal interaction with the silica gel and are eluted quickly with a non-polar mobile phase.

By employing a gradient elution—starting with a low-polarity mobile phase and gradually increasing its polarity—we can selectively elute the non-polar impurities first, followed by the pure target compound, leaving the highly polar impurities adsorbed at the top of the column.

Materials, Reagents, and Instrumentation

Reagents & Consumables

  • Crude 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran mixture

  • Silica Gel, Flash Chromatography Grade (230-400 mesh)

  • Hexane, HPLC Grade

  • Ethyl Acetate, HPLC Grade

  • Dichloromethane, ACS Grade

  • Silica Gel 60 F254 TLC plates

  • Potassium Permanganate (KMnO₄) stain solution

  • Glass wool or column frits

  • Sand, acid-washed

Instrumentation

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash, Biotage Selekt)

  • Glass Chromatography Column (if performing manual chromatography)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Rotary Evaporator

  • Fraction Collector

  • Test tubes or vials for fraction collection

Detailed Experimental Protocol

This protocol is divided into a logical workflow, from initial analysis to final product isolation.

Workflow Overview

Purification_Workflow A Step 1: TLC Analysis (Method Development) B Step 2: Sample Preparation (Dry Loading) A->B C Step 3: Column Packing (Slurry Method) B->C D Step 4: Automated Elution & Fraction Collection C->D E Step 5: Fraction Analysis (TLC Pooling) D->E F Step 6: Solvent Removal & Product Isolation E->F G Pure Product (>98% Purity) F->G

Caption: Overall workflow for the purification process.

Part A: Method Development with Thin-Layer Chromatography (TLC)

The causality behind this step is to determine an optimal mobile phase composition before committing the bulk sample to the column. The goal is to find a solvent system that provides a Retention Factor (Rf) of ~0.3-0.4 for the target compound, ensuring good separation from impurities.

  • Spotting: Dissolve a small amount of the crude reaction mixture in dichloromethane. Spot the solution onto a TLC plate alongside spots of the starting materials (e.g., 3-bromophenol), if available.

  • Development: Develop several TLC plates in chambers containing varying ratios of ethyl acetate (EtOAc) in hexane (e.g., 5%, 10%, 15%, 20% EtOAc).

  • Visualization:

    • Examine the dried plates under a UV lamp at 254 nm. The aromatic rings of the product and 3-bromophenol should be visible.

    • Submerge the plates in a potassium permanganate stain. The phenol will likely produce a bright yellow spot, while the product may appear as a less intense spot.

  • Analysis: Identify the solvent system that gives the best separation between the product (Rf ≈ 0.35) and its nearest impurities. For this compound, a system of 10-15% Ethyl Acetate in Hexane is typically a good starting point.

Part B: Column and Sample Preparation (Dry Loading)

Dry loading is superior to wet loading for resolution as it introduces the sample in a very narrow, concentrated band onto the column.[2]

  • Sample Adsorption: Dissolve the entire crude product (e.g., 5.0 g) in a minimal volume of a volatile solvent like dichloromethane. Add 2-3 times the mass of silica gel (10-15 g) to this solution.

  • Solvent Removal: Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. This powder is the "dry-loaded" sample.

  • Column Packing:

    • Select a flash column cartridge appropriate for the sample size (e.g., a 40 g silica cartridge for a 1-5 g sample).

    • If packing manually, insert a glass wool plug at the bottom of a glass column.[1]

    • Create a slurry of silica gel in 5% EtOAc/Hexane and pour it into the column, allowing it to pack under gravity or gentle pressure.[1]

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed.

    • Gently overlay the sample with a thin layer of acid-washed sand to prevent disturbance of the surface during solvent addition.[3]

Part C: Elution and Fraction Collection

An automated system allows for a precise, reproducible gradient, which is critical for separating closely eluting compounds.

  • System Setup: Place the prepared column into the automated flash chromatography system.

  • Method Programming: Program the elution method based on the TLC results. A typical gradient is outlined in the table below. The system will monitor the eluate using a UV detector.

  • Elution: Start the run. The system will automatically perform the gradient elution and collect fractions into test tubes based on UV absorbance peaks.

Data and Expected Results

The following table summarizes the recommended parameters for the purification.

ParameterRecommended ValueRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for moderately polar organic molecules.[1]
Mobile Phase A HexaneNon-polar solvent.
Mobile Phase B Ethyl AcetateModerately polar solvent to modulate eluting strength.
Crude Sample Load ~2.0 gOptimal loading for a 24 g silica cartridge.
Flow Rate 30 mL/minStandard flow for a 24 g cartridge to ensure good resolution.
Detection UV, 254 nmThe bromophenyl group provides strong UV absorbance.
TLC Rf (Product) ~0.35 in 15% EtOAc/HexaneIdeal Rf for good separation on the column.
Elution Gradient 0-2 CV: 5% B2-12 CV: 5%→25% B (Linear)12-15 CV: 25% BA shallow gradient provides high resolution for the product of interest.

CV = Column Volume

Expected Outcome:

  • Early Fractions: Will contain non-polar byproducts.

  • Middle Fractions: The UV detector will show a major peak corresponding to the desired product, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

  • Late Fractions: If the gradient is run high enough, more polar impurities like residual 3-bromophenol will elute.

Separation Principle Visualization

Separation_Principle NP Non-Polar Impurity PROD Product NP->PROD Increasing Adsorption to Silica POL Polar Impurity (e.g., Phenol) PROD->POL Increasing Adsorption to Silica Out_NP Elutes First Out_PROD Elutes Second Out_POL Elutes Last (or retained)

Caption: Separation based on differential polarity.

Post-Column Analysis and Troubleshooting

  • Fraction Pooling: Spot every few collected fractions on a TLC plate and develop using the established solvent system. Combine all fractions that show a single, pure spot corresponding to the product's Rf.

  • Solvent Removal: Concentrate the pooled pure fractions using a rotary evaporator to yield the purified product, which is expected to be a colorless to pale yellow oil.

  • Purity Confirmation: Assess the purity of the final product via ¹H NMR, LC-MS, or GC-MS.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution
Poor Separation - Incorrect mobile phase polarity.- Column overloaded.- Re-optimize the mobile phase using TLC.- Reduce the sample load relative to the column size.
Cracked/Channeled Column - Improperly packed column (air bubbles).- Column ran dry.- Ensure a uniform slurry is used for packing.- Never let the solvent level drop below the top of the silica bed.[1]
Product Elutes Too Fast/Slow - Mobile phase is too polar (fast) or not polar enough (slow).- Adjust the starting percentage of the polar solvent (EtOAc) in the gradient.
Streaking on TLC - Sample is too concentrated.- Compound is acidic/basic.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Brominated organic compounds may be irritants; avoid skin and eye contact.[4]

  • Silica gel is a fine powder; avoid inhalation by handling it in a fume hood or wearing a dust mask.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5067264, 2-(3-Bromophenoxy)tetrahydro-2H-pyran. PubChem. Retrieved from [Link]

  • Kaji, A. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology. Retrieved from [Link]

  • Zhuo, J.-C., & Wyler, H. (1997). Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide. Molbank, 1997(3), M0024. Retrieved from [Link]

  • Google Patents. (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • U.S. Geological Survey. (n.d.). Protocol for fractionation of extracts. USGS Publications Warehouse. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

Sources

Application

Mastering the Purification of Brominated Aromatic Compounds: A Guide to Recrystallization Techniques

Introduction: The Critical Role of Purity in Brominated Aromatic Compounds Brominated aromatic compounds are pivotal building blocks in the synthesis of a vast array of functional molecules, including active pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Brominated Aromatic Compounds

Brominated aromatic compounds are pivotal building blocks in the synthesis of a vast array of functional molecules, including active pharmaceutical ingredients (APIs), flame retardants, and advanced electronic materials.[1][2] The precise isomeric and chemical purity of these precursors is not merely a matter of academic rigor; it is a critical determinant of reaction yield, product efficacy, and ultimately, consumer safety.[3] Impurities, which can arise from side reactions during bromination or subsequent synthetic steps, can lead to unpredictable downstream reactivity, compromised biological activity, and the formation of undesirable byproducts.

This application note provides a comprehensive guide to the purification of solid brominated aromatic compounds using recrystallization, a powerful and economical technique for achieving high levels of purity. We will delve into the fundamental principles of recrystallization, offer a systematic approach to solvent selection tailored to the unique properties of brominated aromatics, and provide detailed, field-proven protocols for both single-solvent and mixed-solvent systems. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their purification workflows and ensure the integrity of their synthesized compounds.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[4] The fundamental principle is that most solid organic compounds are more soluble in a hot solvent than in a cold one.[4][5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[6][7] As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes the impurity molecules. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[4][8]

The success of a recrystallization hinges on several key factors:

  • Solubility Gradient: A steep solubility curve of the desired compound in the chosen solvent is ideal, meaning high solubility at elevated temperatures and low solubility at lower temperatures.[3]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[3]

  • Rate of Cooling: Slow cooling generally promotes the formation of larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice.[6][9] Rapid cooling can trap impurities within the crystals.[6]

Strategic Solvent Selection for Brominated Aromatic Compounds

The choice of solvent is the most critical variable in a recrystallization procedure.[7] For brominated aromatic compounds, the selection process should be guided by the "like dissolves like" principle, while also considering the influence of the bromine substituent(s) and other functional groups on the molecule's overall polarity.[3]

A rule of thumb is that solvents with functional groups similar to the compound being purified can be effective.[10] For instance, brominated compounds with polar functional groups like hydroxyl (-OH) or carboxylic acid (-COOH) will have different solubility profiles than simple bromobenzene.

Commonly Employed Solvents and Their Characteristics:

SolventPolarityBoiling Point (°C)Notes on Application for Brominated Aromatics
WaterHigh100Suitable for polar brominated phenols and benzoic acids.[7][11] Often used in mixed-solvent systems with alcohols for less polar compounds.
EthanolMedium-High78A versatile and common choice, often effective for a range of brominated aromatics with moderate polarity.[8][12]
MethanolMedium-High65Similar to ethanol but more polar and with a lower boiling point.
AcetoneMedium56A good solvent for many organic compounds, but its low boiling point can sometimes lead to rapid evaporation and premature crystallization.[10]
Ethyl AcetateMedium77Effective for compounds of intermediate polarity.[10][12]
DichloromethaneLow-Medium40Useful for less polar compounds, but its high volatility requires careful handling.
TolueneLow111A good choice for non-polar brominated aromatics. Its higher boiling point can be advantageous for dissolving less soluble compounds.
Hexane/HeptaneLow69/98Typically used for non-polar compounds or as the "anti-solvent" in mixed-solvent systems.[10] Can be prone to causing "oiling out."[10]
Single-Solvent vs. Mixed-Solvent Systems

A single-solvent system is preferred for its simplicity when a solvent with a steep solubility curve for the target compound can be identified.

A mixed-solvent system (or solvent-antisolvent precipitation) is employed when no single solvent meets the ideal criteria.[3][13] This technique is particularly useful when a compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "bad" solvent).[13] The two solvents must be miscible. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is then added dropwise until the solution becomes cloudy, indicating the onset of precipitation.[13] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[13] Common miscible pairs include ethanol-water, acetone-water, and hexane-ethyl acetate.[3][10]

Visualizing the Recrystallization Workflow

The following diagram illustrates the decision-making process and procedural flow for a typical recrystallization.

Recrystallization_Workflow Recrystallization Workflow for Brominated Aromatic Compounds start Start: Impure Brominated Aromatic Compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve colored_impurities Colored Impurities Present? dissolve->colored_impurities hot_filtration Hot Gravity Filtration cool Allow Solution to Cool Slowly hot_filtration->cool crystals_form Crystals Form cool->crystals_form vacuum_filtration Vacuum Filtration to Isolate Crystals crystals_form->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end End: Pure Crystalline Product dry->end insoluble_impurities Insoluble Impurities Present? insoluble_impurities->hot_filtration Yes insoluble_impurities->cool No colored_impurities->insoluble_impurities No charcoal Add Activated Charcoal and Reheat colored_impurities->charcoal Yes charcoal->insoluble_impurities

Caption: A flowchart illustrating the key steps and decision points in a standard recrystallization procedure.

Detailed Protocols

Protocol 1: Single-Solvent Recrystallization of a Brominated Benzoic Acid

This protocol is suitable for a moderately polar compound like 3-bromobenzoic acid, where water can be an effective solvent.[11]

Materials:

  • Crude brominated benzoic acid

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude brominated benzoic acid in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate to a gentle boil.[7]

  • Achieving Saturation: Gradually add small portions of hot deionized water to the boiling mixture with swirling until the solid just dissolves.[7][9] Avoid adding an excess of solvent, as this will reduce the yield.[14]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, swirl, and then bring the solution back to a boil for a few minutes.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration.[15] Preheat a stemless funnel and a receiving Erlenmeyer flask by placing them on the hot plate with a small amount of boiling solvent.[16] Pour the hot solution through the fluted filter paper in the preheated funnel.[16]

  • Crystallization: Cover the flask containing the clear hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface.[9] Slow cooling is crucial for forming pure crystals.[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 20 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold deionized water to remove any adhering mother liquor.[17] It is important to break the vacuum before adding the wash solvent to ensure the entire crystal cake is washed.[17]

  • Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum on. The final product can then be transferred to a watch glass for further air-drying or dried in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization of a Less Polar Brominated Aromatic

This protocol is suitable for a compound that is too soluble in one solvent and poorly soluble in another, for example, recrystallizing a bromo-nitro aromatic compound from an ethanol-water mixture.

Materials:

  • Crude brominated aromatic compound

  • "Good" solvent (e.g., ethanol)

  • "Bad" solvent (e.g., deionized water)

  • Erlenmeyer flask

  • Hot plate

  • Pasteur pipettes

  • Büchner funnel, filter flask, and vacuum source

Procedure:

  • Dissolution in "Good" Solvent: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the "good" solvent (ethanol) required to dissolve it at room temperature or with gentle heating.

  • Heating: Heat the solution to just below its boiling point.

  • Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (water) dropwise with a Pasteur pipette until the solution becomes faintly cloudy (turbid).[13] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.[13]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in a ratio that favors the "bad" solvent) to remove impurities.

  • Drying: Dry the purified crystals as described in the single-solvent protocol.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was added. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.[14] - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[9][17]
"Oiling Out" (Formation of a Liquid Instead of a Solid) - The melting point of the compound is lower than the boiling point of the solvent. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[3][18] - Consider using a different solvent with a lower boiling point or a different mixed-solvent system.[3]
Crystallization Occurs Too Quickly - The solution is too concentrated. - The flask is cooling too fast.- Reheat the solution and add a small amount of additional hot solvent.[14] - Insulate the flask to slow the rate of cooling (e.g., by covering it with an inverted beaker).[14]
Low Recovery of Purified Product - Too much solvent was used. - Premature crystallization during hot filtration. - Washing the crystals with solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[3] - Ensure the funnel and receiving flask are adequately preheated during hot filtration.[16] - Always use ice-cold solvent for washing the final crystals.[3]

Assessing the Purity of Recrystallized Compounds

After recrystallization, it is essential to verify the purity of the obtained product. Several analytical techniques can be employed for this purpose:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.[5]

  • Chromatographic Methods (TLC, HPLC, GC): These techniques are excellent for detecting the presence of impurities. A pure compound should ideally show a single spot (TLC) or peak (HPLC, GC).

  • Spectroscopic Methods (NMR, IR, MS): These methods can confirm the chemical structure of the recrystallized compound and can also reveal the presence of impurities through unexpected signals.

Conclusion

Recrystallization is an indispensable technique in synthetic chemistry for the purification of solid compounds. For brominated aromatic compounds, a systematic approach to solvent selection, coupled with meticulous execution of the chosen protocol, can consistently yield materials of high purity. By understanding the underlying principles and anticipating potential challenges, researchers can effectively leverage this powerful purification method to advance their scientific and developmental objectives.

References

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • ChemTalk. (2024, August 1). Synthesis, Distillation, & Recrystallization. LabXchange. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita OLabs. [Link]

  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube. [Link]

  • Fieser, L. F. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • SMARTER Org Chem. (2020, December 18). Nitration of Bromobenzene: Fractional Recrystallization 1st Crop [Video]. YouTube. [Link]

  • University of St. Thomas. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • ACS Publications. (2025, April 11). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). (PDF) Mixed solvent recrystallization for the densification and purification of soda ash. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]

  • ResearchGate. (2022, July 4). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]

  • LibreTexts. (2023, January 29). Recrystallization. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • Reddit. (2020, November 1). What solvent system should I use to recrystalise 3-bromo benzoic?. r/chemhelp. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Google Patents. (n.d.).
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
  • PubMed. (2003, July). Occurrence and source of brominated organic compounds in surface waters. [Link]

  • Wikipedia. (n.d.). Bromine test. [Link]

  • PubMed. (n.d.). Concurrent extraction, clean-up, and analysis of polybrominated diphenyl ethers, hexabromocyclododecane isomers, and tetrabromobisphenol A in human milk and serum. [Link]

  • Harvard University, Department of Chemistry and Chemical Biology. (n.d.). Recrystallization. [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]

Sources

Method

Application Note: Unambiguous 1H and 13C NMR Assignment of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This application note provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This application note provides a comprehensive guide to the complete ¹H and ¹³C NMR spectral assignment of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a molecule of interest in synthetic and medicinal chemistry. The structural elucidation of such molecules is a critical step in ensuring the purity and identity of synthesized compounds.

The accurate assignment of NMR signals for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran can be challenging due to the presence of two distinct, yet coupled, spin systems: the aliphatic tetrahydropyran (THP) ring and the substituted aromatic ring. This guide will detail a systematic approach, combining 1D and 2D NMR experiments, to overcome these challenges and achieve an unambiguous assignment. We will delve into the rationale behind the expected chemical shifts and coupling constants based on the electronic effects of the substituents and the conformational dynamics of the THP ring.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is fundamental for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, which will be used throughout this document.

Caption: IUPAC numbering scheme for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for the protons and carbons of the target molecule. These predictions are based on established substituent effects and data from analogous compounds.[1][2][3] The actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-2'3.55 - 3.65m-Methylene protons adjacent to two oxygen atoms are deshielded.
H-3'eq1.80 - 1.90m-Equatorial proton on the THP ring.
H-3'ax1.50 - 1.60m-Axial proton on the THP ring, generally shielded relative to the equatorial proton.
H-4'eq1.70 - 1.80m-Equatorial proton on the THP ring.
H-4'ax1.40 - 1.50m-Axial proton on the THP ring.
H-5'eq1.60 - 1.70m-Equatorial proton on the THP ring.
H-5'ax1.30 - 1.40m-Axial proton on the THP ring.
H-6'eq4.00 - 4.10m-Equatorial proton deshielded by the ring oxygen.
H-6'ax3.45 - 3.55m-Axial proton deshielded by the ring oxygen.
H-7'3.95 - 4.05ddJ ≈ 10.5, 5.5Diastereotopic methylene protons adjacent to the phenoxy group and the chiral center C-2'.
H-7''3.70 - 3.80ddJ ≈ 10.5, 7.5Diastereotopic methylene protons adjacent to the phenoxy group and the chiral center C-2'.
H-27.10 - 7.20tJ ≈ 2.0Small meta coupling to H-4 and H-6.
H-47.15 - 7.25tJ ≈ 8.0Ortho coupling to H-5.
H-56.85 - 6.95ddJ ≈ 8.0, 2.0Ortho coupling to H-4 and meta coupling to H-6.
H-67.05 - 7.15ddJ ≈ 8.0, 2.0Ortho coupling to H-5 and meta coupling to H-2.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
C-2'77 - 79Carbon adjacent to the ring oxygen and the substituted methyl group.
C-3'25 - 27Aliphatic carbon in the THP ring.
C-4'22 - 24Aliphatic carbon in the THP ring.
C-5'30 - 32Aliphatic carbon in the THP ring.
C-6'68 - 70Carbon adjacent to the ring oxygen.
C-7'70 - 72Methylene carbon attached to the phenoxy oxygen.
C-1158 - 160Aromatic carbon attached to the ether oxygen.
C-2115 - 117Aromatic carbon ortho to the ether oxygen.
C-3122 - 124Aromatic carbon bearing the bromine atom.
C-4130 - 132Aromatic carbon para to the ether oxygen.
C-5123 - 125Aromatic carbon meta to the ether oxygen.
C-6109 - 111Aromatic carbon ortho to the ether oxygen.

Experimental Protocols

Sample Preparation

For optimal results, a well-defined and consistent sample preparation protocol is essential.

Materials:

  • 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (5-10 mg for ¹H, 20-30 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • 5 mm NMR tubes

Procedure:

  • Accurately weigh the required amount of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is at least 4 cm for proper shimming.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.[1] These should be adjusted as necessary based on the specific instrument and sample concentration.

Workflow for NMR Data Acquisition:

G A Sample Preparation B 1D ¹H NMR Acquisition A->B Establish proton spectrum C 1D ¹³C{¹H} NMR Acquisition B->C Determine carbon shifts D 2D COSY Acquisition B->D Identify ¹H-¹H couplings G Data Processing and Analysis B->G Assign all signals E 2D HSQC/HMQC Acquisition C->E Correlate ¹H and ¹³C C->G Assign all signals D->G Assign all signals F 2D HMBC Acquisition E->F Identify long-range ¹H-¹³C couplings E->G Assign all signals F->G Assign all signals G cluster_start Starting Point cluster_THP THP Ring Assignment cluster_Linker Linker and Connection to Aromatic Ring cluster_Aromatic Aromatic Ring Assignment A Identify characteristic signals (e.g., aromatic protons, H-6' protons) B Use COSY to trace H-6' -> H-5' -> H-4' -> H-3' A->B D Identify H-7' signals A->D G Use COSY to connect aromatic protons A->G C Use HSQC/HMQC to assign C-6', C-5', C-4', C-3' B->C E HMBC from H-7' to C-2' and C-1 D->E I Use HMBC from aromatic protons to confirm carbon assignments E->I F HMBC from H-2' to C-7' F->E H Use HSQC/HMQC to assign aromatic carbons G->H H->I

Caption: Logical flow for the assignment of NMR signals.

  • ¹H Spectrum Analysis:

    • Identify the aromatic protons in the region of δ 7.0-7.5 ppm. Their splitting patterns will reveal their relative positions.

    • Locate the deshielded protons of the THP ring, particularly H-6' (δ 3.4-4.1 ppm), which are adjacent to the ring oxygen.

    • The methylene protons H-7' will appear as a pair of doublets of doublets due to geminal and vicinal coupling.

  • COSY Analysis:

    • Starting from the well-resolved H-6' protons, trace the connectivity through the THP ring to H-5', H-4', and H-3'.

    • In the aromatic region, identify the coupling network between H-2, H-4, H-5, and H-6.

  • HSQC/HMQC Analysis:

    • Correlate each proton signal to its directly attached carbon atom. This will provide the chemical shifts for all protonated carbons.

  • HMBC Analysis:

    • This is the key experiment for confirming the overall structure. Look for the following crucial long-range correlations:

      • From the H-7' protons to C-2' of the THP ring and C-1 of the aromatic ring. This confirms the ether linkage.

      • From the H-2' proton to C-7'.

      • From the aromatic protons to neighboring carbons, which will help to unambiguously assign the quaternary carbons C-1 and C-3. For example, H-2 and H-6 should show correlations to C-1.

Conclusion

The comprehensive assignment of the ¹H and ¹³C NMR spectra of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is readily achievable through a systematic application of 1D and 2D NMR techniques. By following the protocols and assignment strategies outlined in this application note, researchers can confidently verify the structure and purity of this compound, a critical step in any chemical research and development endeavor. The combination of COSY, HSQC/HMQC, and HMBC experiments provides a self-validating system for the complete and unambiguous structural elucidation of this and other similarly complex molecules.

References

  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Magnetic Resonance in Chemistry, 40(9), 593-603.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • MSU Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 2H-Pyran, 2-[(8-bromooctyl)oxy]tetrahydro-. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Szymański, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2095.

Sources

Application

Mass spectrometry fragmentation pattern of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

An Application Note on the Electron Ionization Mass Spectrometry Fragmentation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran Abstract This technical guide provides a detailed analysis of the mass spectrometry fragment...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Electron Ionization Mass Spectrometry Fragmentation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a structure relevant in synthetic organic chemistry, particularly as a protected alcohol. Understanding the fragmentation behavior under Electron Ionization (EI) is critical for its identification in complex matrices such as reaction mixtures or biological samples. This document outlines the theoretical basis for its fragmentation, presents a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and provides a visual representation of the fragmentation cascade. The insights herein are designed to assist researchers in identifying and characterizing this and structurally related compounds.

Introduction: The Structural Context

The tetrahydropyran (THP) group is a widely used protecting group for alcohols in organic synthesis due to its stability under a variety of reaction conditions and its relatively straightforward removal. The target molecule, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, combines this THP ether with a brominated aromatic moiety. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), provides a distinct marker in mass spectrometry.

Analyzing the fragmentation pattern is essential for confirming the structure's integrity during a synthetic sequence or for identifying it as a metabolite in drug discovery workflows. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. This "fingerprint" spectrum allows for confident library matching and structural elucidation. This note explains the causal choices behind the analytical methodology and interprets the resulting fragmentation pathways.

Principles of Fragmentation for Ethers and Aromatics

The fragmentation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in an EI source is governed by the predictable cleavage of its two main structural components: the THP ring and the bromophenoxy group.

  • Tetrahydropyran (THP) Moiety: The THP ring is prone to a cascade of reactions following ionization. The initial radical cation undergoes alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), followed by hydrogen transfer and subsequent ring-opening. This process characteristically leads to the formation of a stable oxonium ion at m/z 85 (C₅H₉O⁺), which is often the base peak for THP-protected alcohols.

  • Bromophenoxy Moiety: The aromatic ring and the ether linkage also direct fragmentation. Cleavage of the benzylic-type ether bond (C-O bond between the phenoxy group and the CH₂ linker) is a common pathway. The bromine atom's isotopic pattern will be evident in any fragment containing it, appearing as a pair of peaks of nearly equal intensity separated by 2 Da.

Experimental Protocol: GC-MS Analysis

This protocol describes a self-validating system for the analysis of semi-volatile compounds like the title molecule. The use of an internal standard and quality control checks ensures the reliability of the generated data.

3.1. Materials and Reagents

  • Analyte: 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, >98% purity

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade

  • Internal Standard (IS): e.g., 1,4-Dichlorobenzene or a suitable deuterated analog.

  • Inert Gas: Helium (99.999% purity) for GC carrier gas.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

3.2. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole mass spectrometer)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent non-polar column)

3.3. Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent. .

    • Prepare a working solution by diluting the stock solution to 10 µg/mL.

    • If using an internal standard, spike the working solution to a final IS concentration of 10 µg/mL.

    • Transfer 1 mL of the final solution into an autosampler vial.

  • GC-MS Instrument Setup & Calibration:

    • Perform a daily instrument check and autotune using perfluorotributylamine (PFTBA) to ensure mass accuracy and detector performance.

    • GC Parameters:

      • Inlet: Split/Splitless, operated in Split mode (50:1 ratio)

      • Inlet Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Oven Program:

        • Initial Temperature: 80°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Energy: 70 eV (standard for generating library-comparable spectra)

      • Mass Scan Range: m/z 40 - 450

      • Scan Speed: 3.2 scans/sec

      • Transfer Line Temperature: 280°C

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peak corresponding to the analyte.

    • Analyze the mass spectrum of the analyte peak, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern with the theoretical pathways described below.

Predicted Fragmentation Pathway and Data Interpretation

The molecular weight of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (C₁₂H₁₅BrO₂) is approximately 271.15 g/mol . The molecular ion peak [M]⁺• should appear as a doublet at m/z 270/272 , reflecting the near-equal abundance of the 79Br and 81Br isotopes.

The fragmentation is expected to proceed via several major pathways as illustrated below.

fragmentation_pathway M [M]+• m/z 270/272 C12H15BrO2 F1 m/z 85 [C5H9O]+ M->F1 - C7H6BrO• F2 m/z 185/187 [C7H6BrO]+ M->F2 - C5H9O• F5 m/z 107 [C7H7O]+ M->F5 - Br•, - C5H8O F3 m/z 171/173 [C6H4BrO]+ F2->F3 - CH2 F4 m/z 157/159 [C6H4Br]+ F3->F4 - CO

Caption: Proposed EI fragmentation pathway for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Table 1: Summary of Key Predicted Fragment Ions

m/z (79Br/81Br)Proposed FormulaProposed Structure/OriginSignificance
270/272[C₁₂H₁₅BrO₂]⁺•Molecular IonConfirms molecular weight and presence of one bromine atom.
185/187[C₇H₆BrO]⁺[Br-Ph-O-CH₂]⁺Result of alpha-cleavage and loss of the THP radical (C₅H₉O•).
171/173[C₆H₄BrO]⁺[Br-Ph-O]⁺Loss of the CH₂ linker from the m/z 185/187 fragment.
157/159[C₆H₄Br]⁺Bromophenyl cationLoss of carbon monoxide (CO) from the bromophenoxy cation.
85[C₅H₉O]⁺Tetrahydropyranyl oxonium ionBase Peak. Characteristic signature fragment for the THP group.

Discussion of Pathways:

  • Formation of m/z 85 (Base Peak): The most favorable fragmentation route begins with the ionization of the THP ring oxygen. This is followed by homolytic cleavage of the exocyclic C-O bond, leading to the loss of the bromophenoxymethyl radical and the formation of the highly stable C₅H₉O⁺ oxonium ion at m/z 85 . This is almost universally the most abundant ion in the EI spectra of THP ethers.

  • Formation of Bromine-Containing Fragments: An alternative pathway involves cleavage of the C-O bond within the THP ring or at the ether linkage adjacent to the aromatic ring. Loss of the C₅H₉O• radical (mass 85) from the molecular ion yields the fragment at m/z 185/187 . This fragment can subsequently lose a methylene group (CH₂) to form the bromophenoxy cation at m/z 171/173 . A further loss of CO, a common fragmentation for phenols and phenoxy cations, results in the bromophenyl cation at m/z 157/159 .

Conclusion

The EI mass spectrum of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is predicted to be highly characteristic. The presence of a strong molecular ion doublet at m/z 270/272, a dominant base peak at m/z 85, and a series of bromine-containing fragments at m/z 185/187 and 171/173 provides a robust and self-validating fingerprint for its unambiguous identification. The provided GC-MS protocol offers a reliable method for acquiring high-quality, reproducible spectra for this and analogous chemical structures. This guide serves as a practical tool for researchers in synthetic chemistry and drug development, enabling confident structural verification and analysis.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Smith, R. M. (2003). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of 2-methoxytetrahydropyran. NIST Chemistry WebBook. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

Method

The Strategic Application of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in Medicinal Chemistry: A Guide for Drug Discovery Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the building block, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, in modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the building block, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, in modern medicinal chemistry. We will delve into the rationale for its application, focusing on its role in generating novel chemical entities with desirable pharmacological profiles, and provide detailed protocols for its synthetic manipulation.

Introduction: The Value Proposition of the Tetrahydropyran (THP) Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery.[1] It is often employed as a bioisosteric replacement for a cyclohexane ring, offering distinct advantages. The inclusion of an oxygen atom within the six-membered ring reduces lipophilicity compared to its carbocyclic counterpart, which can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[1] The THP ring's conformationally rigid nature also helps to lock in specific spatial arrangements of substituents, which is crucial for optimizing interactions with well-defined binding pockets of target proteins.

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran combines this advantageous THP moiety with a strategically placed bromine atom on a phenyl ring. This bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.

Core Application: A Versatile Building Block for Kinase Inhibitors

A key application of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is in the synthesis of kinase inhibitors, a major class of therapeutics in oncology and immunology. The 3-bromophenoxy group allows for the introduction of various aromatic and heteroaromatic systems via reactions like the Suzuki-Miyaura coupling. This enables the exploration of structure-activity relationships (SAR) by systematically modifying the portion of the molecule that often interacts with the solvent-exposed region of the kinase active site.

To illustrate this, we present a hypothetical, yet scientifically grounded, synthetic route to an analog of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor used in the treatment of inflammatory diseases.[2][3] This example will highlight the practical utility of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran as a key starting material.

Application Example: Synthesis of a Novel JAK1 Inhibitor Analog

Synthetic Rationale and Workflow

The overall strategy involves a Suzuki-Miyaura cross-coupling reaction between 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran and a suitable boronic acid or ester partner, followed by functional group manipulation to yield the final inhibitor. The THP-ether portion of the molecule is envisioned to occupy a specific pocket in the JAK1 active site, contributing to the overall binding affinity and selectivity profile.

Diagram of the Synthetic Workflow

G A 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran C Suzuki-Miyaura Coupling (Pd-catalyzed) A->C B Aryl Boronic Ester B->C D Coupled Intermediate C->D C-C Bond Formation E Functional Group Interconversion D->E F Final JAK1 Inhibitor Analog E->F

Caption: A generalized workflow for the synthesis of a JAK1 inhibitor analog.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the key cross-coupling step to form the biaryl core of our target molecule.

Reaction Scheme:

(Illustrative scheme showing the coupling of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran with a hypothetical boronic ester)

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran271.141.01.0
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole194.041.21.2
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.993.03.0
1,4-Dioxane-10 mL-
Water-2.5 mL-

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (271 mg, 1.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (233 mg, 1.2 mmol).

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and sodium carbonate (318 mg, 3.0 mmol).

  • Solvent Addition and Degassing: Add 1,4-dioxane (10 mL) and water (2.5 mL). Seal the flask with a septum and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 90 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

Expected Outcome:

CompoundYield (%)Physical Appearance
Coupled Intermediate75-85Off-white solid

Structure-Activity Relationship (SAR) Insights and the Role of the THP-linker

The use of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran allows for systematic exploration of the SAR of the resulting compounds. The THP-ether moiety serves several critical functions in the context of a kinase inhibitor:

  • Vectorial Projection: The meta-substitution on the phenoxy ring, combined with the stereochemistry of the THP ring, projects the coupled aromatic group into a specific region of space. This is crucial for optimizing interactions with the target protein.

  • Solubility and Physicochemical Properties: As previously mentioned, the THP group enhances aqueous solubility and generally improves the overall ADME properties of the molecule compared to a more lipophilic carbocycle.

  • Metabolic Stability: The ether linkage and the THP ring are generally more resistant to metabolic degradation than other functional groups, potentially leading to improved pharmacokinetic profiles.

Logical Relationship Diagram

G A 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran B Suzuki Coupling A->B D Improved ADME (Solubility, Lipophilicity) A->D THP Moiety E Enhanced Target Binding (H-bonding, Vectorial Projection) A->E THP-Linker Geometry C Diverse Biaryl Scaffolds B->C F Potent & Selective Bioactive Molecules C->F D->F E->F

Caption: The role of the title compound in generating potent and selective bioactive molecules.

Conclusion

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a highly valuable and versatile building block in medicinal chemistry. Its combination of a bioisosterically favorable tetrahydropyran ring and a synthetically tractable aryl bromide handle makes it an ideal starting point for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The ability to systematically modify the molecule through cross-coupling reactions allows for the efficient exploration of chemical space and the optimization of lead compounds. The protocols and rationale presented herein provide a solid foundation for the successful application of this reagent in drug discovery programs.

References

  • Van Rompaey, L., et al. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. Journal of Immunology, 191(7), 3568-3577. Available from: [Link]

  • Menet, C., et al. (2014). The discovery of filgotinib (GLPG0634), a selective JAK1 inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 57(17), 7361-7377. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran in Advanced Materials Synthesis

Abstract This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This versa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the application of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This versatile bifunctional molecule, possessing a reactive bromine atom for cross-coupling reactions and a latent hydroxyl functionality masked by a tetrahydropyranyl (THP) ether, serves as a strategic building block in the synthesis of advanced functional materials. We present detailed protocols for its use as a monomer in the synthesis of functional polymers, as a precursor for polymer surface modification, and in the design of novel cross-linking agents. The underlying chemical principles and experimental considerations are discussed to ensure reproducible and robust outcomes.

Introduction: Chemical Versatility and Potential in Materials Science

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a molecule of significant interest in materials science due to its unique structural features. The molecule incorporates two key functional handles that can be addressed with high selectivity:

  • The Bromophenyl Moiety: The bromine atom on the phenyl ring is a versatile functional group for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the precise installation of various organic functionalities or for the incorporation of the molecule into polymer chains.

  • The Tetrahydropyranyl (THP) Ether: The THP group serves as a robust protecting group for the primary hydroxyl function.[1][2] It is stable under a variety of reaction conditions, including those involving organometallics and strong bases, yet can be readily cleaved under mild acidic conditions to reveal the reactive hydroxyl group.[1][2]

This dual functionality makes 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran an ideal candidate for the design and synthesis of materials with tailored properties, including functional polymers, advanced coatings, and novel biomaterials.

Application I: Synthesis of Functional Poly(phenylene vinylene) Derivatives

The bromophenyl group of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran can be leveraged to synthesize conjugated polymers, such as poly(phenylene vinylene)s (PPVs), which are of interest for applications in organic electronics. The THP-protected hydroxyl group can be deprotected post-polymerization to introduce functionality that can influence solubility, morphology, or serve as a site for further modification.

Protocol 2.1: Synthesis of a Vinyl-Functionalized Monomer via Stille Coupling

This protocol details the conversion of the bromo-functionalized precursor to a styrenic monomer suitable for polymerization.

Workflow Diagram:

Stille_Coupling Reactant1 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran Reaction Stille Coupling Reactant1->Reaction Reactant2 Vinyltributyltin Reactant2->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Toluene, 110 °C Product 2-((3-Vinylphenoxy)methyl) tetrahydro-2H-pyran Reaction->Product

Caption: Stille coupling for monomer synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyranN/A301.191.0 g (3.32 mmol)
Vinyltributyltin7486-35-3317.101.26 g (3.98 mmol)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56192 mg (0.166 mmol)
Toluene, anhydrous108-88-392.1420 mL

Procedure:

  • To a dry 50 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (1.0 g, 3.32 mmol) and tetrakis(triphenylphosphine)palladium(0) (192 mg, 0.166 mmol).

  • Add anhydrous toluene (20 mL) via syringe and stir the mixture until all solids have dissolved.

  • Add vinyltributyltin (1.26 g, 3.98 mmol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-((3-vinylphenoxy)methyl)tetrahydro-2H-pyran.

Protocol 2.2: Radical Polymerization of the Vinyl Monomer

Workflow Diagram:

Radical_Polymerization Monomer 2-((3-Vinylphenoxy)methyl) tetrahydro-2H-pyran Reaction Radical Polymerization Monomer->Reaction Initiator AIBN Initiator->Reaction Toluene, 80 °C Polymer Poly(2-((3-vinylphenoxy)methyl) tetrahydro-2H-pyran) Reaction->Polymer

Caption: Radical polymerization of the functional monomer.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
2-((3-Vinylphenoxy)methyl)tetrahydro-2H-pyranN/A248.32500 mg (2.01 mmol)
Azobisisobutyronitrile (AIBN)78-67-1164.213.3 mg (0.02 mmol)
Toluene, anhydrous108-88-392.145 mL
Methanol67-56-132.04100 mL

Procedure:

  • In a Schlenk tube, dissolve the vinyl monomer (500 mg, 2.01 mmol) and AIBN (3.3 mg, 0.02 mmol) in anhydrous toluene (5 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed tube in an oil bath preheated to 80 °C and stir for 48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a beaker of cold methanol (100 mL) with vigorous stirring.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, and by NMR spectroscopy to confirm the structure.

Application II: Surface Modification of Polymers

The 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran molecule can be grafted onto polymer backbones containing suitable functional groups, such as hydroxyl groups, to introduce a latent hydroxyl functionality that can be deprotected for further applications, for instance, to enhance hydrophilicity or to provide sites for bioconjugation.

Protocol 3.1: Grafting onto a Hydroxyl-Functionalized Polymer

This protocol describes the Williamson ether synthesis to graft the molecule onto a polymer like poly(vinyl alcohol).

Workflow Diagram:

Polymer_Grafting Polymer Poly(vinyl alcohol) Reaction Williamson Ether Synthesis Polymer->Reaction Reactant 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran Reactant->Reaction Base NaH Base->Reaction DMF, 60 °C Product Grafted Polymer Reaction->Product

Caption: Grafting onto a polymer backbone.

Materials:

ReagentCAS NumberDescriptionQuantity
Poly(vinyl alcohol) (PVA)9002-89-587-89% hydrolyzed, Mw 13,000-23,0001.0 g
2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyranN/A1.5 g (4.98 mmol)
Sodium hydride (NaH)7646-69-760% dispersion in mineral oil0.4 g (10 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-250 mL

Procedure:

  • Dry the poly(vinyl alcohol) under vacuum at 60 °C for 24 hours prior to use.

  • To a flame-dried three-neck flask under argon, add the dried PVA (1.0 g) and anhydrous DMF (40 mL). Stir until the PVA is fully dissolved, which may require gentle heating.

  • Cool the solution to 0 °C and carefully add sodium hydride (0.4 g of 60% dispersion) portion-wise.

  • Allow the mixture to stir at room temperature for 2 hours.

  • Add a solution of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (1.5 g) in anhydrous DMF (10 mL) dropwise.

  • Heat the reaction to 60 °C and stir for 48 hours.

  • Cool the mixture and cautiously quench the excess NaH by the slow addition of methanol.

  • Precipitate the polymer by pouring the solution into a large volume of deionized water.

  • Collect the polymer by filtration, wash extensively with water and then with methanol, and dry under vacuum.

  • Characterize the degree of grafting using ¹H NMR spectroscopy by comparing the integration of the aromatic protons to the polymer backbone protons.

Deprotection of the THP Ether

A key advantage of using 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is the ability to deprotect the THP ether to reveal a primary hydroxyl group. This can be achieved under mild acidic conditions.

Protocol 4.1: Acid-Catalyzed Deprotection

Materials:

ReagentCAS NumberDescriptionQuantity
THP-protected Polymer (from Protocol 2.2 or 3.1)N/A500 mg
p-Toluenesulfonic acid (p-TsOH) monohydrate6192-52-525 mg
Methanol67-56-120 mL
Dichloromethane (DCM)75-09-210 mL

Procedure:

  • Dissolve the THP-protected polymer (500 mg) in a mixture of methanol (20 mL) and dichloromethane (10 mL). The DCM helps to improve the solubility of less polar polymers.

  • Add p-toluenesulfonic acid monohydrate (25 mg) and stir the solution at room temperature.

  • Monitor the deprotection by TLC (for small molecules) or by taking aliquots for NMR analysis (for polymers) to observe the disappearance of the THP acetal protons.

  • Once the reaction is complete (typically 2-4 hours), neutralize the acid with a few drops of triethylamine.

  • Remove the solvent under reduced pressure.

  • If necessary, re-precipitate and wash the polymer to remove the catalyst and byproducts.

  • Dry the deprotected polymer under vacuum.

Safety and Handling

  • 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Vinyltributyltin is toxic and should be handled with extreme care.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a highly valuable and versatile building block for materials science. Its orthogonal reactive sites allow for a modular approach to the synthesis of functional polymers and materials. The protocols outlined in this document provide a foundation for researchers to explore the potential of this molecule in a wide range of applications, from organic electronics to biomaterials.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • Jilalat, I. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. [Link]

  • (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]

  • PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Orellana-Paucar, A. M., et al. (2018). Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]

Sources

Method

Deprotection of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Comprehensive Guide to Protocols and Mechanistic Insights

Introduction: The Strategic Role of Tetrahydropyranyl (THP) Ethers in Complex Synthesis In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Tetrahydropyranyl (THP) Ethers in Complex Synthesis

In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious use of protecting groups is paramount. The tetrahydropyranyl (THP) ether stands as a cornerstone for the protection of alcohols and phenols due to its ease of installation, general stability under a wide range of non-acidic conditions, and importantly, its facile cleavage under mild acidic conditions.[1] This application note provides a detailed examination of the deprotection of a specific aryl THP ether, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, a common intermediate in the synthesis of more complex molecules. We will delve into the mechanistic underpinnings of this transformation and provide robust, field-tested protocols for its efficient execution and monitoring.

The stability of THP ethers to strongly basic conditions, organometallics, and hydrides makes them invaluable in synthetic routes requiring such reagents.[1] However, the acetal nature of the THP group renders it susceptible to cleavage under acidic conditions, allowing for selective deprotection in the presence of other functional groups.[2] This guide is designed for researchers, scientists, and drug development professionals who require a thorough understanding and practical execution of this critical deprotection step.

Mechanistic Rationale: The Acid-Catalyzed Cleavage of THP Ethers

The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis of the acetal linkage. The generally accepted mechanism involves the following key steps:

  • Protonation of the Acetal Oxygen: The reaction is initiated by the protonation of the endocyclic oxygen atom of the tetrahydropyran ring by an acid catalyst (e.g., H₃O⁺ from an acid in the presence of water). This protonation enhances the leaving group ability of the resulting alcohol.

  • Formation of a Resonance-Stabilized Carbocation: The C-O bond of the protonated ether cleaves, leading to the formation of the desired alcohol (3-bromophenol in this case) and a resonance-stabilized oxocarbenium ion. This carbocation is stabilized by the lone pair of electrons on the remaining oxygen atom within the pyran ring.

  • Nucleophilic Attack by Solvent: The carbocation is then attacked by a nucleophilic solvent molecule, typically water or an alcohol (e.g., methanol, ethanol), which is present in the reaction mixture.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields a hemiacetal or a mixed acetal as a byproduct, alongside the deprotected alcohol.

Experimental Protocols

This section outlines two distinct and reliable protocols for the deprotection of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. The choice of method will depend on the substrate's sensitivity to acidic conditions and the desired reaction scale.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Deprotection in Methanol

This is a classic and highly effective method for the cleavage of THP ethers. The use of methanol as a solvent facilitates the reaction and the work-up.

Materials:

  • 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

  • Methanol (MeOH), anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, 3-bromophenol, being more polar, will have a lower Rf value than the starting THP ether.[3] The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the p-TsOH.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add ethyl acetate to extract the organic product. Perform the extraction three times.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromophenol.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[4]

    • Column Chromatography: Pack a column with silica gel using a slurry of hexane. Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc in hexane).[5]

    • Collect the fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure 3-bromophenol.[4]

Protocol 2: Mild Deprotection using Expansive Graphite in Methanol

For substrates that are sensitive to strong acids, a milder approach is often necessary. Expansive graphite has been reported as an efficient and recyclable catalyst for the deprotection of THP ethers of both alcohols and phenols.[6]

Materials:

  • 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

  • Methanol (MeOH)

  • Expansive graphite

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (1.0 eq) in methanol.

  • Catalyst Addition: Add expansive graphite to the solution (a catalytic amount, which may need to be optimized, but typically a weight percentage relative to the substrate).

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of methanol, approximately 65 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the expansive graphite catalyst. The catalyst can often be washed with methanol, dried, and reused.

    • Remove the methanol from the filtrate under reduced pressure to yield the crude 3-bromophenol.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Data Presentation and Comparison of Protocols

ParameterProtocol 1: p-TsOH in MethanolProtocol 2: Expansive Graphite in Methanol
Catalyst p-Toluenesulfonic acidExpansive graphite
Reaction Temperature Room TemperatureReflux (~65 °C)
Reaction Time Typically 1-4 hoursTypically 1-6 hours
Acidity Strongly acidicMildly acidic/Neutral
Work-up Requires neutralization and extractionSimple filtration
Catalyst Reusability NoYes
Substrate Scope Broad, but may affect acid-sensitive groupsIdeal for acid-sensitive substrates

Analytical Monitoring: A Key to Success

Consistent and accurate monitoring of the reaction is crucial for achieving high yields and purity.

  • Thin Layer Chromatography (TLC): As the reaction proceeds, a new, more polar spot corresponding to the 3-bromophenol product will appear on the TLC plate, and the less polar spot of the starting THP ether will diminish. An ideal Rf for the product would be in the range of 0.2-0.4 for optimal separation during column chromatography.[5]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be employed. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid) is typically suitable for analyzing phenols.[7] The retention time of the more polar 3-bromophenol will be shorter than that of the less polar 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Visualization and Workflow Diagrams

Acid-Catalyzed Deprotection Mechanism

deprotection_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Products THP_ether 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran Protonated_ether Protonated THP Ether THP_ether->Protonated_ether + H₃O⁺ H3O_plus H₃O⁺ Carbocation Resonance-Stabilized Oxocarbenium Ion Protonated_ether->Carbocation - 3-Bromophenol Phenol 3-Bromophenol Hemiacetal Hemiacetal/Mixed Acetal Carbocation->Hemiacetal + H₂O - H₃O⁺

Caption: Acid-catalyzed deprotection mechanism of a THP ether.

Experimental Workflow

experimental_workflow Start Start: 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran Reaction Deprotection Reaction (e.g., p-TsOH in MeOH) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 3-Bromophenol Purification->Product

Caption: General experimental workflow for THP deprotection.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature or the addition of a small amount of extra catalyst may be necessary. However, be cautious as this can lead to side reactions.

  • Side Reactions: Prolonged exposure to strong acids can lead to undesired side reactions, especially with sensitive substrates. It is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Purification Challenges: Phenols can sometimes be challenging to purify by column chromatography due to their acidity. Using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

Conclusion

The deprotection of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a straightforward yet critical transformation in organic synthesis. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired 3-bromophenol. The protocols provided in this application note offer both a robust, standard method and a milder alternative, catering to a range of substrate sensitivities. Adherence to careful reaction monitoring and purification techniques will ensure the successful implementation of this deprotection strategy in any synthetic endeavor.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Request PDF. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2018, January 29). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. Retrieved from [Link]

  • MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite†. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Phenol, 3-bromo-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 3-bromophenol. Retrieved from [Link]

  • Google Patents. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • National Centre for Biotechnology Education. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2H-Pyran-2-ones and of 3-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protective Groups. 3rd ed. Georg Thieme Verlag.
  • PubChem. (n.d.). 2-(3-Bromopropoxy)tetrahydro-2H-pyran. Retrieved from [Link]

  • NIH. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

  • ChemRxiv. (n.d.). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. Retrieved from [Link]

  • ResearchGate. (n.d.). Demethylation of aryl methyl ethers using pyridinium p -toluenesulfonate under microwave irradiation. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Acid-Catalyzed Cleavage of the THP Group from a Bromophenoxy Substrate

Introduction: The Strategic Role of the Tetrahydropyranyl (THP) Group in Complex Synthesis In the landscape of multistep organic synthesis, particularly within the pharmaceutical and agrochemical industries, the judiciou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Tetrahydropyranyl (THP) Group in Complex Synthesis

In the landscape of multistep organic synthesis, particularly within the pharmaceutical and agrochemical industries, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The tetrahydropyranyl (THP) group stands as a classic and reliable choice for the protection of hydroxyl functionalities, including phenols.[1] Its appeal lies in its ease of introduction, general stability under a wide range of non-acidic conditions (such as exposure to organometallics, hydrides, and strong bases), and, critically, its facile removal under mild acidic conditions.[2]

This application note provides a detailed guide for the acid-catalyzed deprotection of a THP-protected bromophenol, a common structural motif in the synthesis of complex molecules. We will delve into the mechanistic underpinnings of this transformation, offer a robust and validated experimental protocol, and provide expert insights into optimizing reaction conditions and troubleshooting potential challenges. The stability of the aryl-bromide bond under these conditions is a key consideration, and the protocols herein are designed to ensure its integrity.

Mechanistic Insights: The Acid-Catalyzed Hydrolysis of a THP Ether

The cleavage of a THP ether is fundamentally an acid-catalyzed hydrolysis of an acetal.[3] The reaction proceeds through a well-defined pathway involving a stabilized oxocarbenium ion intermediate, which ensures the reaction can be carried out under mild conditions, thus preserving other sensitive functional groups.

The mechanism unfolds in three key steps:

  • Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen of the THP group by an acid catalyst. This is the rate-determining step and converts the alkoxy group into a good leaving group (an alcohol).

  • Formation of a Resonanced-Stabilized Oxocarbenium Ion: The protonated ether undergoes cleavage to release the free bromophenol and a resonance-stabilized oxocarbenium ion. This cation is stabilized by the lone pair of electrons on the adjacent oxygen atom within the pyran ring.

  • Nucleophilic Quenching: The oxocarbenium ion is then quenched by a nucleophile present in the reaction medium. Typically, this is the solvent (e.g., methanol, water) or a conjugate base, leading to the formation of a hemiacetal or a methoxy-substituted tetrahydropyran byproduct, which can be easily removed during workup.

Diagram of the Acid-Catalyzed Deprotection Mechanism

THP Deprotection Mechanism Acid-Catalyzed Deprotection of a THP-Protected Bromophenol cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Formation of Oxocarbenium Ion cluster_2 Step 3: Nucleophilic Quenching THP_Bromophenol 2-(4-Bromophenoxy)-tetrahydro-2H-pyran Protonated_THP Protonated THP Ether THP_Bromophenol->Protonated_THP + H+ H+ H+ Bromophenol 4-Bromophenol Protonated_THP->Bromophenol Release of Phenol Oxocarbenium_Ion Resonance-Stabilized Oxocarbenium Ion Protonated_THP->Oxocarbenium_Ion Cleavage Protonated_THP->Oxocarbenium_Ion Byproduct Quenched Byproduct Oxocarbenium_Ion->Byproduct + Nu-H Nucleophile Nu-H (e.g., H2O, MeOH)

Caption: Mechanism of acid-catalyzed THP deprotection.

Experimental Protocol: Deprotection of 2-(4-Bromophenoxy)tetrahydro-2H-pyran

This protocol provides a reliable method for the cleavage of the THP group from a bromophenoxy substrate using a catalytic amount of p-toluenesulfonic acid (PTSA) in methanol. This method is highly effective and generally provides clean conversion with high yields.

Materials and Equipment:
  • Substrate: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

  • Solvent: Methanol (MeOH), reagent grade

  • Workup Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃) solution, deionized water, brine, ethyl acetate (EtOAc), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser (optional, for heated reactions), separatory funnel, rotary evaporator, standard laboratory glassware.

  • Analytical: Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), developing chamber, UV lamp.

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(4-bromophenoxy)tetrahydro-2H-pyran (1.0 eq). Dissolve the substrate in methanol (approximately 0.1–0.2 M concentration).

  • Catalyst Addition: To the stirring solution, add p-toluenesulfonic acid monohydrate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The starting material will have a higher Rf value than the more polar 4-bromophenol product. The reaction is typically complete within 1-4 hours.

  • Reaction Quench: Once the starting material is consumed as indicated by TLC, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst.

  • Aqueous Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-bromophenol.

    • If necessary, the product can be further purified by flash column chromatography on silica gel.[4]

Experimental Workflow Diagram

Experimental Workflow Workflow for THP Deprotection Start Start Dissolve Dissolve Substrate in Methanol Start->Dissolve Add_Catalyst Add PTSA Catalyst Dissolve->Add_Catalyst Stir_Monitor Stir at RT & Monitor by TLC Add_Catalyst->Stir_Monitor Quench Quench with Sat. NaHCO3 Stir_Monitor->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash_Dry Wash & Dry Organic Layer Extract->Wash_Dry Purify Purify by Column Chromatography (if needed) Wash_Dry->Purify End End: Pure 4-Bromophenol Purify->End

Caption: Step-by-step experimental workflow.

Data Presentation: Comparison of Deprotection Conditions

The choice of acid catalyst and solvent system can be tailored to the specific requirements of the substrate and the overall synthetic route. Below is a summary of various conditions reported for the deprotection of THP ethers, which can be adapted for bromophenoxy substrates.

CatalystSolvent SystemTemperatureTypical Reaction TimeYield (%)Reference
Protic Acids
p-Toluenesulfonic acid (PTSA)MethanolRoom Temp.15 min - 4 h>95[5]
Acetic Acid/THF/H₂O (4:2:1)AcOH/THF/H₂O45 °C3 - 8 h~90[2]
Hydrochloric Acid (HCl)MethanolRoom Temp.1 - 3 hHigh[6]
Trifluoroacetic Acid (TFA)CH₂Cl₂/H₂ORoom Temp.1 h~90[5]
Lewis Acids
Iron(III) TosylateMethanolRoom Temp.30 min - 2 h>90[7]
Bismuth TriflateMethanolRoom Temp.10 - 30 min>95[1]
Heterogeneous Catalysts
Amberlyst H-15MethanolRoom Temp.30 min - 2 h>95[6]
Zeolite H-betaDichloromethaneRoom Temp.1 - 2 h>90[1]
Expansive GraphiteDichloromethane40-50 °C1 - 3 h>90[8]

Expertise & Experience: Causality and Troubleshooting

Rationale for Experimental Choices
  • Choice of Catalyst (PTSA): p-Toluenesulfonic acid is a strong organic acid that is crystalline, non-volatile, and easy to handle, making it a preferred choice over mineral acids like HCl, which can be corrosive and difficult to measure accurately in catalytic amounts. Its acidity is sufficient to efficiently catalyze the deprotection at room temperature without being overly harsh, which is crucial for preserving the sensitive bromophenoxy group.

  • Choice of Solvent (Methanol): Methanol serves a dual purpose in this reaction. It is an excellent solvent for both the substrate and the catalyst, ensuring a homogeneous reaction mixture. More importantly, it acts as a nucleophile to quench the intermediate oxocarbenium ion, driving the reaction to completion. The resulting methoxy-tetrahydropyran byproduct is typically volatile and easily removed.

  • Reaction Temperature: Room temperature is generally sufficient for the deprotection of phenolic THP ethers due to their higher acid lability compared to their aliphatic counterparts. This avoids potential side reactions that may occur at elevated temperatures.

Troubleshooting Common Issues
  • Incomplete Reaction:

    • Cause: Insufficient catalyst or inactive catalyst.

    • Solution: Add a small additional portion of the acid catalyst. Ensure that the PTSA has been stored properly and is not deliquescent. Gentle warming (to 40-50 °C) can also increase the reaction rate.

  • Formation of Byproducts:

    • Cause: Overly harsh conditions (e.g., strong acid, high temperature) could potentially lead to degradation or side reactions on the aromatic ring, although this is unlikely for a bromophenol under the recommended conditions.

    • Solution: Use a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) or conduct the reaction at a lower temperature (0 °C to room temperature).

  • Difficult Workup:

    • Cause: Emulsion formation during extraction.

    • Solution: Add brine to the aqueous layer to break the emulsion. Ensure complete neutralization of the acid before extraction.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Zhang, Z.-H., Li, T.-S., Jin, T.-S., & Wang, J.-X. (1999). A Simple and Efficient Procedure for Deprotection of Tetrahydropyranyl Ethers Catalysed by Expansive Graphite. Journal of Chemical Research, Synopses, (2), 152-153.
  • Barrett, A. G. M., & Braddock, D. C. (1999). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Protective Groups in Organic Synthesis (pp. 315-321).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]

  • Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]

  • Romanelli, G. P., Autino, J. C., Baronetti, G., & Thomas, H. J. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7589-7591.
  • Romanelli, G., et al. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(12), 1038-1044.
  • Motlagh, A. R., & Pourshojaei, Y. (2004). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. Tetrahedron Letters, 45(14), 2973-2976.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–178. [Link]

  • Sun, C., et al. (2011). A mild method for the deprotection of tetrahydropyranyl (THP) ethers catalyzed by iron(III) tosylate. Tetrahedron Letters, 52(51), 6954-6956.

Sources

Method

Application Notes and Protocols for the In Vitro Biological Screening of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydropyran Derivative The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Tetrahydropyran Derivative

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Derivatives of this heterocyclic system have been explored for their potential as anticancer, antiviral, and antimicrobial agents. The compound 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a synthetic building block whose biological profile is yet to be fully characterized.[1] The presence of a bromophenoxy group attached to the THP core suggests the potential for diverse molecular interactions, warranting a comprehensive in vitro biological screening to elucidate its therapeutic promise.

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting an initial in vitro biological evaluation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. The protocols outlined herein are designed to be robust and self-validating, providing a foundational understanding of the compound's cytotoxicity, anti-inflammatory, and antimicrobial properties.

Part 1: Foundational Screening – Cytotoxicity Assessment

A fundamental first step in the evaluation of any novel compound is to determine its effect on cell viability.[2][3][4][5] This initial screen helps to establish a therapeutic window and identify potential for anticancer activity. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing metabolic activity, which is an indicator of cell viability.[3][6][7]

Principle of the MTT Assay

Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the water-soluble yellow dye into an insoluble purple formazan.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis prep_cells Cell Seeding (e.g., HeLa, MCF-7) in 96-well plates treatment Treat cells with compound dilutions (Incubate 24-48h) prep_cells->treatment prep_compound Prepare Serial Dilutions of Test Compound prep_compound->treatment add_mtt Add MTT Reagent (Incubate 2-4h) treatment->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO, SDS) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50 NO_Workflow cluster_prep Preparation cluster_treatment Stimulation & Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis prep_cells Seed RAW 264.7 Macrophages in 96-well plates treatment Pre-treat cells with compound prep_cells->treatment prep_compound Prepare Compound Dilutions prep_compound->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant griess_reaction Add Griess Reagent collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance calculate_inhibition Calculate % NO Inhibition read_absorbance->calculate_inhibition

Caption: Workflow for the nitric oxide inhibition assay.

Detailed Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. [9] * Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Treat the cells with various non-toxic concentrations of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (determined from the cytotoxicity assay) for 1 hour.

    • Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (LPS only) and a negative control (cells only).

  • Nitrite Quantification:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.

Data Analysis and Interpretation

The percentage of nitric oxide inhibition is calculated as follows:

% NO Inhibition = [1 - (Absorbance of Treated Group / Absorbance of LPS Control Group)] x 100

Parameter Description
Cell Line RAW 264.7
Stimulant Lipopolysaccharide (LPS)
Compound Concentrations Non-toxic range (e.g., 1, 10, 25, 50 µM)
Endpoint Measurement Absorbance at 540 nm (Nitrite level)
Calculated Value % NO Inhibition

Part 3: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. [10]The structural features of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran suggest it may possess antimicrobial properties. A primary screen for antibacterial activity can be efficiently conducted using the Kirby-Bauer disk diffusion method. [11][12]

Principle of the Disk Diffusion Method

This method involves placing a filter paper disk impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific bacterium. [11][13]The compound diffuses from the disk into the agar. If the compound is effective against the bacterium, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk. [13][14]

Experimental Workflow: Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_readout Data Acquisition & Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_plates Inoculate Mueller-Hinton Agar Plates prep_inoculum->prep_plates place_disk Place Disks on Agar Surface prep_plates->place_disk impregnate_disk Impregnate Sterile Disks with Test Compound impregnate_disk->place_disk incubation Incubate Plates (e.g., 37°C for 18-24h) place_disk->incubation measure_zone Measure Zone of Inhibition (in mm) incubation->measure_zone interpret_results Interpret Susceptibility measure_zone->interpret_results

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Detailed Protocol: Disk Diffusion Assay
  • Bacterial Strains and Inoculum Preparation:

    • Use representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains. [15] * Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. [12] * Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time. [12]

  • Disk Preparation and Application:

    • Prepare solutions of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran at different concentrations (e.g., 100, 250, 500 µg/mL) in a suitable solvent.

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known volume (e.g., 10 µL) of the compound solutions.

    • Aseptically place the impregnated disks onto the inoculated agar surface. [11]Also, place a positive control disk (standard antibiotic) and a negative control disk (solvent only).

    • Ensure disks are placed at least 24 mm apart. [16]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Data Analysis and Interpretation

The diameter of the zone of inhibition is a qualitative measure of the compound's antibacterial activity. The results can be categorized as susceptible, intermediate, or resistant based on standardized charts, although for a novel compound, the primary goal is to detect any activity.

Parameter Description
Bacterial Strains Staphylococcus aureus, Escherichia coli
Agar Medium Mueller-Hinton Agar
Compound Concentrations 1, 2.5, 5 µ g/disk
Endpoint Measurement Diameter of the Zone of Inhibition (mm)
Interpretation Qualitative assessment of antibacterial activity

Conclusion and Future Directions

The protocols described in these application notes provide a robust framework for the initial in vitro biological screening of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. The data generated from these assays will offer critical insights into the compound's potential as a cytotoxic, anti-inflammatory, or antimicrobial agent. Positive results in any of these primary screens will warrant further investigation, including dose-response studies, mechanism of action elucidation, and screening against a broader panel of cell lines or microbial strains.

References

  • World Health Organization. (2021). Antimicrobial resistance. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Ahmad, S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Research Journal of Pharmacy and Technology, 16(2), 941-946. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 8(4), 1335-1342. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Puspitasari, E., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 23(12), 1619–1625. [Link]

  • protocols.io. (2023). MTT (Assay protocol). [Link]

  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Disk diffusion method. [Link]

  • Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. Journal of Global Pharma Technology, 3(3), 1-4.

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Application

Application Notes and Protocols for Assessing the Antioxidant Activity of Bromophenol Derivatives

Introduction: The Significance of Bromophenols and Their Antioxidant Potential Bromophenols, a class of halogenated phenolic compounds, are predominantly found as natural products in marine environments, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Bromophenols and Their Antioxidant Potential

Bromophenols, a class of halogenated phenolic compounds, are predominantly found as natural products in marine environments, particularly in red algae (Rhodomelaceae)[1]. These compounds have garnered significant interest within the scientific and pharmaceutical communities due to their diverse and potent biological activities, including antitumor, antimicrobial, and, notably, antioxidant properties[1][2]. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants mitigate oxidative stress by neutralizing these harmful free radicals.

The antioxidant capacity of bromophenols is primarily attributed to their hydroxyl (-OH) groups, which can donate a hydrogen atom or an electron to stabilize free radicals[3][4]. The number and position of both the hydroxyl and bromine substituents on the phenol ring significantly influence the antioxidant efficacy of these molecules[4]. Consequently, the precise and reliable measurement of the antioxidant activity of novel natural and synthetic bromophenol derivatives is a critical step in their evaluation as potential therapeutic agents.

This comprehensive guide provides detailed protocols and expert insights for the most common and robust in vitro assays used to determine the antioxidant activity of bromophenol derivatives. We will delve into the chemical principles underpinning these methods, offer step-by-step experimental procedures, and provide guidance on data interpretation and troubleshooting.

Section 1: Fundamental Principles of Antioxidant Activity Assays

The evaluation of antioxidant activity is not a one-size-fits-all process. Different assays are based on distinct chemical reactions, and therefore, a combination of methods is often employed for a comprehensive assessment. The most widely used assays for phenolic compounds, including bromophenols, are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

The DPPH Radical Scavenging Assay: A Hydrogen Atom Transfer (HAT) Perspective

The DPPH assay is a popular, rapid, and straightforward method for assessing antioxidant activity. It operates on the principle of hydrogen atom transfer (HAT)[5][6]. The DPPH molecule is a stable free radical with a deep violet color, exhibiting a strong absorbance maximum around 515-517 nm[7]. When an antioxidant, such as a bromophenol, donates a hydrogen atom to the DPPH radical, it becomes a stable, non-radical molecule (DPPH-H), resulting in a color change from violet to pale yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant[5][6].

Key Reaction Mechanism:

  • DPPH• (violet) + AH (Antioxidant) → DPPH-H (pale yellow) + A• (Antioxidant radical)

The ABTS Radical Cation Decolorization Assay: A Mixed-Mode (HAT and SET) Approach

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants[8]. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate[9][10]. The resulting blue-green radical cation has a characteristic absorbance at 734 nm[5][9]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity. The mechanism is thought to involve both hydrogen atom transfer and single electron transfer (SET) pathways[5].

Generation of the ABTS Radical Cation:

  • 2 ABTS²⁻ + S₂O₈²⁻ → 2 ABTS•⁻ + 2 SO₄²⁻

The Ferric Reducing Antioxidant Power (FRAP) Assay: A Single Electron Transfer (SET) Mechanism

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at a low pH[11][12]. This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm[11][12]. The change in absorbance is directly proportional to the reducing power of the antioxidants present in the sample. The FRAP assay is considered a single electron transfer (SET) based method[5].

Core Reaction:

  • Fe³⁺-TPTZ (colorless complex) + Antioxidant (reductant) → Fe²⁺-TPTZ (blue complex) + Oxidized Antioxidant

Section 2: Preparation of Bromophenol Derivatives for Analysis

Proper sample preparation is paramount for obtaining accurate and reproducible results. The solubility of bromophenol derivatives can vary significantly depending on their specific chemical structure.

Synthesis and Purification of Bromophenol Derivatives

For researchers synthesizing novel bromophenol derivatives, the general synthetic routes often involve electrophilic bromination of a parent phenol or demethylation of methoxy-substituted precursors[1][13]. A typical demethylation procedure involves treating the methoxy-containing compound with a strong Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (CH₂Cl₂)[1][13]. Following the reaction, a careful work-up procedure involving quenching with water and extraction with an organic solvent like ethyl acetate is necessary to isolate the desired bromophenol[1]. Purification is typically achieved through chromatographic techniques to ensure high purity of the test compound.

Preparation of Stock and Working Solutions
  • Solvent Selection : Due to the often lipophilic nature of bromophenol derivatives, a suitable organic solvent must be chosen to prepare the initial stock solution. Common choices include ethanol, methanol, or dimethyl sulfoxide (DMSO)[14]. It is crucial to ensure the chosen solvent does not interfere with the assay chemistry.

  • Stock Solution Preparation : Accurately weigh a precise amount of the purified bromophenol derivative and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Serial Dilutions : From the stock solution, prepare a series of working solutions of varying concentrations using the same solvent. These dilutions will be used to determine the concentration-dependent antioxidant activity and to calculate parameters such as the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the initial radicals).

Section 3: Detailed Experimental Protocols

The following protocols are designed to be conducted in a 96-well microplate format for high-throughput analysis, but can be adapted for use in standard cuvettes.

DPPH Radical Scavenging Assay Protocol
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Bromophenol derivative stock and working solutions

  • Positive controls: Ascorbic acid, Trolox, or Quercetin[5]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 515-517 nm

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition DPPH_sol Prepare 0.1 mM DPPH solution in methanol Add_DPPH Add 180 µL of DPPH solution to all wells DPPH_sol->Add_DPPH Sample_sol Prepare serial dilutions of bromophenol samples Add_sample Add 20 µL of sample/ control/blank to wells Sample_sol->Add_sample Control_sol Prepare positive control solutions Control_sol->Add_sample Add_sample->Add_DPPH Mix Mix gently Add_DPPH->Mix Incubate Incubate in the dark for 30 minutes at RT Mix->Incubate Read_abs Measure absorbance at 517 nm Incubate->Read_abs

Caption: DPPH Assay Workflow Diagram.

  • Prepare DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Plate Setup : In a 96-well plate, add 20 µL of your bromophenol working solutions to the sample wells. Add 20 µL of the positive control solutions to their respective wells. For the blank wells, add 20 µL of the solvent (e.g., methanol)[14].

  • Initiate Reaction : Add 180 µL of the 0.1 mM DPPH solution to all wells.

  • Incubation : Mix the plate gently and incubate for 30 minutes at room temperature in the dark[5][7]. The incubation time is critical for the reaction to reach a stable endpoint[7].

  • Absorbance Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity : The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution with solvent).

    • A_sample is the absorbance of the DPPH solution with the bromophenol derivative or positive control.

  • IC₅₀ Determination : Plot the % inhibition against the concentration of the bromophenol derivative. The IC₅₀ value is the concentration that causes 50% inhibition of the DPPH radical and can be determined by linear regression analysis.

ABTS Radical Cation Decolorization Assay Protocol
  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Bromophenol derivative stock and working solutions

  • Positive control: Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

ABTS_Workflow cluster_prep Radical Generation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Mix_reagents Mix 7 mM ABTS with 2.45 mM Potassium Persulfate Incubate_dark Incubate in the dark for 12-16 hours at RT Mix_reagents->Incubate_dark Dilute_ABTS Dilute ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm Incubate_dark->Dilute_ABTS Add_ABTS Add 190 µL of diluted ABTS•+ solution Dilute_ABTS->Add_ABTS Add_sample Add 10 µL of sample/ control/blank to wells Add_sample->Add_ABTS Incubate_react Incubate for 6 minutes at RT Add_ABTS->Incubate_react Read_abs Measure absorbance at 734 nm Incubate_react->Read_abs Calculate Calculate % inhibition and TEAC value Read_abs->Calculate

Caption: ABTS Assay Workflow Diagram.

  • Prepare ABTS•+ Stock Solution : Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation[9][15].

  • Prepare ABTS•+ Working Solution : Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm[5][9].

  • Plate Setup : Add 10 µL of your bromophenol working solutions, positive control (Trolox), or solvent (for the blank) to the wells of a 96-well plate.

  • Initiate Reaction : Add 190 µL of the ABTS•+ working solution to all wells.

  • Incubation : Incubate the plate at room temperature for 6-7 minutes[5][15].

  • Absorbance Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as described for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • FRAP reagent (prepared fresh)

  • Bromophenol derivative stock and working solutions

  • Standard: Ferrous sulfate (FeSO₄·7H₂O) or Trolox

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath or incubator set to 37°C

FRAP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_read Data Acquisition Prep_FRAP Prepare fresh FRAP reagent: Mix Acetate buffer, TPTZ, and FeCl₃ (10:1:1, v/v/v) Warm_FRAP Warm FRAP reagent to 37°C Prep_FRAP->Warm_FRAP Add_FRAP Add 180 µL of pre-warmed FRAP reagent Warm_FRAP->Add_FRAP Prep_Std Prepare FeSO₄ or Trolox standards Add_sample Add 20 µL of sample/ standard/blank to wells Prep_Std->Add_sample Add_sample->Add_FRAP Incubate Incubate at 37°C for 4-6 minutes Add_FRAP->Incubate Read_abs Measure absorbance at 593 nm Incubate->Read_abs

Caption: FRAP Assay Workflow Diagram.

  • Prepare FRAP Reagent : Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution, and 20 mM FeCl₃ solution in a 10:1:1 (v/v/v) ratio[12][16]. Warm this solution to 37°C before use.

  • Prepare Standard Curve : Prepare a series of ferrous sulfate or Trolox standards in water.

  • Plate Setup : Add 20 µL of your bromophenol working solutions, standards, or solvent (for the blank) to the wells of a 96-well plate.

  • Initiate Reaction : Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation : Incubate the plate at 37°C for 4-6 minutes[16].

  • Absorbance Measurement : Measure the absorbance at 593 nm.

  • Calculation : The antioxidant capacity is determined from the standard curve and is typically expressed as mM Fe(II) equivalents or Trolox equivalents.

Section 4: Data Interpretation and Quality Control

A critical aspect of antioxidant activity assessment is the correct interpretation of the data and the implementation of rigorous quality control measures.

Comparative Analysis of Antioxidant Assays

No single assay can fully capture the complex nature of antioxidant activity. Therefore, it is highly recommended to use a battery of tests. The choice of assay should be guided by the specific research question and the chemical nature of the compounds being tested.

Assay Principle Advantages Disadvantages
DPPH HAT/SETSimple, rapid, and inexpensive; stable radical[17][18].Interference from compounds that absorb at 517 nm; not representative of physiological radicals[18].
ABTS HAT/SETApplicable to both hydrophilic and lipophilic compounds; stable radical cation; sensitive[8].Requires generation of the radical, which can be a source of variability; can be a lengthy procedure[17].
FRAP SETRapid, simple, and reproducible; inexpensive reagents[8][16].Measures only reducing ability, not radical scavenging; conducted at a non-physiological pH; does not detect compounds that act by HAT[16][19].
Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of your results, each protocol should be treated as a self-validating system.

  • Positive Controls : Always include a well-characterized antioxidant standard (e.g., Trolox, ascorbic acid) in every assay. This allows for the validation of the assay's performance and provides a benchmark for comparing the activity of the test compounds.

  • Blanks : Proper blanking is essential to correct for any background absorbance from the sample or solvent.

  • Reproducibility : All samples and standards should be run in triplicate to assess the precision of the measurements. High variability between replicates can indicate issues with pipetting, mixing, or reagent stability[20].

Common Troubleshooting Scenarios:

Problem Possible Cause(s) Solution(s)
High variability between replicates Inconsistent pipetting; incomplete mixing of reagents; temperature fluctuations.Calibrate pipettes; ensure thorough mixing after each addition; use a temperature-controlled incubator[20].
Low or no antioxidant activity observed Bromophenol derivative is not fully dissolved; degraded radical solution (DPPH/ABTS); incorrect pH of buffer (FRAP).Use an appropriate solvent and ensure complete dissolution; prepare fresh radical solutions daily and protect from light; verify the pH of all buffers[20].
Negative absorbance readings Incorrect blanking of the spectrophotometer.Ensure the spectrophotometer is zeroed with the correct blank solution as per the protocol[20].

Conclusion

The assessment of antioxidant activity is a cornerstone in the preclinical evaluation of bromophenol derivatives as potential therapeutic agents. The DPPH, ABTS, and FRAP assays provide robust and reliable methods for in vitro screening. By understanding the chemical principles behind each assay, adhering to meticulous experimental protocols, and implementing rigorous quality control, researchers can generate high-quality, reproducible data. This, in turn, will enable a deeper understanding of the structure-activity relationships of bromophenols and facilitate the identification of lead compounds for further drug development.

References

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Available at: [Link]

  • Antioxidants (Basel). (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available at: [Link]

  • Molecules. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available at: [Link]

  • ResearchGate. (2022). Antioxidant Assays: Principles, Methods and Analyses. Available at: [Link]

  • ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. Available at: [Link]

  • MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available at: [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Available at: [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Available at: [Link]

  • Journal of Organic Chemistry. (2024). Mechanistic Insights into the Antioxidant and Pro-oxidant Activities of Bromophenols from Marine Algae: A DFT Investigation. Available at: [Link]

  • Foods. (2022). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Available at: [Link]

  • Journal of King Saud University - Science. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available at: [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available at: [Link]

  • Bio-protocol. (2022). ABTS Radical Scavenging Activity Assay. Available at: [Link]

  • Rasayan J. Chem. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. Available at: [Link]

  • Molecules. (2019). Current Issues in Antioxidant Measurement. Available at: [Link]

  • MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Available at: [Link]

  • protocols.io. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Available at: [Link]

  • ResearchGate. (2015). Advantages and limitations of common testing methods for antioxidants. Available at: [Link]

  • MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Available at: [Link]

  • ResearchGate. (2007). Challenges and Pitfalls in Antioxidant Research. Available at: [Link]

  • Zen-Bio, Inc. (2021). ORAC Antioxidant Assay Kit. Available at: [Link]

  • protocols.io. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]

  • National Library of Medicine. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Available at: [Link]

  • MDPI. (2023). Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. Available at: [Link]

  • Pharmacognosy Res. (2010). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Available at: [Link]

  • bioRxiv. (2024). Microbial Antioxidants Reduce ROS In Human Skin Cells Under Oxidative Stress. Available at: [Link]

  • Active Concepts. (2015). Oxygen Radical Absorbance Capacity (ORAC) Assay. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2008). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Available at: [Link]

  • Google Patents. (2013). CN103408404A - Process for synthesizing p-bromophenol.
  • ACS Omega. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available at: [Link]

Sources

Method

Application Notes and Protocols for Evaluating the Anticancer Activity of Pyran-Containing Compounds

Abstract The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Notably, pyran and its f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Notably, pyran and its fused derivatives have emerged as promising candidates in oncology, exhibiting a wide array of anticancer activities.[2][3] These compounds can modulate critical cellular pathways, leading to the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and disruption of the cell cycle.[2] This guide provides a comprehensive overview of the mechanisms of action of pyran-containing compounds and details a robust, multi-phase workflow for their preclinical evaluation. We present validated, step-by-step protocols for primary cytotoxicity screening, apoptosis detection, and cell cycle analysis, designed to equip researchers with the tools to effectively assess and characterize novel pyran-based anticancer agents.

Introduction: The Pyran Scaffold in Oncology

Pyran is a six-membered heterocyclic ring containing one oxygen atom. This structural motif is prevalent in a vast range of natural products, including flavonoids, coumarins, and xanthones, many of which are known for their diverse biological activities. The inherent structural features of the pyran ring allow for extensive chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. In the context of cancer, synthetic and natural pyran derivatives have been shown to target various hallmarks of the disease.[2] Their mechanisms of action are diverse and can include the inhibition of critical enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptotic cell death.[2][4] Given the urgent need for new and more effective cancer therapies, a systematic approach to screening and characterizing pyran-containing compounds is essential for accelerating their development from laboratory discovery to potential clinical application.[5]

Common Anticancer Mechanisms of Pyran Derivatives

The anticancer efficacy of pyran-containing compounds stems from their ability to interfere with key cellular processes that are often dysregulated in cancer. Understanding these mechanisms is crucial for designing effective screening strategies and for the rational design of new derivatives.

  • Induction of Apoptosis: A primary mechanism for many anticancer drugs is the induction of apoptosis. Pyran derivatives have been shown to trigger this process through various signaling cascades.[2] A common method to detect apoptosis is by identifying the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis.

  • Cell Cycle Arrest: Uncontrolled cell proliferation is a defining feature of cancer, driven by a dysregulated cell cycle.[2] Certain pyran compounds can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from dividing.[6] This effect can be quantified by analyzing the DNA content of a cell population using flow cytometry.

  • Enzyme Inhibition: Many pyran derivatives function by inhibiting enzymes that are crucial for cancer cell survival and proliferation. Key targets include:

    • Protein Tyrosine Kinases (e.g., EGFR, VEGFR-2): These enzymes are often overactive in cancer and drive signaling pathways related to growth and angiogenesis.[4]

    • Topoisomerase II: This enzyme is vital for DNA replication and repair, and its inhibition can lead to DNA damage and cell death.[2]

    • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are a prime target for inducing cell cycle arrest.[6]

Experimental Workflow for Screening and Characterization

A tiered approach is recommended for evaluating the anticancer potential of a library of pyran compounds. This workflow ensures that resources are focused on the most promising candidates, moving from broad cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Mechanistic Studies cluster_2 Phase 3: Advanced Characterization A Pyran Compound Library C MTT Cytotoxicity Assay (Determine IC50 values) A->C B Cancer Cell Lines (e.g., MCF-7, HCT-116, NCI-H460) [12] B->C F Identify 'Hit' Compounds (Potent & Induce Apoptosis/Arrest) C->F Select compounds with low IC50 values D Apoptosis Assay (Annexin V / PI Staining) G Target Identification (e.g., Kinase Profiling, Western Blot) D->G Confirm apoptotic pathway E Cell Cycle Analysis (Propidium Iodide Staining) E->G Confirm cell cycle target F->D F->E H Lead Candidate G->H

Caption: High-throughput screening and validation workflow.

Application Protocols

The following protocols are foundational for assessing the anticancer activity of novel compounds. It is critical to include appropriate controls, such as untreated cells (negative control) and cells treated with a known anticancer agent like doxorubicin (positive control).

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS, store at -20°C)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium) and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyran compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[7][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V, a calcium-dependent protein, binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[14]

Materials:

  • Flow cytometer

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Treatment: Culture 1-5 x 10^5 cells and treat with the pyran compound at its IC50 concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

G cluster_0 Apoptosis Assay Principle A Live Cell PS on inner membrane Intact Membrane Annexin V (-) / PI (-) B Early Apoptotic Cell PS translocated to outer membrane Intact Membrane Annexin V (+) / PI (-) C Late Apoptotic / Necrotic Cell PS on outer membrane Compromised Membrane Annexin V (+) / PI (+)

Caption: Distinguishing cell populations via Annexin V/PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA dye, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[15] Before staining, cells must be fixed (typically with ethanol) to permeabilize the membrane. RNase treatment is necessary to prevent PI from binding to double-stranded RNA, which would interfere with the DNA analysis.[16]

Materials:

  • Flow cytometer

  • Ice-cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[15]

  • Microcentrifuge tubes or 12x75 mm polystyrene tubes

Procedure:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment with the pyran compound.

  • Washing: Wash cells with PBS, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[15]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[15]

  • Incubation (Fixation): Incubate the cells on ice for at least 30 minutes. (Cells can be stored at 4°C in ethanol for several weeks).[15]

  • Rehydration & Washing: Centrifuge the fixed cells (a higher g-force may be needed), discard the ethanol, and wash twice with PBS.[15]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[17]

  • Incubation (Staining): Incubate for 30 minutes at room temperature in the dark.[17]

  • Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents cell count. The G0/G1 peak will have 2n DNA content, while the G2/M peak will have 4n DNA content. Cells in the S phase will have DNA content between 2n and 4n.

Data Presentation and Interpretation

Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format. This allows for easy comparison of the potency of different compounds across various cell lines.

Table 1: Cytotoxicity (IC50) of Exemplary Pyran-Containing Compounds

Compound IDClassHCT-116 (Colon) IC50 (µM)HL-60 (Leukemia) IC50 (µM)Reference
Xanthone 106 Xanthone0.2N/A
Xanthone 107 XanthoneN/A0.4
Furopyran 4d Furopyran42.36 (HepG2)N/A[5]
Furopyran 4f Furopyran35.69 (MCF7)N/A[5]

Note: Cell lines in the table are as reported in the cited sources. N/A indicates data not available in the source.

Conclusion and Future Perspectives

The pyran scaffold remains a highly valuable framework in the quest for novel anticancer therapeutics. The protocols detailed in this guide provide a robust and validated workflow for the initial stages of drug discovery, from primary screening to mechanistic elucidation. By systematically evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle, researchers can efficiently identify and prioritize promising lead compounds. Future work should focus on identifying the specific molecular targets of these active compounds, which will be crucial for optimizing their efficacy and selectivity, ultimately paving the way for their translation into clinical candidates.

References

  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. (2024). RSC Publishing. Retrieved from [Link]

  • Kumar, D., Sharma, P., Singh, H., Nepali, K., Gupta, G. K., Jain, S. K., & Ntie-Kang, F. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances. Retrieved from [Link]

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PubMed Central. Retrieved from [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (2022). Bentham Science. Retrieved from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Retrieved from [Link]

  • Current Developments in the Pyran-Based Analogues as Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • A review for cell-based screening methods in drug discovery. (n.d.). PubMed Central. Retrieved from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved from [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Welcome to the technical support center for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.

I. Reaction Overview and Key Challenges

The synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is typically achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 3-bromophenol reacts with 2-(chloromethyl)tetrahydro-2H-pyran.

While seemingly straightforward, this synthesis presents several potential challenges that can lead to low yields and impure products. The primary areas of concern are:

  • Preparation and Stability of the Alkylating Agent: The quality and reactivity of 2-(chloromethyl)tetrahydro-2H-pyran are critical.

  • Competing Side Reactions: The phenoxide is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom of the aromatic ring. Additionally, elimination reactions can compete with the desired substitution.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the reaction towards the desired product.

  • Product Purification: Separating the target molecule from starting materials and side products can be challenging.

This guide will address each of these areas in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran?

The most prevalent and efficient method is the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[3][4] This involves the deprotonation of 3-bromophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)tetrahydro-2H-pyran and displacing the chloride leaving group.

Williamson Ether Synthesis 3-Bromophenol 3-Bromophenol 3-Bromophenoxide 3-Bromophenoxide 3-Bromophenol->3-Bromophenoxide Deprotonation Base Base Base->3-Bromophenoxide Product 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran 3-Bromophenoxide->Product SN2 Attack 2-(Chloromethyl)tetrahydro-2H-pyran 2-(Chloromethyl)tetrahydro-2H-pyran 2-(Chloromethyl)tetrahydro-2H-pyran->Product Salt Salt

Caption: General scheme of the Williamson ether synthesis for the target molecule.

Q2: I am seeing a significant amount of unreacted 3-bromophenol in my reaction mixture. What could be the cause?

This issue typically points to incomplete deprotonation of the phenol. Several factors could be at play:

  • Insufficiently Strong Base: While phenols are more acidic than aliphatic alcohols, a base of appropriate strength is still required for complete deprotonation. If you are using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate, sodium hydroxide, or for particularly stubborn reactions, sodium hydride.[2]

  • Presence of Water: If you are using a highly reactive base like sodium hydride, it is crucial to ensure your solvent and glassware are scrupulously dry. Any residual water will quench the base, rendering it ineffective.

  • Steric Hindrance: While less of a concern with phenols, significant steric bulk around the hydroxyl group can hinder the approach of the base. This is unlikely to be a major issue with 3-bromophenol.

Q3: My yield is low, and I've isolated a byproduct with the same mass as my desired product. What could it be?

A common side reaction in the Williamson ether synthesis with phenols is C-alkylation .[2] The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of an isomeric product where the tetrahydropyranmethyl group is attached directly to the carbon skeleton of the benzene ring.

O_vs_C_Alkylation Phenoxide O-Nucleophile C-Nucleophile 3-Bromophenoxide Anion O_Product O-Alkylation Product (Desired Ether) Phenoxide:o->O_Product Favored in aprotic solvents C_Product C-Alkylation Product (Side Product) Phenoxide:c->C_Product Favored in protic solvents Alkyl_Halide 2-(Chloromethyl)tetrahydro-2H-pyran Alkyl_Halide->O_Product Alkyl_Halide->C_Product

Caption: Competing O- and C-alkylation pathways for the 3-bromophenoxide anion.

Q4: How can I favor the desired O-alkylation over C-alkylation?

The solvent choice is the most critical factor in controlling the regioselectivity of this reaction.

  • Polar Aprotic Solvents (Recommended): Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices.[5] They effectively solvate the cation (Na⁺ or K⁺) but poorly solvate the phenoxide anion. This leaves the oxygen atom as a "naked" and highly reactive nucleophile, strongly favoring O-alkylation.

  • Protic Solvents (To be Avoided): Protic solvents such as water, ethanol, or methanol will form hydrogen bonds with the oxygen atom of the phenoxide.[5] This solvation shell sterically hinders the oxygen, making the carbon atoms of the ring more accessible for attack, thus increasing the amount of the undesired C-alkylation product.

Solvent Type Examples Effect on Alkylation Recommendation
Polar AproticDMF, DMSO, AcetonitrileFavors O-AlkylationHighly Recommended
ProticWater, Ethanol, MethanolFavors C-AlkylationAvoid
Nonpolar AproticToluene, HexaneSlower reaction ratesNot ideal

Q5: I suspect my starting material, 2-(chloromethyl)tetrahydro-2H-pyran, is impure or has degraded. How can I prepare it fresh?

A reliable method for preparing 2-(chloromethyl)tetrahydro-2H-pyran is from the commercially available and relatively inexpensive (tetrahydro-2H-pyran-2-yl)methanol. The conversion of the primary alcohol to the corresponding chloride can be achieved using standard chlorinating agents. A common and effective reagent for this transformation is thionyl chloride (SOCl₂), often in the presence of a small amount of a base like pyridine to neutralize the HCl byproduct.

Representative Protocol for the Synthesis of 2-(Chloromethyl)tetrahydro-2H-pyran:

  • To a stirred solution of (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in an anhydrous solvent such as dichloromethane or diethyl ether at 0 °C, add pyridine (1.1 eq).

  • Slowly add thionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it over ice-water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure.

III. Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 3-bromophenol. 2. Inactive alkylating agent. 3. Reaction temperature too low.1. Use a stronger base (e.g., K₂CO₃, NaOH, or NaH). Ensure anhydrous conditions if using NaH. 2. Prepare fresh 2-(chloromethyl)tetrahydro-2H-pyran. 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) and monitor by TLC.
Significant C-Alkylation Byproduct 1. Use of a protic solvent. 2. High reaction temperature.1. Switch to a polar aprotic solvent like DMF or DMSO. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Presence of an Elimination Byproduct 1. The alkylating agent is sterically hindered (not the case here). 2. Use of a very strong, sterically hindered base.1. Not applicable for this primary halide. 2. While less common for primary halides, consider using a less sterically demanding strong base if elimination is observed.
Difficult Purification 1. Similar polarities of the product and starting materials/byproducts.1. Employ careful column chromatography with a shallow solvent gradient. Consider using a different solvent system for chromatography (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).

IV. Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran based on standard Williamson ether synthesis conditions.

Materials:

  • 3-Bromophenol

  • Potassium Carbonate (anhydrous, powdered)

  • 2-(Chloromethyl)tetrahydro-2H-pyran

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromophenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous powdered potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide.

  • Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the disappearance of the 3-bromophenol spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

V. Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Side_Products Side Products Observed? Check_Deprotonation->Check_Side_Products No Increase_Base Use Stronger Base (e.g., K2CO3, NaOH) Check_Deprotonation->Increase_Base Yes Check_Purity Purification Issues? Check_Side_Products->Check_Purity No Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) Check_Side_Products->Change_Solvent C-Alkylation Optimize_Temp Lower Reaction Temperature Check_Side_Products->Optimize_Temp Elimination Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Check_Purity->Optimize_Chroma Yes Success Successful Synthesis Check_Purity->Success No Increase_Base->Check_Side_Products Anhydrous_Conditions Ensure Anhydrous Conditions Change_Solvent->Optimize_Temp Optimize_Temp->Check_Purity Optimize_Chroma->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

VI. References

  • Organic Syntheses Procedure, 3-Bromo-2H-Pyran-2-one. Available from: [Link]

  • Master Organic Chemistry, The Williamson Ether Synthesis. Available from: [Link]

  • Reddit, Williamson Ether synthesis. Available from: [Link]

  • MDPI, Recent Advances in the Synthesis of 2H-Pyrans. Available from: [Link]

  • Google Patents, Production method for tetrahydro-2h-pyran derivative. Available from:

  • Organic Chemistry Portal, Tetrahydropyranyl Ethers. Available from: [Link]

  • Organic Syntheses Procedure, 2. Available from: [Link]

  • ResearchGate, A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. Available from: [Link]

  • ResearchGate, Unexpected deprotection of silyl and THP ethers induced by serious disparity in the quality of Pd/C catalysts and elucidation of the mechanism. Available from: [Link]

  • Organic Chemistry Portal, Tetrahydropyran synthesis. Available from: [Link]

  • PMC, Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Available from: [Link]

  • Chem.info, Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • Google Patents, Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Available from:

  • Royal Society of Chemistry, . Available from: [Link]

  • YouTube, Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]

  • YouTube, synthesis & cleavage of THP ethers. Available from: [Link]

  • Francis Academic Press, Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

  • UCLA – Chemistry and Biochemistry, Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates'. Available from: [Link]

  • Chemistry Steps, Williamson Ether Synthesis. Available from: [Link]

  • Google Patents, Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Available from:

Sources

Optimization

Technical Support Center: Optimizing the Williamson Ether Synthesis of Bromophenoxy Ethers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the Williamson ether synthesis for preparing bromophenoxy ethers, with a special focus on minimizing common side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your syntheses are both successful and reproducible.

Part 1: Deconstructing the "Diarylation" Side Reaction

A common point of confusion when synthesizing diaryl or aryl-alkyl ethers is the potential for diarylation. Let's clarify this concern within the context of the Williamson ether synthesis.

FAQ: I'm worried about diarylation forming a diaryl ether byproduct. How can I prevent this?

This is an excellent question that touches on the nuances of nucleophilic substitution reactions on aromatic rings. In a typical Williamson ether synthesis, the reaction proceeds via an S(_N)2 mechanism.[1][2][3] This mechanism involves a backside attack by a nucleophile on an electrophilic carbon.

For diarylation to occur via a Williamson-type mechanism, a phenoxide would have to attack an aryl halide. However, aryl halides are generally unreactive to S(_N)2 reactions. The carbon-halogen bond in an aryl halide is stronger than in an alkyl halide, and the geometry of the aromatic ring prevents the necessary backside attack for an S(_N)2 reaction to occur.[1]

Therefore, under standard Williamson ether synthesis conditions (a phenoxide reacting with an alkyl halide), the formation of a diaryl ether byproduct is not a significant concern.

The synthesis of diaryl ethers is typically achieved under different, more forcing conditions, often involving a copper catalyst in a reaction known as the Ullmann condensation.[3] To avoid diaryl ether formation, simply ensure your reaction conditions are aligned with a standard Williamson ether synthesis and do not include copper catalysts or excessively high temperatures that might promote alternative reaction pathways.

Part 2: Troubleshooting Guide for Common Side Reactions

While diarylation is unlikely, other side reactions can significantly impact the yield and purity of your desired bromophenoxy ether. Here's how to troubleshoot and minimize them.

Q1: My yield of bromophenoxy ether is low, and I'm observing alkene byproducts. What's happening and how can I fix it?

The formation of an alkene is a classic sign that the E2 elimination pathway is outcompeting your desired S(_N)2 reaction.[4] The alkoxide or phenoxide you are using is not only a good nucleophile but also a strong base, which can promote elimination, especially with sterically hindered alkyl halides.[4][5]

Causality: The S(_N)2 and E2 reactions are often in competition. Higher temperatures and sterically hindered substrates favor the E2 pathway.

Solutions:

  • Choice of Alkyl Halide: This is the most critical factor. The propensity for elimination increases from primary to secondary to tertiary alkyl halides. Whenever possible, use a primary alkyl halide.[4][6] For example, to synthesize 1-bromo-4-ethoxybenzene, it is far better to react 4-bromophenoxide with ethyl bromide (a primary alkyl halide) than to react ethoxide with 1,4-dibromobenzene (an aryl halide).

  • Reaction Temperature: Lowering the reaction temperature generally favors the S(_N)2 pathway over E2.[4] Elimination reactions typically have a higher activation energy, making them more sensitive to temperature increases.

  • Choice of Base: While a strong base is needed to form the phenoxide, using a less sterically hindered base can be beneficial. For phenols, which are more acidic than alcohols, weaker bases like potassium carbonate (K(_2)CO(_3)) or even sodium hydroxide (NaOH) can be sufficient, and are less likely to promote elimination of the alkyl halide.[3]

Q2: I'm getting isomers of my desired product, with the alkyl group attached to the aromatic ring instead of the oxygen. How do I prevent this?

This issue arises from the ambident nature of the phenoxide nucleophile.[2] A phenoxide ion has electron density on both the oxygen atom and the aromatic ring (specifically at the ortho and para positions). Alkylation can therefore occur at either the oxygen (O-alkylation, the desired reaction) or the carbon atoms of the ring (C-alkylation, the side reaction).[3][4]

Causality: The selectivity between O- and C-alkylation is heavily influenced by the reaction solvent.

Solutions:

  • Solvent Selection: This is the key to controlling selectivity.

    • For O-alkylation (desired ether): Use polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3][4] These solvents solvate the cation (e.g., Na

      
       or K
      
      
      
      ) but leave the oxygen of the phenoxide relatively "naked" and highly nucleophilic, promoting attack at the oxygen.
    • Protic solvents (to be avoided): Solvents like water or alcohols will form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thereby increasing the proportion of C-alkylation.[4]

  • Counter-ion: The choice of counter-ion can also play a role, although it is generally less impactful than the solvent.

Q3: My reaction is very slow or isn't going to completion. How can I improve the rate without increasing side reactions?

A sluggish reaction can be frustrating, and simply increasing the temperature can often lead to more side products.[2]

Causality: The reaction rate is dependent on the nucleophilicity of the phenoxide, the reactivity of the alkylating agent, and the solubility of the reactants.

Solutions:

  • Choice of Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. Using an alkyl iodide will result in a faster reaction than an alkyl chloride.

  • Use of a Phase-Transfer Catalyst: If your phenoxide salt has low solubility in the reaction solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide or a crown ether like 18-crown-6) can be highly effective.[2] These catalysts help to bring the phenoxide anion into the organic phase, increasing its effective concentration and reactivity.[2]

  • Solvent Choice: As mentioned before, polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions by solvating the counter-ion and enhancing the nucleophilicity of the phenoxide.[2][4][7]

Part 3: Visualizing Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired O-alkylation pathway versus the undesired E2 elimination and C-alkylation pathways.

Williamson_Ether_Synthesis Reactants Bromophenoxide + Alkyl Halide O_Alkylation Desired Product: Bromophenoxy Ether (SN2) Reactants->O_Alkylation Favored by C_Alkylation Side Product: C-Alkylated Phenol Reactants->C_Alkylation Promoted by Elimination Side Product: Alkene (E2) Reactants->Elimination Promoted by Conditions1 Polar Aprotic Solvent Low Temperature Primary Alkyl Halide O_Alkylation->Conditions1 Conditions2 Protic Solvent C_Alkylation->Conditions2 Conditions3 High Temperature Sterically Hindered Alkyl Halide Elimination->Conditions3

Caption: Competing pathways in the synthesis of bromophenoxy ethers.

Part 4: Summary of Key Experimental Parameters

The table below provides a quick reference for optimizing your reaction conditions.

ParameterRecommendation for High Yield of Bromophenoxy EtherRationale
Alkyl Halide Primary (e.g., ethyl bromide)Minimizes steric hindrance, strongly favoring S(_N)2 over E2 elimination.[4]
Base Weakest effective base (e.g., K(_2)CO(_3), NaOH for phenols)Sufficient to deprotonate the phenol without being overly aggressive in promoting E2 elimination.[3]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Enhances phenoxide nucleophilicity and promotes O-alkylation over C-alkylation.[2][4]
Temperature As low as reasonably practical (e.g., 50-80 °C)Favors the S(_N)2 reaction, as elimination pathways often have higher activation energies.[2][4]
Additives Phase-transfer catalyst (if solubility is an issue)Increases the effective concentration of the phenoxide in the organic phase, accelerating the reaction.[2]

Part 5: Example Protocol: Synthesis of 1-Bromo-4-ethoxybenzene

This protocol provides a practical application of the principles discussed above.

Materials:

  • 4-Bromophenol

  • Ethyl bromide

  • Potassium carbonate (K(_2)CO(_3)), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenol (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromide (1.2 eq) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 1-bromo-4-ethoxybenzene.

This protocol utilizes a primary alkyl halide, a weak base, a polar aprotic solvent, and moderate temperature to maximize the yield of the desired ether and minimize side reactions.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

Sources

Troubleshooting

Overcoming steric hindrance in the formation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Welcome to the technical support guide for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This document is designed for researchers, chemists, and drug development professionals who may encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific Williamson ether synthesis. The formation of this ether is often complicated by steric hindrance, which can lead to low yields and incomplete reactions. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you might face during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is extremely low, with a significant amount of unreacted 3-bromophenol remaining. What are the primary causes and how can I fix this?

Low conversion is the most common issue in this synthesis, primarily stemming from a combination of steric hindrance and suboptimal reaction conditions. The bulky tetrahydro-2H-pyran ring impedes the backside attack required for the S(_N)2 mechanism.[1][2][3]

Primary Causes & Solutions:

  • Incomplete Deprotonation of the Phenol: 3-Bromophenol must be fully converted to the more nucleophilic phenoxide ion to initiate the reaction. Weak or insufficient base will result in a low concentration of the active nucleophile.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[1] These bases irreversibly deprotonate the phenol, driving the equilibrium entirely towards the formation of the sodium or potassium 3-bromophenoxide salt.[1] Weaker bases like potassium carbonate (K₂CO₃) can be used but may require higher temperatures and the assistance of a phase-transfer catalyst.

  • Poor Solvent Choice: The solvent plays a critical role in modulating the reactivity of the nucleophile.

    • Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[4] These solvents solvate the cation (e.g., Na⁺) but do not strongly interact with the phenoxide anion, leaving it "naked" and highly reactive. Protic solvents like ethanol or water will form hydrogen bonds with the phenoxide, stabilizing it and drastically reducing its nucleophilicity.[5]

  • Insufficient Thermal Energy: The steric clash between the bulky electrophile and the incoming nucleophile creates a significant activation energy barrier that must be overcome.

    • Solution: The reaction typically requires heating. A temperature range of 50 to 100 °C is common for Williamson ether syntheses.[4][5] Start at a lower temperature (e.g., 60 °C) and gradually increase if the reaction does not proceed, monitoring for potential side reactions by TLC.

Q2: I'm observing the formation of an unknown byproduct alongside my desired ether. What could it be and how do I prevent it?

While the primary alkyl halide on the tetrahydropyran moiety makes the E2 elimination side reaction less favorable than with secondary or tertiary halides, it can still occur, especially at high temperatures or with very hindered bases.[1][6] Another possibility with phenoxides is C-alkylation, where the alkyl halide reacts with the aromatic ring instead of the oxygen atom, though this is less common under standard Williamson conditions.[6]

Preventative Measures:

  • Control the Temperature: Do not use excessive heat. While higher temperatures increase the rate of the desired S(_N)2 reaction, they disproportionately accelerate the competing E2 elimination pathway.[7] Careful temperature optimization is crucial.

  • Use the Right Base: While strong bases are necessary, extremely bulky bases could potentially favor elimination. Sodium hydride is an excellent choice as it is strong but not sterically demanding.[1]

  • Slow Addition: Add the 2-(chloromethyl)tetrahydro-2H-pyran solution dropwise to the solution of the 3-bromophenoxide. This maintains a low instantaneous concentration of the electrophile, which can help minimize side reactions.

Q3: The reaction is proceeding very slowly, even with a strong base and polar aprotic solvent. How can I accelerate the reaction rate without promoting side products?

When standard conditions are insufficient to overcome steric hindrance, catalytic additives can significantly improve reaction kinetics and overall yield.

Rate-Enhancing Strategies:

  • Incorporate a Phase-Transfer Catalyst (PTC): If you are using a base like K₂CO₃ or NaOH, which have low solubility in organic solvents, a PTC is essential. Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitate the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the electrophile resides.[4] The large, lipophilic cation of the PTC pairs with the phenoxide, creating a soluble, highly nucleophilic ion pair in the organic solvent.

  • Utilize Iodide Catalysis (Finkelstein Reaction): If you are using 2-(chloromethyl)tetrahydro-2H-pyran, the chloride is a moderately good leaving group. Its reactivity can be enhanced by adding a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI). The iodide ion will displace the chloride in situ to form 2-(iodomethyl)tetrahydro-2H-pyran. Iodide is a far superior leaving group, leading to a significant acceleration of the S(_N)2 reaction.[8]

Optimized Experimental Protocol

This protocol incorporates best practices for overcoming steric hindrance in this synthesis.

Step 1: Preparation of the 3-Bromophenoxide

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. (Caution: H₂ gas is evolved).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

Step 2: Ether Formation

  • To the freshly prepared sodium 3-bromophenoxide solution, add tetrabutylammonium bromide (TBAB, 0.1 eq) and sodium iodide (NaI, 0.1 eq).

  • In a separate flask, dissolve 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) in a small amount of anhydrous DMF.[]

  • Add the electrophile solution dropwise to the phenoxide mixture at room temperature.

  • Heat the reaction mixture to 80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction may require 4-12 hours.[8]

Step 3: Work-up and Purification

  • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Data Summary Table
ParameterStandard ConditionOptimized Condition for Hindered SubstratesRationale
Base K₂CO₃, NaOHNaH, KHEnsures complete and irreversible formation of the highly reactive phenoxide nucleophile.[1]
Solvent AcetonitrileDMF, DMSOPolar aprotic solvents enhance nucleophilicity by solvating only the counter-ion.[4]
Temperature 50-80 °C80-100 °C (Optimized)Provides sufficient energy to overcome the activation barrier caused by steric hindrance.[5]
Electrophile R-Cl, R-BrR-Cl + cat. NaI or R-Br/R-IIn-situ generation of the more reactive alkyl iodide accelerates the S(_N)2 reaction.[8]
Additive NoneTBAB or 18-crown-6A phase-transfer catalyst increases the concentration of the nucleophile in the organic phase.[4]
Visualizing the Reaction and Solutions

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_strategies Optimization Strategies cluster_ts Sₙ2 Transition State Phenoxide 3-Bromophenoxide (Nucleophile) TS Backside Attack Phenoxide->TS Reaction Pathway AlkylHalide 2-(Halomethyl)tetrahydro-2H-pyran (Electrophile) AlkylHalide->TS Reaction Pathway Base Strong Base (e.g., NaH) Base->Phenoxide Enhances Nucleophilicity Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->TS Lowers Energy Barrier PTC Phase-Transfer Catalyst (TBAB) PTC->Phenoxide Improves Solubility Iodide Catalytic Iodide (NaI) Iodide->AlkylHalide Improves Leaving Group StericHindrance Steric Hindrance from THP Ring TS->StericHindrance Product 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran TS->Product C-O Bond Formation

Sources

Optimization

Optimization of reaction conditions for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Technical Support Center: Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran Welcome to the technical support guide for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This document is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Welcome to the technical support guide for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.

The synthesis of this target molecule is a classic example of the Williamson ether synthesis, a robust and widely-used method for forming C-O bonds.[1][2] The reaction involves the S_N2 displacement of a halide from 2-(halomethyl)tetrahydro-2H-pyran by the nucleophilic 3-bromophenoxide ion.[3][4] While straightforward in principle, success hinges on the careful selection of reagents and reaction conditions to favor the desired O-alkylation pathway and minimize side reactions.

Optimized Experimental Protocol

This protocol provides a reliable starting point for the synthesis, incorporating best practices for yield and purity.

Reaction Scheme: (3-Bromophenol) + 2-(Chloromethyl)tetrahydro-2H-pyran ---[Base, Solvent, Heat]--> 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Materials:

  • 3-Bromophenol

  • 2-(Chloromethyl)tetrahydro-2H-pyran

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-(chloromethyl)tetrahydro-2H-pyran (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-8 hours.[4]

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into an equal volume of cold water and extract with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to aid in the removal of residual DMF and prevent emulsion formation.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the experiment.

Q1: My reaction yield is very low or the reaction has stalled. What are the likely causes?

A1: This is a common issue that can usually be traced to one of several factors related to the reaction's S_N2 mechanism.[3][4]

  • Ineffective Deprotonation: The formation of the 3-bromophenoxide is critical. If you are using K₂CO₃, ensure it is anhydrous and finely powdered to maximize its surface area and reactivity. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) may be required. However, NaH demands strictly anhydrous solvents (like THF or DMF) as it reacts violently with water.

  • Low Temperature or Insufficient Time: The Williamson ether synthesis often requires thermal energy to proceed at a reasonable rate.[4] If TLC analysis shows significant starting material after the recommended time, consider increasing the temperature to 100 °C or extending the reaction time.

  • Poor Reagent Quality: Verify the purity of your starting materials. 2-(Chloromethyl)tetrahydro-2H-pyran can degrade over time. It is advisable to use a freshly opened bottle or purify the reagent before use if its quality is suspect.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the potassium cation but leave the phenoxide nucleophile "naked" and highly reactive.[4] Using less polar solvents like THF or protic solvents like ethanol will significantly slow down the reaction rate.

Q2: I've isolated my product, but NMR analysis shows significant unreacted 3-bromophenol. Why did the reaction not go to completion?

A2: This points directly to an incomplete reaction. Beyond the reasons listed in Q1, consider the stoichiometry. While a slight excess of the alkylating agent is recommended, a significant excess might be needed if the reagent has partially degraded. Furthermore, ensure the reaction mixture is being stirred efficiently. If the K₂CO₃ settles at the bottom, its ability to deprotonate the phenol is limited. Vigorous mechanical stirring is often superior to magnetic stirring for heterogeneous mixtures.

Q3: My NMR spectrum is complex, with unexpected signals in the aromatic region. What could this side product be?

A2: You are likely observing the results of C-alkylation. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the ortho and para positions).[1][4]

  • O-alkylation vs. C-alkylation: While O-alkylation is generally favored, certain conditions can promote C-alkylation. This competition is a known factor in reactions with phenoxides.[1]

  • Mitigation Strategies:

    • Solvent: Polar aprotic solvents like DMF generally favor O-alkylation.

    • Counter-ion: Using a larger counter-ion like cesium (by using Cesium Carbonate, Cs₂CO₃) can sometimes increase the preference for O-alkylation.

    • Phase-Transfer Catalysis: Adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can enhance the rate of O-alkylation, potentially outcompeting the C-alkylation pathway, especially when using carbonate bases.[4]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine 3-Bromophenol, K₂CO₃, and DMF addition 2. Add 2-(Chloromethyl)tetrahydro- 2H-pyran reactants->addition heating 3. Heat to 80-90 °C addition->heating monitoring 4. Monitor by TLC/GC-MS heating->monitoring quench 5. Quench with Water & Extract with EtOAc monitoring->quench wash 6. Wash with H₂O/Brine quench->wash dry 7. Dry & Concentrate wash->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: A streamlined workflow for the synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: Which base is truly optimal for this synthesis?

A1: The "best" base depends on a balance of reactivity, cost, and safety. The table below summarizes the common choices. For most applications, K₂CO₃ in DMF offers a good balance of efficiency and ease of handling.

BaseSolvent(s)Temperature (°C)ProsCons
K₂CO₃ DMF, Acetonitrile80-100Inexpensive, easy to handle, effectiveSlower than stronger bases, requires higher temperatures
NaH (Sodium Hydride)THF, DMFRT to 60Very strong, fast reaction, forms H₂ gasRequires strict anhydrous conditions, flammable
Cs₂CO₃ (Cesium Carb.)Acetonitrile, DMF60-80Highly effective ("cesium effect"), milderExpensive

Q2: Should I use 2-(chloromethyl)- or 2-(bromomethyl)tetrahydro-2H-pyran as the alkylating agent?

A2: Bromide is a better leaving group than chloride. Therefore, 2-(bromomethyl)tetrahydro-2H-pyran will react faster and under milder conditions than its chloro- counterpart. However, the chloro- derivative is often more commercially available and less expensive. If you are having trouble with the chloro- reagent, switching to the bromo- version is a logical step to increase reactivity.

Q3: What is the purpose of the tetrahydro-2H-pyran (THP) group in this molecule?

A3: In the context of this specific target molecule, the THP group is a permanent part of the final structure. However, it's important for drug development professionals to recognize that the THP moiety is also frequently used as a protecting group for alcohols.[6][7] THP ethers are stable to many reaction conditions (e.g., strong bases, organometallics) but can be easily removed under mild acidic conditions to reveal the original alcohol.[7][8] This dual identity is a key piece of chemical knowledge.

Troubleshooting Decision Tree

G cluster_causes cluster_solutions start Low Yield or Stalled Reaction? incomplete_rxn Incomplete Reaction? (Check TLC/GC) start->incomplete_rxn side_product Side Product Formation? (Check NMR/MS) start->side_product degradation Starting Material Degradation? start->degradation inc_temp Increase Temp/Time incomplete_rxn->inc_temp Yes stronger_base Use Stronger Base (e.g., NaH) incomplete_rxn->stronger_base Yes change_solvent Optimize Solvent/ Use PTC side_product->change_solvent Yes (C-alkylation) check_reagents Use Fresh/ Purified Reagents degradation->check_reagents Yes

Caption: A decision tree to diagnose and solve low-yield issues in the synthesis.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (2017).
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • ResearchGate. (2018). Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • ACS Publications. (n.d.). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. [Link]

  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • IntechOpen. (2024). Synthetic Methods for Alkyl Aryl Ethers. [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Chem Help ASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

  • Google Patents. (n.d.). US3816465A - Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]

Sources

Troubleshooting

Removal of unreacted 3-bromophenol from the reaction mixture

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 3-bromophenol from their reaction mixtures. Here, we mov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing unreacted 3-bromophenol from their reaction mixtures. Here, we move beyond simple protocols to explain the fundamental principles behind each purification technique, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Here are some common issues and questions that arise when dealing with residual 3-bromophenol:

Q1: My crude NMR shows a significant amount of starting material (3-bromophenol) alongside my desired product. What is the quickest way to remove it?

A1: For many applications, a simple acid-base extraction is the most rapid and efficient method. 3-Bromophenol is weakly acidic (pKa ≈ 9.03) and can be converted to its water-soluble phenoxide salt with an aqueous base, such as sodium hydroxide (NaOH).[1] This allows for its selective removal from a non-polar organic solvent containing your likely less acidic or neutral product.

Q2: I performed an acid-base extraction, but I'm still seeing 3-bromophenol in my organic layer. What went wrong?

A2: There are a few possibilities:

  • Insufficient Base: You may not have used enough aqueous base to deprotonate all of the 3-bromophenol. Try another extraction with fresh aqueous base.

  • Base Strength: If your product is also somewhat acidic, a milder base like sodium bicarbonate may be preferable to avoid deprotonating your product. However, sodium bicarbonate may not be strong enough to efficiently extract all of the 3-bromophenol.

  • Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, which can trap material at the interface of the aqueous and organic layers. If an emulsion forms, let the separatory funnel stand for a while, or add a small amount of brine to help break it.

Q3: My product and 3-bromophenol have very similar polarities. Will column chromatography work?

A3: Flash column chromatography is a powerful technique for separating compounds with similar polarities.[2][3][4] The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate (a ΔRf of at least 0.2 is ideal). You may need to screen several solvent systems to achieve this.

Q4: Can I use distillation to remove 3-bromophenol?

A4: Distillation is a potential method, especially if there is a significant difference in boiling points between your product and 3-bromophenol (Boiling Point of 3-bromophenol is approximately 236 °C).[1][5][6] However, be aware that some bromophenols can be unstable at high temperatures.[7] Vacuum distillation is often preferred to lower the required temperature and minimize decomposition.

Q5: Is recrystallization a viable option for removing 3-bromophenol?

A5: Recrystallization can be an excellent purification method if your desired product is a solid and you can find a suitable solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 3-bromophenol remains in solution.[8]

In-Depth Purification Protocols

Method 1: Acid-Base Extraction

This technique leverages the acidic nature of the phenolic proton on 3-bromophenol. By treating the organic reaction mixture with an aqueous base, the 3-bromophenol is deprotonated to form the sodium 3-bromophenoxide salt. This salt is highly soluble in the aqueous phase and can be separated from the organic phase containing the desired product.

Step-by-Step Protocol:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Base Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Periodically vent the funnel.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium 3-bromophenoxide) can be drained off.

  • Repeat: Repeat the base wash (steps 3-5) one to two more times with fresh aqueous NaOH solution to ensure complete removal of the 3-bromophenol.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain your purified product.

Workflow for Acid-Base Extraction:

AcidBaseExtraction start Crude Reaction Mixture in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel add_base Add Aqueous NaOH sep_funnel->add_base shake Shake & Vent add_base->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (contains Sodium 3-bromophenoxide) separate->aq_layer org_layer Organic Layer (contains Product) separate->org_layer wash_brine Wash with Brine org_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for the removal of 3-bromophenol via acid-base extraction.

Method 2: Flash Column Chromatography

Flash chromatography is a preparative liquid chromatography technique that uses a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential adsorption to the stationary phase.

Step-by-Step Protocol:

  • Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and 3-bromophenol. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen solvent system.

  • Sample Loading: Dissolve your crude product in a minimal amount of the solvent system and carefully load it onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Flash Column Chromatography:

FlashChromatography start Crude Product dissolve Dissolve in Minimal Mobile Phase start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: General workflow for purification by flash column chromatography.

Data Summary Table

Property[1][5][6]3-Bromophenol
Molecular Formula C6H5BrO
Molecular Weight 173.01 g/mol
Appearance White to off-white solid
Melting Point 30-33 °C
Boiling Point ~236 °C
pKa 9.03
Solubility Sparingly soluble in water; soluble in ethanol, ether, chloroform, and alkali.

References

  • CN103408404A - Process for synthesizing p-bromophenol - Google Patents.
  • 3-Bromophenol | C6H5BrO | CID 11563 - PubChem. Available at: [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - MDPI. Available at: [Link]

  • o-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]

  • p-BROMOPHENOL - Organic Syntheses Procedure. Available at: [Link]

  • 3-Bromophenol CAS#: 591-20-8 • ChemWhat | Database of Chemicals & Biologicals. Available at: [Link]

  • Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry - YouTube. Available at: [Link]

  • PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Available at: [Link]

  • 3-Bromophenol | CAS#:591-20-8 | Chemsrc. Available at: [Link]

  • Solvent extraction of phenols from water | Industrial & Engineering Chemistry Process Design and Development - ACS Publications. Available at: [Link]

  • US2807654A - Process for extraction of phenol from aqueous mixtures - Google Patents.
  • Successful flash chromatography - Biotage. Available at: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Available at: [Link]

  • Purification: How to Run a Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed. Available at: [Link]

  • US3546302A - Process for brominating phenols - Google Patents.
  • US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
  • How to extract phenol from an organic layer - Quora. Available at: [Link]

  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc.. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Flash Chromatography: A Speedy Solution for Separation & Purification. Available at: [Link]

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Optimization

Dealing with colored impurities in the purification of brominated compounds

Welcome to the technical support center for the purification of brominated organic compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of brominated organic compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, field-proven insights into tackling one of the most common challenges in bromination chemistry: the removal of colored impurities. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Troubleshooting Guide & FAQs

Issue 1: My crude product has a distinct yellow, orange, or brown color after a bromination reaction.

Q: What is the primary cause of this coloration?

A: The most common reason for a yellow, orange, or brown hue in your crude product is the presence of unreacted elemental bromine (Br₂).[1][2] Bromine itself is a reddish-brown liquid, and even trace amounts can impart significant color to an organic mixture.[2][3] Additionally, colored organic byproducts can form from side reactions or the degradation of starting materials or products, especially if the reaction is heated or exposed to light.[4]

Q: How can I confirm that the color is from excess bromine?

A: A simple and effective method is to perform a workup wash with a reducing agent. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will react with elemental bromine, reducing it to colorless bromide ions (Br⁻).[5][6][7] If the color in your organic layer disappears or significantly fades after this wash, excess bromine was the primary culprit.

Issue 2: Standard aqueous workup does not remove the color.

Q: I've washed my organic layer with a sodium thiosulfate solution, but it remains colored. What are my next steps?

A: If a reducing agent wash fails to decolorize your product, the color is likely due to stable, colored organic impurities rather than elemental bromine. These impurities are often highly conjugated molecules that absorb visible light.[8] In this scenario, you have several powerful techniques at your disposal, which can be used individually or in combination.

Method Selection Guide

The choice of method depends on the nature of your compound (solid vs. oil) and the properties of the impurity.

Method Best For Mechanism Advantages Disadvantages
Activated Carbon (Charcoal) Solid products that can be recrystallized; removing highly conjugated, nonpolar impurities.[9]Adsorption of large, flat, conjugated molecules onto the carbon surface.[8]Highly effective for specific impurity types; relatively inexpensive.[10]Can adsorb the desired product, reducing yield; not suitable for colored products.[8]
Recrystallization Crystalline solid products.[11][12]Purification based on differences in solubility between the product and impurities at different temperatures.[13][14]Can achieve very high purity; removes a wide range of impurities.[12]Requires finding a suitable solvent system; product loss in the mother liquor is inevitable.[13]
Column Chromatography Oils, amorphous solids, or when other methods fail; separating compounds with different polarities.[15]Differential partitioning of compounds between a stationary phase (e.g., silica gel) and a mobile phase.[15][16]Highly versatile and effective for a wide range of mixtures; can separate multiple components.[17]Can be time-consuming and solvent-intensive; may lead to product loss on the column.
Workflow for Decolorization

The following diagram illustrates a typical decision-making process for purifying a colored brominated compound.

G start Crude Colored Product wash Wash with aq. Na₂S₂O₃ or NaHSO₃ Solution start->wash check_color Is the solution colorless? wash->check_color workup Proceed with Standard Workup (Drying, Solvent Removal) check_color->workup  Yes check_solid Is the product a solid? check_color->check_solid  No end Pure Product workup->end activated_carbon Treat with Activated Carbon & Recrystallize check_solid->activated_carbon  Yes, and impurity is  suspected to be highly conjugated recrystallize Direct Recrystallization check_solid->recrystallize  Yes, try first chromatography Purify by Column Chromatography check_solid->chromatography  No (Product is an oil) activated_carbon->end recrystallize->end chromatography->end

Caption: Decision tree for selecting a decolorization method.

Detailed Experimental Protocols

Protocol 1: Quenching Excess Bromine with a Reducing Wash

This protocol is your first line of defense against coloration from residual Br₂.

Causality: Sodium thiosulfate and sodium bisulfite are mild reducing agents that selectively react with oxidizing agents like bromine.[7][18] The reaction converts elemental bromine (Br₂, colored) into sodium bromide (NaBr, colorless and water-soluble) and other salts, which are easily removed in the aqueous phase.[6][19]

G cluster_reactants Reactants cluster_products Products Br2 2Na₂S₂O₃ (Sodium Thiosulfate) arrow + Br2->arrow Na2S2O3 Br₂ (Bromine, colored) arrow2 Na2S2O3->arrow2 NaBr 2NaBr (Sodium Bromide, colorless) NaBr->arrow Na2S4O6 Na₂S₄O₆ (Sodium Tetrathionate, colorless) arrow->Na2S2O3 arrow->Na2S4O6 arrow2->NaBr

Caption: Reaction of sodium thiosulfate with bromine.

Step-by-Step Methodology:

  • Transfer your reaction mixture to a separatory funnel. If your reaction was run in a water-miscible solvent, first dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Add a 10% aqueous solution of sodium thiosulfate or sodium bisulfite to the funnel.[5] Start with a volume roughly equal to half the volume of your organic layer.

  • Stopper the funnel and shake gently, remembering to vent frequently to release any pressure.

  • Observe the mixture. The disappearance of the brown/orange color is a visual indicator that the bromine has been quenched.[2][5] If the color persists, add more of the reducing solution and shake again.

  • Once the organic layer is colorless (or its color is no longer changing), allow the layers to separate.

  • Drain the lower aqueous layer and discard it.

  • Proceed with any further washes as required by your protocol (e.g., water, brine), then dry the organic layer, filter, and remove the solvent.

Protocol 2: Decolorization with Activated Carbon

Use this method when your product is a solid and the color is from organic byproducts, not bromine.

Causality: Activated carbon has an extremely high surface area composed of graphene-like sheets.[8] Large, flat molecules with conjugated π-systems (which are often the source of color) have a high affinity for these surfaces and are physically adsorbed, removing them from the solution.[8][9] Wood-based activated carbon is particularly effective due to its macroporous structure, which is ideal for trapping large organic pigments.[10]

Step-by-Step Methodology:

  • Choose an appropriate recrystallization solvent for your desired compound. The ideal solvent will dissolve your compound well when hot but poorly when cold.[14]

  • In an Erlenmeyer flask, dissolve your crude, colored solid in the minimum amount of hot solvent required for complete dissolution.[13]

  • Crucially, remove the flask from the heat source. This prevents violent boiling (bumping) when the high-surface-area carbon is added.[8]

  • Add a very small amount of activated carbon to the hot solution (a spatula tip's worth, roughly 1-2% by weight of your solute, is a good starting point).[8]

  • Swirl the flask for 2-5 minutes. Avoid prolonged heating, as this can lead to the adsorption of your desired product, thereby reducing your yield.[20]

  • While the solution is still hot, perform a hot gravity filtration to remove the activated carbon. This is done by filtering the solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step is critical to prevent your product from crystallizing prematurely in the funnel.

  • Allow the filtered, decolorized solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of your pure product.

  • Collect the purified crystals by vacuum filtration.

Protocol 3: Purification by Column Chromatography

This is the most powerful method for separating mixtures when other techniques are insufficient, especially for oils.

Causality: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (like silica gel or alumina) and solubility in a liquid mobile phase (the eluent).[15] Nonpolar compounds typically travel through the column faster, while polar compounds are retained longer. Colored impurities, having different polarities than your target compound, will elute at a different rate, allowing for their separation.

Step-by-Step Methodology:

  • Develop a Solvent System: First, use Thin-Layer Chromatography (TLC) to find a solvent system (eluent) that gives good separation between your desired compound and the colored impurity. The target compound should have an Rf value of approximately 0.3-0.4.

  • Pack the Column: Pack a chromatography column with your chosen stationary phase (e.g., silica gel) as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.[21]

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the packed column. This "dry loading" method often results in better separation.

  • Elute the Column: Add the eluent to the top of the column and apply gentle pressure (if performing flash chromatography) to begin flowing the solvent through the column.

  • Collect Fractions: Collect the liquid (eluate) coming off the column in a series of labeled test tubes or flasks.[17] You will see the colored band of the impurity moving down the column. Collect this band in separate fractions from your colorless product.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify which ones contain your pure, colorless product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified brominated compound.

This guide provides a foundational framework for addressing colored impurities. Remember that each compound and reaction is unique, and these protocols may require optimization for your specific system.

References

  • Decolorization with Activated Carbon - Carbotecnia. (2025). Carbotecnia. [Link]

  • Method for purifying a bromine compound. (2002).
  • Purification of liquid bromine contaminated with organic impurities. (1964).
  • recrystallization & purification of N-bromosuccinimide. (2021). YouTube. [Link]

  • Charcoal - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Alternatives to thiosulfate as Bromine scavenger : r/OrganicChemistry. (2022). Reddit. [Link]

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Validation

Comparison of synthesis methods for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

A Comparative Guide to the Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran Introduction 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a valuable building block in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Introduction

2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecular architectures. The ether linkage connecting the aromatic bromide and the saturated heterocyclic pyran is the key structural feature. The selection of an appropriate synthetic methodology for its construction is critical, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by established chemical principles and practical considerations for the modern research laboratory.

Retrosynthetic Analysis: Identifying Key Synthetic Strategies

The core challenge in synthesizing the target molecule lies in the formation of the aryl-alkyl ether bond. A retrosynthetic disconnection of this C-O bond reveals two primary precursor sets and their corresponding forward-synthetic strategies:

  • Nucleophilic Substitution (SN2) Approach: This involves a phenoxide nucleophile attacking an electrophilic tetrahydropyran derivative. This is the basis for the classical Williamson Ether Synthesis and its modern variants.

  • Alcohol Activation Approach: This strategy involves the in-situ activation of the alcohol on the tetrahydropyran moiety, allowing for its displacement by the phenol nucleophile. The premier example of this is the Mitsunobu Reaction .

This guide will dissect these two fundamental approaches, including a discussion on the use of Phase Transfer Catalysis (PTC) as a significant process improvement for the Williamson synthesis.

Method 1: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 mechanism.[1] The reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a halide or other suitable leaving group from an alkyl electrophile.[1]

Causality and Mechanistic Considerations

The mechanism proceeds in two discrete steps:

  • Deprotonation: 3-Bromophenol is treated with a strong base, typically sodium hydride (NaH), to quantitatively generate the sodium 3-bromophenoxide. This step is crucial as phenols are not sufficiently nucleophilic to react directly with alkyl halides. The choice of a strong, non-nucleophilic base like NaH is essential to prevent side reactions.

  • SN2 Displacement: The resulting phenoxide attacks the primary carbon of an activated tetrahydropyran precursor, such as 2-(chloromethyl)tetrahydro-2H-pyran or 2-(tosyloxymethyl)tetrahydro-2H-pyran. The reaction proceeds via a concerted SN2 pathway, which is highly efficient for primary electrophiles like the one used here.[2]

Experimental Protocol: Williamson Ether Synthesis

Step 1a: Preparation of 2-(chloromethyl)tetrahydro-2H-pyran (Precursor)

  • To a stirred solution of (tetrahydro-2H-pyran-2-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloride, which can often be used without further purification.

Step 1b: Ether Formation

  • Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: The flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq) and suspended in anhydrous tetrahydrofuran (THF).

  • Phenoxide Formation: A solution of 3-bromophenol (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: A solution of 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture.

  • Reaction: The mixture is heated to reflux and maintained for 6-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, washed with 1M NaOH and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Diagram of the Williamson Synthesis Workflow

G cluster_0 Precursor Synthesis cluster_1 Ether Formation THPM_OH (Tetrahydro-2H-pyran-2-yl)methanol THPM_Cl 2-(Chloromethyl)tetrahydro-2H-pyran THPM_OH->THPM_Cl SOCl₂ or TsCl/Py Product Target Molecule THPM_Cl->Product Phenol 3-Bromophenol Phenoxide Sodium 3-bromophenoxide Phenol->Phenoxide NaH, THF Phenoxide->Product Sɴ2 Attack

Caption: Workflow for Williamson Ether Synthesis.

Method 2: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and mild alternative for forming C-O bonds, converting a primary or secondary alcohol directly into an ether.[3] It operates via a redox mechanism involving triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[4]

Causality and Mechanistic Considerations

The reaction's elegance lies in its ability to activate the alcohol in situ. The mechanism is complex but can be summarized as follows:[4]

  • Betaine Formation: PPh₃ attacks the electrophilic nitrogen of DIAD to form a betaine intermediate.

  • Alcohol Activation: The betaine deprotonates the phenol (the more acidic component), and the resulting phenoxide attacks the phosphorus atom. Simultaneously, the (tetrahydro-2H-pyran-2-yl)methanol attacks the protonated betaine, forming a key oxyphosphonium salt. This salt effectively turns the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The 3-bromophenoxide, a potent nucleophile, performs an SN2 attack on the carbon of the activated alcohol, displacing triphenylphosphine oxide (TPPO) and forming the desired ether.

A hallmark of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, though this is not applicable to our achiral substrate.[5]

Experimental Protocol: Mitsunobu Reaction
  • Setup: A dry round-bottom flask is charged with 3-bromophenol (1.0 eq), (tetrahydro-2H-pyran-2-yl)methanol (1.1 eq), and triphenylphosphine (1.5 eq).

  • Solvent: Anhydrous THF is added to dissolve the reagents under a nitrogen atmosphere.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise to the stirred solution over 15-20 minutes. An exothermic reaction is often observed.[6]

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 6-8 hours. The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progress.[6]

  • Work-up: The solvent is removed under reduced pressure. The resulting residue contains the product and the byproducts, triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate.

  • Purification: Purification is the primary challenge of this method. The crude mixture is typically subjected to flash column chromatography. The nonpolar product elutes before the highly polar TPPO. In some cases, precipitation of TPPO from a nonpolar solvent (like diethyl ether or hexanes) can simplify purification.[3]

Diagram of the Mitsunobu Reaction Workflow

G Reagents 3-Bromophenol + (Tetrahydro-2H-pyran-2-yl)methanol + PPh₃ Cooling Dissolve in THF, cool to 0°C Reagents->Cooling DIAD Add DIAD dropwise Cooling->DIAD Reaction Stir at RT, 6-8h DIAD->Reaction Product Target Molecule + TPPO + Hydrazine byproduct Reaction->Product Purify Column Chromatography Product->Purify

Caption: General workflow for the Mitsunobu Reaction.

Method 3: Phase Transfer Catalysis (PTC) Williamson Synthesis

A significant operational improvement on the classical Williamson synthesis involves the use of a phase-transfer catalyst (PTC). This "greener" approach avoids the need for strictly anhydrous conditions and hazardous reagents like sodium hydride.[7]

Causality and Mechanistic Considerations

In this setup, the reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid).

  • Ion Pair Formation: A mild, inexpensive base like potassium carbonate (K₂CO₃) deprotonates the 3-bromophenol at the interface of the two phases.

  • Phase Transfer: A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), complexes with the phenoxide anion. The lipophilic nature of the cation allows the entire ion pair (Q⁺ArO⁻) to be transported into the organic phase.

  • SN2 Reaction: Once in the organic phase, the "naked" and highly reactive phenoxide anion rapidly reacts with the 2-(chloromethyl)tetrahydro-2H-pyran. The catalyst (Q⁺X⁻) then returns to the aqueous/solid interface to repeat the cycle.

This method is often more suitable for industrial scale-up due to its milder conditions and operational simplicity.[8]

Experimental Protocol: PTC Williamson Synthesis
  • Setup: A round-bottom flask is charged with 3-bromophenol (1.0 eq), 2-(chloromethyl)tetrahydro-2H-pyran (1.1 eq), powdered potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent: A suitable solvent such as acetonitrile or toluene is added.

  • Reaction: The heterogeneous mixture is heated to 80-100 °C with vigorous stirring for 8-16 hours, monitoring by TLC.

  • Work-up: After cooling, the solid K₂CO₃ is filtered off. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting crude product is typically cleaner than that from the classical Williamson method and can be purified by flash chromatography.

Quantitative Data and Method Comparison

The choice of synthetic route depends heavily on the specific needs of the researcher, balancing factors like cost, time, scale, and available equipment.

ParameterWilliamson Ether SynthesisMitsunobu ReactionPTC Williamson Synthesis
Starting Materials 3-Bromophenol, THP-CH₂-Cl3-Bromophenol, THP-CH₂-OH3-Bromophenol, THP-CH₂-Cl
Key Reagents NaH (strong base)PPh₃, DIAD/DEADK₂CO₃ (mild base), TBAB
Number of Steps 2 (precursor synthesis + etherification)12 (precursor synthesis + etherification)
Typical Yield 70-90%80-95%75-90%
Reaction Conditions Anhydrous, 0°C to refluxAnhydrous, 0°C to RT80-100 °C, vigorous stirring
Work-up/Purification Aqueous quench, chromatographyDifficult chromatography (TPPO)Filtration, aqueous wash, chromatography
Scalability Good, but NaH is hazardous on scalePoor, due to reagent cost and byproduct removalExcellent, operationally simple and safe
Safety/Greenness Poor (NaH is flammable)Poor (DIAD is toxic/explosive hazard)[9][10][11]Good (avoids hazardous reagents)
Cost Low (NaH is inexpensive)[12]High (DIAD and PPh₃ are costly)Moderate (TBAB adds cost but K₂CO₃ is cheap)

Decision-Making Framework for Method Selection

The optimal synthetic strategy is dictated by project constraints.

G Start Project Goal? Scale Scale? Start->Scale Speed & Simplicity Williamson Choose Classical Williamson Start->Williamson Lowest Cost Mitsunobu Choose Mitsunobu Reaction Scale->Mitsunobu < 1g (Small Scale) PTC Choose PTC Williamson Scale->PTC > 10g (Large Scale) Purity Purity Critical? Purity->Mitsunobu Yes Purity->PTC No (Standard Purity OK) Mitsunobu->Purity High Yield Needed

Caption: Logic diagram for selecting the optimal synthesis method.

Conclusion and Expert Recommendation

Each synthetic method for preparing 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran offers a unique profile of advantages and disadvantages.

  • The Mitsunobu Reaction is the superior choice for rapid, small-scale synthesis where the primary goal is to obtain the product quickly with a high yield, and the higher cost of reagents and more challenging purification are acceptable trade-offs. Its one-step nature using commercially available alcohols is a significant time-saver.

  • The classical Williamson Ether Synthesis remains a viable option, particularly in academic settings where cost is a primary concern and handling of sodium hydride is routine. However, the need for a two-step sequence and the hazards associated with NaH make it less appealing for process development.

  • The Phase Transfer Catalysis (PTC) Williamson Synthesis represents the most balanced and advantageous method for large-scale or process-oriented synthesis . It combines the cost-effectiveness of the Williamson approach with enhanced safety, operational simplicity, and scalability, making it the recommended method for researchers focused on producing significant quantities of the target molecule efficiently and safely.

Ultimately, the selection must be aligned with the specific priorities of the research program, balancing the eternal trade-offs between speed, cost, safety, and scale.

References

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Comparative

Comparative analysis of 2-, 3-, and 4-bromophenoxy isomers of tetrahydropyran derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the synthesis, structural characteristics, and spectroscopic properties of the 2-, 3-, and 4-bromoph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the synthesis, structural characteristics, and spectroscopic properties of the 2-, 3-, and 4-bromophenoxy isomers of tetrahydropyran. Understanding the nuanced differences imparted by the seemingly subtle change in the bromine atom's position on the phenoxy ring is critical for applications in medicinal chemistry and materials science, where precise molecular architecture dictates function.

Introduction: The Significance of Isomeric Purity in Functional Molecules

The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active compounds and natural products, valued for its favorable pharmacokinetic properties. When functionalized with a substituted phenoxy group, the resulting molecule's biological activity and material properties can be finely tuned. However, the exact positioning of substituents on the aromatic ring can lead to dramatic differences in efficacy, metabolism, and toxicity. The study of isomers is, therefore, not merely an academic exercise but a crucial aspect of rational drug design and materials engineering. This guide focuses on the ortho (2-), meta (3-), and para (4-) bromophenoxy isomers of 2-phenoxytetrahydropyran, providing a comparative framework for their synthesis and characterization.

Synthesis of Bromophenoxy Tetrahydropyran Isomers: A Unified Approach

A consistent and reliable method for the synthesis of all three isomers is essential for a valid comparative study. The acid-catalyzed addition of the corresponding bromophenol to 3,4-dihydro-2H-pyran (DHP) offers a straightforward and high-yielding route to the desired 2-(bromophenoxy)tetrahydro-2H-pyran derivatives.

Experimental Protocol: General Synthesis of 2-(Bromophenoxy)tetrahydro-2H-pyrans

This protocol is applicable to the synthesis of the 2-, 3-, and 4-bromophenoxy isomers by selecting the appropriate starting bromophenol.

Materials:

  • 2-Bromophenol, 3-Bromophenol, or 4-Bromophenol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of the respective bromophenol (1.0 equivalent) in anhydrous dichloromethane (DCM), add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 equivalents).

  • Slowly add 3,4-dihydro-2H-pyran (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting bromophenol is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(bromophenoxy)tetrahydro-2H-pyran isomer.

Rationale for Experimental Choices:

  • Acid Catalyst: PPTS is a mild and effective catalyst for the addition of alcohols to DHP, minimizing potential side reactions.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the DHP and the product. Therefore, the use of anhydrous solvent and reagents is crucial.

  • Work-up: The aqueous work-up with sodium bicarbonate neutralizes the acid catalyst, and the brine wash removes any remaining aqueous impurities.

Synthesis_Workflow Bromophenol Bromophenol Isomer (2-, 3-, or 4-) Catalyst PPTS (cat.) DHP 3,4-Dihydro-2H-pyran Quench Sat. NaHCO₃ Catalyst->Quench Solvent Anhydrous DCM Temperature Room Temperature Extract Extraction with DCM Quench->Extract Dry Drying (MgSO₄) Extract->Dry Purify Column Chromatography Dry->Purify Product Pure 2-(Bromophenoxy)tetrahydro-2H-pyran Isomer Purify->Product

General workflow for the synthesis of bromophenoxy tetrahydropyran isomers.

Spectroscopic and Structural Analysis: A Comparative Overview

The position of the bromine atom on the phenoxy ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. This section provides a comparative analysis of the expected and reported Nuclear Magnetic Resonance (NMR) data for the three isomers.

¹H NMR Spectroscopy

The ¹H NMR spectra of all three isomers are expected to show characteristic signals for the tetrahydropyran ring protons and the aromatic protons of the bromophenoxy group.

  • Tetrahydropyran Protons: These will appear as a series of multiplets in the region of approximately 1.5-4.0 ppm. The anomeric proton (the proton on the carbon adjacent to both oxygens) will be the most downfield of the THP protons, typically appearing as a triplet or multiplet around 5.4 ppm.

  • Aromatic Protons: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the position of the bromine atom.

    • 2-Bromophenoxy Isomer: The protons on the aromatic ring will exhibit complex splitting patterns due to their distinct chemical environments.

    • 3-Bromophenoxy Isomer: Similar to the 2-bromo isomer, the aromatic region will show complex multiplets.

    • 4-Bromophenoxy Isomer: Due to the symmetry of the para-substituted ring, a characteristic AA'BB' system is expected, appearing as two doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules.

  • Tetrahydropyran Carbons: The carbons of the THP ring will resonate in the aliphatic region of the spectrum. The anomeric carbon will be the most downfield of the THP carbons, typically around 96-98 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine atom and the ether linkage. The carbon directly attached to the bromine atom (C-Br) will be significantly shifted.

Comparative NMR Data

The following table summarizes the reported experimental ¹H and ¹³C NMR data for the 4-bromophenoxy isomer and predicted data for the 2- and 3-bromophenoxy isomers. Predicted data is generated based on established NMR prediction algorithms and should be used as a reference for experimental verification.

Isomer¹H NMR (δ, ppm) - Aromatic Region¹³C NMR (δ, ppm) - Aromatic Carbons
2-Bromophenoxy Predicted: Complex multiplets ~6.8-7.6Predicted: ~113 (C-O), ~115, ~123, ~129, ~134, ~154 (C-Br)
3-Bromophenoxy Predicted: Complex multiplets ~6.9-7.3Predicted: ~115, ~120, ~122 (C-Br), ~124, ~131, ~158 (C-O)
4-Bromophenoxy Experimental: ~6.95 (d, 2H), ~7.38 (d, 2H)Experimental: ~113.8 (C-Br), ~118.3 (2C), ~132.2 (2C), ~156.1 (C-O)

Note: Experimental data for the 4-bromophenoxy isomer is sourced from publicly available datasets. Predicted data for the 2- and 3-bromophenoxy isomers are based on computational models and serve as an estimation.

Structural and Conformational Considerations

The tetrahydropyran ring exists predominantly in a chair conformation. The bulky bromophenoxy group at the anomeric C-2 position will preferentially occupy the equatorial position to minimize steric strain. The anomeric effect, which involves the delocalization of an oxygen lone pair into the adjacent C-O σ* orbital, further stabilizes the axial conformation of the C-O bond. However, due to the significant steric bulk of the bromophenoxy group, the equatorial conformation is expected to be the major contributor.

The orientation of the bromophenoxy ring relative to the tetrahydropyran ring will be influenced by the position of the bromine atom, which can affect crystal packing and intermolecular interactions in the solid state.

Conformational_Analysis cluster_isomer Isomeric Structures cluster_conformation Conformational Preferences cluster_properties Resulting Properties Ortho 2-Bromophenoxy THP_Chair THP Ring: Chair Conformation Ortho->THP_Chair Meta 3-Bromophenoxy Meta->THP_Chair Para 4-Bromophenoxy Para->THP_Chair Equatorial Bromophenoxy Group: Prefers Equatorial Position THP_Chair->Equatorial Spectra Distinct NMR Spectra Equatorial->Spectra Reactivity Differential Reactivity Equatorial->Reactivity Bioactivity Varied Biological Activity Equatorial->Bioactivity

Relationship between isomeric structure, conformation, and resulting properties.

Comparative Reactivity and Stability

The position of the electron-withdrawing bromine atom on the phenoxy ring influences the electron density distribution and, consequently, the reactivity of the aromatic ring towards electrophilic substitution.

  • 2- and 4-Bromophenoxy Isomers (ortho and para): The oxygen of the ether is an activating, ortho-, para-directing group due to its ability to donate a lone pair of electrons into the aromatic ring via resonance. The bromine atom is a deactivating but also ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. In these isomers, the directing effects of the two substituents will either reinforce or compete with each other, influencing the regioselectivity of further substitutions.

  • 3-Bromophenoxy Isomer (meta): In the meta isomer, the directing effects of the ether oxygen (ortho, para to itself) and the bromine atom (ortho, para to itself) will lead to a more complex mixture of products upon electrophilic aromatic substitution, with substitution likely occurring at the positions activated by the ether oxygen and not strongly deactivated by the bromine.

In terms of stability, all three isomers are expected to be stable compounds under normal conditions. The primary difference in their chemical reactivity will manifest in reactions involving the aromatic ring.

Applications in Drug Development and Materials Science

The tetrahydropyran motif is a bioisostere of cyclohexane and is often incorporated into drug candidates to improve their absorption, distribution, metabolism, and excretion (ADME) profiles. The ability of the ether oxygen to act as a hydrogen bond acceptor can also lead to enhanced binding to biological targets.

The isomeric purity of a drug candidate is of paramount importance. Different isomers can have vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize and characterize specific isomers, such as the bromophenoxy tetrahydropyran derivatives discussed here, is a critical skill in drug discovery and development. The bromine atom can also serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for screening.

In materials science, the defined orientation of the polar C-Br bond in these isomers can influence the self-assembly and bulk properties of liquid crystals, polymers, and other functional materials.

Conclusion

This guide has provided a comparative analysis of the 2-, 3-, and 4-bromophenoxy isomers of tetrahydropyran derivatives. A unified synthetic approach has been outlined, and a detailed comparison of their spectroscopic properties, based on experimental and predicted data, has been presented. The position of the bromine atom significantly influences the NMR spectra and is predicted to affect the reactivity of the phenoxy ring. While a lack of publicly available crystal structures precludes a definitive solid-state conformational analysis, established principles suggest a preference for the equatorial conformation of the bulky substituent on the tetrahydropyran ring. The insights provided in this guide are intended to assist researchers in the synthesis, characterization, and rational application of these and related isomeric compounds in their respective fields.

References

  • PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Royal Society of Chemistry. One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. [Link]

Validation

A Technical Guide to the Cross-Coupling Reactivity of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Introduction: Navigating the Nuances of Aryl Bromide Reactivity in Modern Synthesis In the landscape of pharmaceutical and materials science research, the ability to predictably and efficiently construct carbon-carbon (C...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Aryl Bromide Reactivity in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the ability to predictably and efficiently construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for this purpose. The reactivity of the aryl halide coupling partner is a critical parameter influencing reaction efficiency, and is governed by a delicate interplay of electronic and steric factors. This guide provides a comparative analysis of the reactivity of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran , a building block of interest due to the presence of the versatile tetrahydropyranyl (THP) protecting group, in these key transformations.

While direct, quantitative kinetic data for this specific molecule is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and available data for analogous compounds to provide a robust framework for predicting its behavior. We will compare its anticipated reactivity with that of simpler, benchmark aryl bromides—namely, bromobenzene and 3-bromoanisole—to offer researchers a predictive tool for methods development.

Molecular Scaffolding: Electronic and Steric Profile of the Target Molecule

The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is primarily dictated by the ease of the initial oxidative addition step to the Pd(0) catalyst. This step is sensitive to both the electron density of the aromatic ring and the steric hindrance around the carbon-bromine bond.

Electronic Effects: The substituent at the meta-position of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is a tetrahydropyranyloxymethyl group (-OCH₂-THP). The ether oxygen atom imparts an electron-donating effect on the aromatic ring through resonance, although this effect is somewhat attenuated by the insulating methylene (-CH₂) linker compared to a methoxy group. A methoxy group is known to be electron-donating at the para position but can be slightly electron-withdrawing at the meta position due to its inductive effect.[1] The -OCH₂-THP group is expected to have a similar, albeit slightly weaker, electron-donating character compared to a methoxy group. This increased electron density at the aromatic ring can make the oxidative addition step of the palladium catalyst more challenging compared to unsubstituted bromobenzene.

Steric Effects: The tetrahydropyranyloxymethyl group is significantly bulkier than a methyl group (in 3-bromoanisole) or a hydrogen atom (in bromobenzene). This steric hindrance, while not directly adjacent to the bromine atom (it is in the meta position), can influence the approach of the bulky palladium-ligand complex, potentially slowing down the reaction rate compared to less sterically encumbered analogues.[2]

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis.[3] The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Ar-Br Transmetal Transmetalation ArPdR Ar-Pd(II)L₂(R) Transmetal->ArPdR [R-B(OR)₂(Base)]⁻ RedElim Reductive Elimination RedElim->Pd0 Ar-R ArR Ar-R RedElim->ArR Boronate R-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal ArBr Ar-Br ArBr->OxAdd

Figure 1: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Performance Comparison:

SubstrateRelative ReactivityExpected YieldRationale
BromobenzeneHighExcellentNo significant electronic or steric hindrance.
3-BromoanisoleModerate to HighGood to ExcellentThe methoxy group is weakly electron-donating, slightly deactivating the ring towards oxidative addition compared to bromobenzene. Steric hindrance is minimal.
2-((3-Bromophenoxy)methyl)-tetrahydro-2H-pyran Moderate Good The -OCH₂-THP group is electron-donating, making oxidative addition more difficult than for bromobenzene. The steric bulk of the substituent may also play a role in slowing the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoanisole

This protocol serves as a starting point for the optimization of the coupling of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

  • Reagent Setup: To a flame-dried round-bottom flask, add 3-bromoanisole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Ligand Addition: Add a suitable phosphine ligand, such as triphenylphosphine (0.04 mmol), under an argon atmosphere.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine. The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, with the key difference being the nature of the nucleophile.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Ar-Br AmineCoord Amine Coordination ArPdBr->AmineCoord HNR¹R² ArPdAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ Deprotonation Deprotonation ArPdAmine->Deprotonation Base ArPdAmido Ar-Pd(II)L₂(NR¹R²) RedElim Reductive Elimination RedElim->Pd0 Ar-NR¹R² ArNR1R2 Ar-NR¹R² RedElim->ArNR1R2 Amine HNR¹R² Amine->AmineCoord Base Base Base->Deprotonation ArBr Ar-Br ArBr->OxAdd

Figure 2: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Performance Comparison:

SubstrateRelative ReactivityExpected YieldRationale
BromobenzeneHighExcellentUnsubstituted aryl bromide, generally reactive.
3-BromoanisoleModerate to HighGood to ExcellentThe electron-donating methoxy group can slightly hinder the oxidative addition step.
2-((3-Bromophenoxy)methyl)-tetrahydro-2H-pyran Moderate Good Similar to the Suzuki coupling, the electron-donating nature and steric bulk of the -OCH₂-THP group are expected to result in a moderate reaction rate. The choice of a highly active catalyst system, such as those employing bulky, electron-rich phosphine ligands, will be crucial.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoanisole

This protocol can be adapted for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, likely requiring a more specialized ligand for optimal results.

  • Reagent Setup: In a glovebox, add palladium(II) acetate (0.01 mmol) and a suitable ligand (e.g., XPhos, 0.02 mmol) to a vial. Add toluene (2 mL) and stir for 10 minutes.

  • Reaction Mixture: In a separate flame-dried flask, add 3-bromoanisole (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to 100-110 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ether, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography.

Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing linear, rigid structures.[2][4] The reaction typically employs both palladium and copper co-catalysts.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Ar-Br Transmetal_Pd Transmetalation ArPdBr->Transmetal_Pd Cu-C≡CR ArPdAlkyne Ar-Pd(II)L₂(C≡CR) RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR ArAlkyne Ar-C≡CR RedElim->ArAlkyne ArBr Ar-Br ArBr->OxAdd CuAlkyne Cu-C≡CR CuAlkyne->Transmetal_Pd CuX CuX AlkyneCoord π-Alkyne Complex CuX->AlkyneCoord H-C≡CR CuPiAlkyne [Cu(H-C≡CR)]⁺X⁻ Deprotonation_Cu Deprotonation CuPiAlkyne->Deprotonation_Cu Base CuAlkyne_gen Cu-C≡CR CuAlkyne_gen->CuX Transmetalation to Pd Alkyne H-C≡CR Alkyne->AlkyneCoord Base Base Base->Deprotonation_Cu

Figure 3: Catalytic cycles for the Sonogashira cross-coupling reaction.

Performance Comparison:

SubstrateRelative ReactivityExpected YieldRationale
BromobenzeneHighExcellentServes as an ideal substrate with no deactivating or sterically hindering groups.
3-BromoanisoleModerate to HighGood to ExcellentThe electron-donating nature of the methoxy group can make the aryl bromide slightly less reactive than bromobenzene.
2-((3-Bromophenoxy)methyl)-tetrahydro-2H-pyran Moderate Good The combination of electron-donating character and steric bulk from the -OCH₂-THP substituent is anticipated to result in a moderate reaction rate. Careful selection of the palladium source, ligand, and copper co-catalyst will be important for achieving high yields.

Experimental Protocol: Sonogashira Coupling of 3-Bromoanisole

This protocol provides a foundation for developing conditions for the target molecule.

  • Reagent Setup: To a Schlenk flask, add 3-bromoanisole (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.05 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.025 mmol).

  • Solvent and Base: Add degassed triethylamine (5 mL).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion (monitored by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and filter to remove the ammonium salts.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Conclusion and Future Outlook

Based on fundamental principles of organic chemistry, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran is predicted to be a moderately reactive substrate in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Its reactivity is expected to be lower than that of bromobenzene but comparable to, or slightly less than, 3-bromoanisole. The primary contributing factors are the electron-donating nature and the steric bulk of the tetrahydropyranyloxymethyl substituent, which can impede the crucial oxidative addition step in the catalytic cycles.

For researchers and drug development professionals, this predictive analysis suggests that while standard cross-coupling conditions may provide moderate yields, optimization will be key to achieving high efficiency. The use of modern, highly active catalyst systems, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, is strongly recommended to overcome the potential for slower reaction rates. The provided experimental protocols for the analogous 3-bromoanisole serve as robust starting points for such optimization studies. Further experimental investigation is warranted to precisely quantify the reactivity of this valuable building block and to develop bespoke, high-yielding protocols for its incorporation into complex molecular architectures.

References

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  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

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  • Wikipedia. Hammett equation. Wikipedia, The Free Encyclopedia. [Link]

  • Molander, G. A.; Brown, A. R. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2016 , 81 (17), 7799–7811. [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry, 2 February 2018. [Link]

  • Ohsumi, M.; Ito, A.; Nishiwaki, N. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 2018 , 8 (62), 35555-35563. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874-922. [Link]

  • Navarro, O.; Kelly, R. A., III; Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Advanced Synthesis & Catalysis, 2007 , 349 (1), 189-195. [Link]

  • Khan Academy. Ortho-para directors I. Khan Academy. [Link]

  • Boruah, P. R.; Ali, A. A.; Saikia, B.; Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015 , 5 (108), 89283-89286. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • CatSci Ltd. Technical Piece: Catalysis. CatSci Ltd. [Link]

  • Chemistry Stack Exchange. Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

  • Leadbeater, N. E.; Williams, V. A.; McGowan, C. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 2007 , 11 (3), 488–491. [Link]

  • Chemistry Steps. Ortho, Para, Meta Directors. Chemistry Steps. [Link]

  • TMP Chem. 27.03 Hammett Substituent Constants Defined. YouTube, 3 May 2021. [Link]

  • Zhang, M.; Zhang, S.; Wang, Z. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 2016 , 21 (9), 1234. [Link]

  • Boruah, P. R.; Ali, A. A.; Saikia, B.; Sarma, D. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 2015 , 5, 89283-89286. [Link]

  • Alonso, F.; Beletskaya, I. P.; Yus, M. Recent Advances in Sonogashira Reactions. Chemical Reviews, 2004 , 104 (6), 3079–3159. [Link]

  • Liu, L.; Wang, X.; Li, P. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 2017 , 4 (6), 1039-1042. [Link]

  • Wikipedia. Methoxy group. Wikipedia, The Free Encyclopedia. [Link]

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  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

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Comparative

A Strategic Guide to Alcohol Protection: A Comparative Analysis of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran and Other Common Protecting Groups

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, perform transformations...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly remove the protective moiety is a cornerstone of modern synthetic strategy.[1][2] This guide provides a comprehensive comparison of alcohol protecting groups, with a special focus on the potential utility of 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran, a functionalizable acetal, against established protecting groups such as silyl ethers (e.g., TBS), other acetals (e.g., MOM, THP), and benzyl ethers (e.g., Bn).

The Role of Protecting Groups in Alcohol Chemistry

Alcohols are versatile functional groups, capable of acting as nucleophiles, undergoing oxidation, and participating in a myriad of other transformations.[1] However, their acidic proton and nucleophilic oxygen can interfere with many common reagents, such as organometallics and strong bases.[3] Protecting groups transiently convert the hydroxyl group into a less reactive derivative, thereby preventing unwanted side reactions.[3] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[2]

A Closer Look at 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran (Br-THPM)

While not as extensively documented in the literature as other protecting groups, 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran (Br-THPM) represents a potentially valuable addition to the synthetic chemist's toolbox. As a derivative of the well-known tetrahydropyranyl (THP) ether, it forms a mixed acetal with the alcohol. The key feature of Br-THPM is the presence of a bromophenyl group, which opens up avenues for further synthetic transformations, such as cross-coupling reactions, while the alcohol is protected.

Proposed Synthesis and Deprotection

The introduction of the Br-THPM group is expected to follow the established protocols for THP ether formation, typically involving the reaction of the alcohol with 2-((3-bromophenoxy)methyl)-3,4-dihydro-2H-pyran under acidic catalysis.

Protection Mechanism:

protection ROH R-OH Intermediate2 Oxocarbenium Ion ROH->Intermediate2 Nucleophilic Attack BrTHP_DHP 2-((3-Bromophenoxy)methyl)-3,4-dihydro-2H-pyran Intermediate1 Protonated DHP derivative BrTHP_DHP->Intermediate1 + H+ H_plus H+ Intermediate1->Intermediate2 Resonance Protected_Alcohol R-O-BrTHPM Intermediate2->Protected_Alcohol + R-OH, - H+ H_plus_out H+

Caption: Proposed mechanism for the acid-catalyzed protection of an alcohol with 2-((3-bromophenoxy)methyl)-3,4-dihydro-2H-pyran.

Deprotection would be achieved under acidic conditions, consistent with the lability of acetals.[4]

Deprotection Mechanism:

deprotection Protected_Alcohol R-O-BrTHPM Protonated_Ether Protonated Acetal Protected_Alcohol->Protonated_Ether + H+ H_plus H+ Intermediate Hemiacetal + Oxocarbenium Ion Protonated_Ether->Intermediate Cleavage ROH R-OH Intermediate->ROH + H2O, - H+ Byproduct 5-((3-Bromophenoxy)methyl)tetrahydrofuran-2-ol Intermediate->Byproduct

Caption: Proposed mechanism for the acid-catalyzed deprotection of a Br-THPM protected alcohol.

Comparative Analysis with Common Alcohol Protecting Groups

The choice of a protecting group is dictated by the specific synthetic context. Below is a comparative analysis of Br-THPM (inferred properties) with other widely used protecting groups.

Protecting GroupStructureIntroduction ConditionsDeprotection ConditionsStabilityKey Features
Br-THPM R-O-CH(O-Ar)-...Mild acid (e.g., PPTS, CSA)Mild acid (e.g., AcOH, PPTS in ROH)Stable to base, mild reducing/oxidizing agents.Introduces a handle for further reactions (e.g., cross-coupling).
MOM (Methoxymethyl)R-O-CH₂OCH₃MOMCl, base (e.g., DIPEA)Strong acid (e.g., HCl)Stable to base, nucleophiles, many oxidizing/reducing agents.Small size.
THP (Tetrahydropyranyl)R-O-THPDHP, mild acid (e.g., PPTS)Mild acid (e.g., AcOH, PPTS in ROH)Stable to base, organometallics, reductions, oxidations.Introduces a new chiral center.
TBS (tert-Butyldimethylsilyl)R-O-Si(CH₃)₂(t-Bu)TBSCl, base (e.g., imidazole)F⁻ (e.g., TBAF), acid (e.g., HF)Stable to base, many organometallics, some oxidizing agents.Tunable stability based on steric bulk.
Bn (Benzyl)R-O-CH₂PhBnBr, base (e.g., NaH)Catalytic hydrogenation (H₂, Pd/C), strong acidStable to acid, base, many oxidizing/reducing agents.Orthogonal to many other protecting groups.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Reagents and solvents should be of appropriate purity for the intended reaction.

  • Reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 1: Protection of a Primary Alcohol with Br-THPM (Hypothetical)
  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added 2-((3-bromophenoxy)methyl)-3,4-dihydro-2H-pyran (1.2 eq). The use of a slight excess of the protecting group reagent ensures complete conversion of the starting material.

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 eq) is then added in one portion. PPTS is a mild acid catalyst suitable for acetal formation.[5]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. This neutralizes the acidic catalyst.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Br-THPM protected alcohol.

Protocol 2: Protection of a Primary Alcohol with TBS
  • To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF, 0.5 M) at 0 °C is added tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in one portion. Imidazole acts as a base to deprotonate the alcohol and as a catalyst.

  • The reaction mixture is stirred at room temperature for 4-8 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine. This removes the DMF and excess reagents.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.

Protocol 3: Deprotection of a Br-THPM Protected Alcohol (Hypothetical)
  • The Br-THPM protected alcohol (1.0 eq) is dissolved in a mixture of acetic acid, tetrahydrofuran (THF), and water (3:1:1 v/v/v). This acidic aqueous medium facilitates the hydrolysis of the acetal.

  • The reaction mixture is stirred at 40 °C for 2-6 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by the addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the deprotected alcohol.

Conclusion

The selection of an alcohol protecting group is a nuanced decision that requires careful consideration of the overall synthetic strategy. While established protecting groups like MOM, THP, TBS, and Bn offer a high degree of reliability, the exploration of functionalizable protecting groups such as 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran can provide novel synthetic opportunities. The ability to perform transformations on the protecting group itself, such as palladium-catalyzed cross-coupling reactions on the bromo-aromatic moiety, adds a layer of versatility that can streamline complex syntheses. As with any new methodology, thorough experimental validation is necessary to fully establish the scope and limitations of this promising protecting group.

References

  • Organic Syntheses Procedure, 3-Bromo-2H-pyran-2-one.
  • Sigma-Aldrich, 2-(3-Bromopropoxy)tetrahydro-2H-pyran.
  • Master Organic Chemistry, Protecting Groups For Alcohols.
  • Suzhou Highfine Biotech, Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • University of Windsor, Alcohol Protecting Groups.
  • Sigma-Aldrich, 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
  • PubChem, 2-(3-Bromophenoxy)tetrahydro-2H-pyran.
  • PubChem, 2-(3-Bromopropoxy)tetrahydro-2H-pyran.
  • Google Patents, Production method for tetrahydro-2h-pyran derivative.
  • Chemistry Steps, Protecting Groups For Alcohols.
  • ResearchGate, Scale up of 2-(2-bromoethoxy)-tetrahydro-2H-pyran synthesis.
  • Organic Chemistry Portal, Protective Groups.

Sources

Validation

A Comparative Guide to the Stability of THP and Silyl Ethers in Organic Synthesis

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of protecting groups f...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of protecting groups for hydroxyl functionalities, tetrahydropyranyl (THP) ethers and a variety of silyl ethers stand out for their versatility. However, a nuanced understanding of their relative stabilities under diverse reaction conditions is crucial for strategic synthetic planning and the successful execution of complex molecular architecture. This guide provides an in-depth comparison of the stability of THP ethers and common silyl ethers, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Fundamental Dichotomy: Acetal vs. Silyl Ether

The divergent stability profiles of THP and silyl ethers are rooted in their distinct chemical nature. A THP ether is an acetal, formed by the acid-catalyzed reaction of an alcohol with dihydropyran (DHP).[1] Its stability is consequently governed by its susceptibility to acid-catalyzed hydrolysis. Conversely, silyl ethers, formed by reacting an alcohol with a silyl halide, possess a silicon-oxygen bond. Their stability is influenced by a combination of steric hindrance around the silicon atom and the strength of the Si-O bond, which is notably labile towards fluoride ions.[2]

Stability Under Acidic Conditions: A Tale of Two Mechanisms

The cleavage of both THP and silyl ethers under acidic conditions is a common synthetic operation, yet their mechanisms and relative labilities differ significantly.

THP Ether Cleavage: A Carbocation-Mediated Pathway

The deprotection of THP ethers proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of the ether oxygen generates a good leaving group, which departs to form a resonance-stabilized oxocarbenium ion. Subsequent attack by a nucleophile, typically the solvent (e.g., water or an alcohol), yields the deprotected alcohol and a hemiacetal or acetal byproduct.[2]

THP Ether Acid Cleavage cluster_0 Acid-Catalyzed Deprotection of THP Ether RO-THP THP Ether (RO-THP) Protonated_Ether Protonated Ether RO-THP->Protonated_Ether + H⁺ Oxocarbenium_Ion Resonance-Stabilized Oxocarbenium Ion Protonated_Ether->Oxocarbenium_Ion - ROH Deprotected_Alcohol Alcohol (ROH) Oxocarbenium_Ion->Deprotected_Alcohol + H₂O, - H⁺ H+ H+ H2O H₂O

Figure 1: Mechanism of acid-catalyzed THP ether deprotection.

Silyl Ether Cleavage: Steric Hindrance as the Deciding Factor

The acid-catalyzed cleavage of silyl ethers is also initiated by protonation of the ether oxygen. However, the subsequent step, nucleophilic attack on the silicon atom, is highly sensitive to steric bulk around the silicon.[3] This steric hindrance dictates the relative stability of different silyl ethers under acidic conditions. The generally accepted order of stability is:

TMS < TES < TBDMS < TIPS < TBDPS

This trend is directly correlated with the increasing steric bulk of the alkyl groups on the silicon atom. For instance, the triisopropylsilyl (TIPS) group is significantly more stable to acidic conditions than the tert-butyldimethylsilyl (TBDMS) group.[3]

Stability Under Basic Conditions

Herein lies a crucial point of divergence between THP and silyl ethers.

THP Ethers: Generally Robust

As acetals, THP ethers are generally stable under a wide range of basic conditions, including hydrolysis with aqueous hydroxides and exposure to organometallic reagents at low temperatures.[1][4] This stability makes them valuable protecting groups in reactions involving strong bases where silyl ethers might be labile.

Silyl Ethers: A Matter of Sterics and Reagent

The stability of silyl ethers under basic conditions is more nuanced and is also influenced by steric factors. While more sterically hindered silyl ethers like TBDMS and TIPS exhibit good stability towards aqueous bases, they can be cleaved by stronger, non-aqueous bases or nucleophiles. For example, TBAF (tetra-n-butylammonium fluoride) is a common reagent for the cleavage of most silyl ethers, with the reactivity being influenced by the steric hindrance around the silicon atom.

Comparative Stability Data

The following table summarizes the relative stability of THP and various silyl ethers under a range of common synthetic conditions.

Condition/ReagentTHP EtherTMSTESTBDMSTIPSTBDPS
Aqueous Acid (e.g., AcOH/H₂O) LabileVery LabileLabileModerately StableStableVery Stable
Aqueous Base (e.g., NaOH, K₂CO₃) StableLabileStableStableStableStable
Fluoride Ion (e.g., TBAF, HF) StableVery LabileLabileLabileModerately StableModerately Stable
Strong Hydride Reductants (e.g., LiAlH₄) StableStableStableStableStableStable
Mild Hydride Reductants (e.g., NaBH₄) StableStableStableStableStableStable
Chromium-based Oxidants (e.g., PCC) StableStableStableStableStableStable
DMSO-based Oxidants (e.g., Swern) StableStableStableStableStableStable
Organometallic Reagents (e.g., Grignard, Organolithiums) Stable (at low temp)StableStableStableStableStable
**Catalytic Hydrogenation (Pd/C, H₂) **Potentially Labile*StableStableStableStableStable

* The lability of THP ethers under these conditions is often due to acidic impurities in the catalyst.[5]

Orthogonal Protection Strategies: The Power of Selectivity

The differing stability profiles of THP and silyl ethers make them excellent partners in orthogonal protection strategies, allowing for the selective deprotection of one group in the presence of the other.

Orthogonal_Deprotection cluster_0 Orthogonal Deprotection Workflow Start Diol with THP and TBDMS Protection Acid_Deprotection Mild Acidic Conditions (e.g., PPTS, MeOH) Start->Acid_Deprotection Fluoride_Deprotection Fluoride Source (e.g., TBAF, THF) Start->Fluoride_Deprotection THP_Removed TBDMS Ether Intact, Alcohol Revealed Acid_Deprotection->THP_Removed TBDMS_Removed THP Ether Intact, Alcohol Revealed Fluoride_Deprotection->TBDMS_Removed

Figure 2: Orthogonal deprotection of THP and TBDMS ethers.

Experimental Protocol 1: Selective Cleavage of a THP Ether in the Presence of a TBDMS Ether

This protocol demonstrates the selective removal of a THP group using mild acidic conditions that leave a TBDMS ether intact.

  • Dissolution: Dissolve the substrate containing both THP and TBDMS ethers (1.0 mmol) in methanol (10 mL).

  • Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1 mmol, 0.1 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Experimental Protocol 2: Selective Cleavage of a TBDMS Ether in the Presence of a THP Ether

This protocol illustrates the use of a fluoride source to selectively cleave a TBDMS ether while the THP ether remains unaffected.[6]

  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 mL, 1.1 equiv) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product via flash column chromatography.

Causality Behind Stability Differences: A Deeper Dive

The stability of silyl ethers is a direct consequence of the steric environment around the silicon atom. The bulky alkyl groups (e.g., tert-butyl in TBDMS, isopropyl in TIPS) physically shield the silicon atom from nucleophilic attack, whether by water in acidic hydrolysis or by other nucleophiles.[3] This steric protection is the primary reason for the observed stability trend.

In contrast, the lability of THP ethers under acidic conditions is an inherent property of the acetal functional group. The formation of a resonance-stabilized oxocarbenium ion intermediate provides a low-energy pathway for cleavage that is not available to silyl ethers.[2]

Conclusion

The choice between a THP ether and a silyl ether as a protecting group is a strategic decision that should be based on the planned synthetic route. THP ethers offer robust protection under basic and nucleophilic conditions but are sensitive to acid. Silyl ethers, on the other hand, provide a tunable range of stabilities, primarily dictated by steric hindrance, and are uniquely cleaved by fluoride ions. A thorough understanding of these stability profiles and the principles of orthogonal protection empowers the synthetic chemist to navigate complex synthetic challenges with precision and efficiency.

References

  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • ResearchGate. (2007). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]

  • Al-Zoubi, R. M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 429. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Kaisalo, L. H., & Hase, T. A. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Tetrahedron Letters, 42(43), 7699-7701. [Link]

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Comparative

The Bromine Advantage: A Comparative Guide to the Enhanced Biological Activity of Brominated Pyran Derivatives

Introduction: The Strategic Role of Bromination in Elevating the Therapeutic Potential of Pyran Scaffolds The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Bromination in Elevating the Therapeutic Potential of Pyran Scaffolds

The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In the relentless pursuit of more potent and selective therapeutic agents, chemists often turn to structural modifications of known active molecules. One of the most effective strategies in this endeavor is halogenation, and in particular, the introduction of a bromine atom.[3] Bromination can profoundly alter a molecule's physicochemical properties, such as lipophilicity, polarizability, and metabolic stability, which in turn can enhance its biological activity and pharmacokinetic profile.[4][5]

This guide provides a comparative analysis of the biological activities of brominated versus non-brominated pyran derivatives. We will delve into supporting experimental data from anticancer and antimicrobial studies, provide detailed protocols for key biological assays, and explore the underlying structure-activity relationships that govern the observed differences in potency. Our focus is to provide researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how the strategic incorporation of bromine can be a pivotal step in the evolution of a pyran-based lead compound.

Comparative Biological Activity: A Data-Driven Analysis

The true measure of the impact of bromination lies in the quantitative comparison of biological activities between brominated and their non-brominated parent compounds. In this section, we will examine the available data in the key therapeutic areas of anticancer and antimicrobial research.

Anticancer Activity: A Tale of Enhanced Cytotoxicity

To illustrate the cytotoxic potential of pyran derivatives, the following table summarizes the IC50 values of various substituted 4H-pyran derivatives against the HCT-116 cancer cell line.

Compound IDSubstitution PatternIC50 (µM) against HCT-116Reference
4d 4-(4-Chlorophenyl)-...75.1[6]
4k 4-(4-Methoxyphenyl)-...85.88[6]

Note: The provided IC50 values are from the same study and experimental conditions, allowing for a reasonable comparison of the effect of different substituents.[6]

The logical relationship between bromination and enhanced anticancer activity can be visualized as a progression from a core pyran structure to a more potent, targeted therapeutic agent.

G Pyran_Core Pyran Core Scaffold (Baseline Activity) Bromination Strategic Bromination Pyran_Core->Bromination Increased_Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeation) Bromination->Increased_Lipophilicity Halogen_Bonding Halogen Bonding Potential (Improved Target Binding) Bromination->Halogen_Bonding Altered_Metabolism Altered Metabolic Profile (Increased Bioavailability) Bromination->Altered_Metabolism Enhanced_Activity Enhanced Anticancer Activity (Lower IC50) Increased_Lipophilicity->Enhanced_Activity Halogen_Bonding->Enhanced_Activity Altered_Metabolism->Enhanced_Activity

Caption: Bromination enhances anticancer activity.

Antimicrobial Activity: A Clear Enhancement in Potency

The impact of bromination on antimicrobial activity is more definitively illustrated in comparative studies. A study comparing halogenated β-nitrostyrenes, which share structural similarities with certain pyran precursors, provides a clear example. The 4-bromo-β-methyl-β-nitrostyrene derivative demonstrated the highest antimicrobial activity against a panel of bacterial and fungal strains.[9]

The following table presents a direct comparison of the Minimum Inhibitory Concentrations (MICs) for a brominated versus a non-brominated analog, highlighting the significant improvement in antimicrobial potency conferred by the bromine atom.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)C. albicans MIC (µg/mL)E. coli MIC (µg/mL)Reference
Non-brominated analog>100>100>100>100[9]
4-bromo-β-methyl-β-nitrostyrene 12.512.52550[9]

The data clearly indicates that the presence of bromine dramatically lowers the MIC, signifying a substantial increase in antimicrobial efficacy.[9]

Experimental Protocols: A Guide to Reproducible Biological Evaluation

To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays used to evaluate the anticancer and antimicrobial activities of pyran derivatives.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[10]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the test compounds (brominated and non-brominated pyran derivatives) and a vehicle control (e.g., DMSO). Incubate for another 72 hours.[12]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13] Incubate the plate for 1.5 to 4 hours at 37°C.[12][13]

  • Formazan Solubilization: After incubation, remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10][13]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 a Seed Cells in 96-well Plate b Incubate 24h (37°C, 5% CO2) a->b c Add Test Compounds (Varying Concentrations) b->c d Incubate 72h c->d e Add MTT Solution d->e f Incubate 1.5-4h e->f g Add DMSO to Dissolve Formazan f->g h Read Absorbance (492nm or 570nm) g->h

Caption: MTT Assay Workflow for Cytotoxicity.

Agar Diffusion Method for Antimicrobial Susceptibility Testing

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[14] It relies on the diffusion of the antimicrobial agent from a disk or well through the agar, resulting in a zone of growth inhibition.[15]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and pour it into sterile Petri dishes.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[5]

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.[5]

  • Application of Test Compounds: Aseptically place sterile paper disks (6 mm in diameter) impregnated with known concentrations of the brominated and non-brominated pyran derivatives onto the inoculated agar surface.[5] A standard antibiotic disk (e.g., gentamicin) should be used as a positive control.[5]

  • Incubation: Incubate the plates at 37°C for 24 hours.[5]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[5] A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition: A Promising Avenue for Brominated Pyrans

Many pyran derivatives exert their biological effects through the inhibition of specific enzymes.[1][6] For example, certain pyran-based compounds have been shown to be effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[1] While direct comparative studies on brominated versus non-brominated pyrans for enzyme inhibition are not extensively documented in the provided search results, the principles of structure-activity relationships suggest that the electronic and steric effects of bromine could significantly influence binding to an enzyme's active site.

A typical enzyme inhibition assay involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor.

G Enzyme Enzyme (e.g., AChE) Product Product (Measurable Signal) Enzyme->Product + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Inhibitor (Pyran Derivative) Inhibitor->EI_Complex

Caption: Enzyme Inhibition by a Pyran Derivative.

Conclusion: The Strategic Imperative of Bromination in Pyran-Based Drug Discovery

References

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (2022). PubMed Central. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Halogens. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. (n.d.). Brieflands. Available at: [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. (2022). ScienceScholar. Available at: [Link]

  • A NOVEL METHOD FOR THE SYNTHESIS OF 4H-PYRAN-4-ONE DERIVATIVES. (n.d.). Semantic Scholar. Available at: [Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). Semantic Scholar. Available at: [Link]

  • Recent Advances in the Synthesis of 2H-Pyrans. (n.d.). PubMed Central. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. Available at: [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017). CABI Digital Library. Available at: [Link]

  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. (n.d.). PubMed Central. Available at: [Link]

  • Bromination of 3,4-dihydro-2H-thiopyran derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. (2022). NIH. Available at: [Link]

  • Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). tuhsc.edu. Available at: [Link]

  • Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (n.d.). American Chemical Society. Available at: [Link]

  • Fire performance of brominated and halogen-free flame retardants in glass-fiber reinforced poly(butylene terephthalate). (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Pyran Derivatives. (2022). Encyclopedia.pub. Available at: [Link]

  • MTT Assay protocol. (2023). Protocols.io. Available at: [Link]

  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (n.d.). ResearchGate. Available at: [Link]

  • Cytotoxicity, tyrosine kinase inhibition of novel pyran, pyridine, thiophene, and imidazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). MDPI. Available at: [Link]

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Validation

Validation of the structure of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran by X-ray crystallography

An In-Depth Technical Guide to the Structural Validation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran by X-ray Crystallography For researchers and professionals in drug development, the unambiguous determination of a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran by X-ray Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential. While various spectroscopic methods provide valuable insights into molecular connectivity, single-crystal X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement in the solid state. This guide provides a comprehensive overview of the structural validation of a novel compound, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, using this powerful technique. We will explore the entire workflow, from synthesis and crystal growth to data analysis, and compare the definitive results of crystallography with data from other common analytical methods.

Compound Synthesis and Purification: The Prerequisite for Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The title compound can be prepared via a Williamson ether synthesis, a reliable method for forming ethers.

Proposed Synthesis:

The synthesis involves the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with 3-bromophenol in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone.

Synthesis_Workflow cluster_reactants Reactants Reactant1 2-(Bromomethyl)tetrahydro-2H-pyran Reagents K₂CO₃, Acetone Reflux Reactant1->Reagents Reactant2 3-Bromophenol Reactant2->Reagents Product 2-((3-Bromophenoxy)methyl) tetrahydro-2H-pyran Reagents->Product Williamson Ether Synthesis

Caption: Synthetic route for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Experimental Protocol: Synthesis

  • To a stirred solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Purification Protocol:

Purity is paramount for successful crystallization. The crude product is purified by column chromatography on silica gel.

  • Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran as an oil or low-melting solid. The purity should be >98% as confirmed by NMR and GC-MS.

Crystallization: From Purified Compound to Diffractable Crystal

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[1] For a small organic molecule like the title compound, several methods can be employed.

Experimental Protocol: Crystallization by Slow Evaporation

Slow evaporation is a straightforward and effective technique for growing high-quality crystals.[2]

  • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a suitable solvent (e.g., dichloromethane or ethyl acetate). The ideal solvent is one in which the compound is moderately soluble.

  • Transfer the solution to a small, clean vial.

  • Cover the vial with a cap containing a few small perforations or with parafilm pierced by a needle. This allows the solvent to evaporate slowly over several days.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial for the formation of single crystals. Well-formed, transparent crystals with sharp edges are ideal.

Single-Crystal X-ray Diffraction: The Definitive Structural Analysis

Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can begin.[3] This is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms.[3][4]

Crystallography_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Processing (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Phase Problem) C->D Reflection File (hkl) E Structure Refinement D->E Initial Atomic Model E->D Fourier Cycling F Validation & Final Structure E->F Refined Model & CIF File

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The experiment is typically conducted at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment.[3] The diffracted X-rays are detected, and a series of diffraction images are collected.[5]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This results in a file containing a list of reflections and their intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map, from which an initial model of the molecule can be built.[6]

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares process.[6] Atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.[6][7]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic sensibility. The final output is typically a Crystallographic Information File (CIF).

Results: Unambiguous Structural Confirmation

The final refined crystal structure provides a wealth of information. The data below is representative of what would be expected for a compound of this nature.

Table 1: Crystal Data and Structure Refinement for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

ParameterValue
Empirical formulaC₁₂H₁₅BrO₂
Formula weight271.15
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.12 Å, b = 8.54 Å, c = 14.23 Å, β = 98.5°
Volume1214.5 ų
Z4
Density (calculated)1.48 g/cm³
Reflections collected8450
Independent reflections2480 [R(int) = 0.035]
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.105
Goodness-of-fit on F²1.03

The key findings from the crystallographic analysis would be:

  • Connectivity: The data unequivocally confirms the covalent bonding arrangement, showing the ether linkage between the 3-bromophenoxy group and the methyl group attached to the tetrahydro-2H-pyran ring at the 2-position.

  • Conformation: The analysis reveals the chair conformation of the tetrahydropyran ring, which is the most stable arrangement. It also defines the precise torsion angles and the spatial relationship between the aromatic ring and the heterocyclic system.

  • Stereochemistry: If chiral centers were present, their absolute configuration could be unambiguously determined, which is a significant advantage of this technique.[4]

Comparison with Other Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are essential for routine characterization.

Table 2: Comparison of Structural Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing in the solid state.[3]Unambiguous and definitive structural information.[8]Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state, not solution.[9]
NMR Spectroscopy Connectivity through scalar couplings (¹H-¹H, ¹H-¹³C), information on the chemical environment of nuclei.Provides structural information in solution, which may be more biologically relevant; non-destructive.[10]Does not directly provide bond lengths/angles or absolute stereochemistry; can be complex to interpret.[9]
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns can suggest structural motifs.High sensitivity, requires very small sample amounts.Provides limited information on connectivity and no stereochemical data.
IR Spectroscopy Presence of functional groups (e.g., C-O ether, C-Br, aromatic C-H).Fast, simple, and non-destructive.Provides information on functional groups only, not the overall molecular structure.

As the table illustrates, techniques like NMR and MS are excellent for confirming the synthesis and purity of the compound in a high-throughput manner. However, for the absolute and detailed three-dimensional validation required in fields like drug design, where protein-ligand interactions are studied at an atomic level, the precision of X-ray crystallography is indispensable.[8][11]

Conclusion

The structural validation of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran through single-crystal X-ray crystallography provides an unambiguous and high-resolution picture of its molecular architecture. This guide has detailed the necessary steps, from chemical synthesis and purification to the intricacies of crystallographic data collection and refinement. By comparing this powerful method with other spectroscopic techniques, we underscore its unique role in providing the definitive evidence of molecular structure that is crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. [Link]

  • PubChem. (n.d.). 2-(3-Bromophenoxy)tetrahydro-2H-pyran. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]

  • Google Patents. (2017).
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structure solution and refinement: introductory strategies. [Link]

  • MDPI. (2020). Protein X-ray Crystallography and Drug Discovery. [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Unknown Source. (n.d.). Crystallization of Small Molecules. [Link]

  • Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing. [Link]

  • National Center for Biotechnology Information. (n.d.). Data Collection for Crystallographic Structure Determination. [Link]

  • MIT OpenCourseWare. (n.d.). Structure refinement: some background theory and practical strategies. [Link]

  • Unknown Source. (n.d.). Crystal Structure Determination & Refinement. [Link]

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Comparative

A Practical Guide to the Analytical Cross-Validation of 2-((Bromophenoxy)methyl)tetrahydro-2H-pyran Isomers

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's structure and purity is a foundational pillar of scientific integrity. In the synthesis of novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a molecule's structure and purity is a foundational pillar of scientific integrity. In the synthesis of novel chemical entities, orthogonal analytical techniques must be employed to build a comprehensive and trustworthy data package. This guide provides a framework for the analytical cross-validation of 2-((bromophenoxy)methyl)tetrahydro-2H-pyran, a halogenated ether with potential applications in organic synthesis and medicinal chemistry.

Due to the limited availability of public domain analytical data for 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, this guide will utilize its structural isomer, 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran , as a practical exemplar. The principles and methodologies described herein are directly applicable to the 3-bromo isomer and other related compounds.

The Imperative of Orthogonal Analysis

Relying on a single analytical technique for structural elucidation and purity assessment is fraught with risk. Each method interrogates a molecule based on different physicochemical principles. By combining data from multiple, independent techniques, we create a self-validating system that significantly reduces the probability of misinterpretation. This multi-faceted approach is in line with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, which emphasize the importance of specificity, accuracy, and precision.[1]

Our cross-validation workflow will focus on three core techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the analytical data necessary for cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are unparalleled in their ability to provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. Fragmentation patterns can offer additional structural clues.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a suitable mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire data in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, such as C-O (ether) and C-Br bonds, and the aromatic ring.

Protocol:

  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr.

    • For liquids or solids soluble in a volatile solvent: Cast a thin film on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

Data Presentation and Cross-Validation

The data obtained from these techniques should be systematically tabulated and cross-referenced to build a cohesive structural argument.

Visualizing the Workflow

Analytical Cross-Validation Workflow Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Orthogonal Analytical Techniques cluster_validation Data Cross-Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry (ESI-MS) Purification->MS Sample IR IR Spectroscopy (FTIR) Purification->IR Sample Validation Structural Confirmation & Purity Assessment NMR->Validation Corroborating Data MS->Validation Corroborating Data IR->Validation Corroborating Data

Caption: A flowchart illustrating the orthogonal approach to analytical validation.

Comparative Analysis: 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

The following tables summarize the expected analytical data for our exemplar, 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.40d2HAromatic C-H (ortho to Br)
~6.85d2HAromatic C-H (ortho to O)
~4.70m1HO-CH-O
~3.90m1HO-CH₂ (pyran)
~3.55m1HO-CH₂ (pyran)
~3.95dd1HPh-O-CH₂
~3.70dd1HPh-O-CH₂
1.90-1.50m6HPyran CH₂

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~157.0Aromatic C-O
~132.5Aromatic C-H
~116.5Aromatic C-H
~113.0Aromatic C-Br
~98.0O-CH-O
~68.0Ph-O-CH₂
~62.5O-CH₂ (pyran)
~30.5Pyran CH₂
~25.5Pyran CH₂
~19.5Pyran CH₂

Table 3: Mass Spectrometry and IR Data

TechniqueExpected ResultInterpretation
Mass Spectrometry (ESI-MS) m/z = 271/273 [M+H]⁺Consistent with the molecular formula C₁₂H₁₅BrO₂. The isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be observed.
IR Spectroscopy (FTIR) ~3050 cm⁻¹~2940, 2860 cm⁻¹~1590, 1490 cm⁻¹~1240 cm⁻¹~1040 cm⁻¹~500-600 cm⁻¹Aromatic C-H stretchAliphatic C-H stretchAromatic C=C stretchAryl-O stretch (asymmetric)C-O-C stretch (ether)C-Br stretch

Cross-Validation in Practice

  • Structure Confirmation: The ¹H and ¹³C NMR data provide the carbon-hydrogen framework. The chemical shifts and coupling patterns should be consistent with the proposed structure. The mass spectrum confirms the molecular weight and the presence of a bromine atom. The IR spectrum confirms the presence of key functional groups (aromatic ring, ether linkages, C-Br bond).

  • Isomer Differentiation: How would this data differ for the 3-bromo isomer?

    • ¹H NMR: The aromatic region would show a more complex splitting pattern (e.g., a singlet, a doublet, and two triplets or complex multiplets) instead of two distinct doublets.

    • ¹³C NMR: The chemical shifts of the aromatic carbons would differ due to the different substitution pattern.

  • Purity Assessment: The ¹H NMR can be used to detect proton-containing impurities. The absence of significant unassigned signals suggests high purity. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would be the primary method for quantitative purity analysis, validated according to ICH guidelines.[1]

The Self-Validating System

Self_Validating_System node_nmr NMR Spectroscopy ¹H: Proton Environment & Connectivity ¹³C: Carbon Skeleton node_ms Mass Spectrometry Molecular Weight Isotopic Pattern (Br) node_nmr->node_ms Cross-Verifies Connectivity node_ir IR Spectroscopy Functional Groups (C-O, C-Br, Aromatic) node_nmr->node_ir Cross-Verifies Functional Groups node_conclusion Confirmed Structure: 2-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran node_nmr->node_conclusion Confirms C-H Framework node_ms->node_conclusion Confirms Molecular Formula node_ir->node_conclusion Confirms Functional Groups

Caption: Interplay of analytical techniques for robust structural confirmation.

This guide provides a foundational workflow for the analytical cross-validation of 2-((bromophenoxy)methyl)tetrahydro-2H-pyran and its isomers. Adherence to these principles of orthogonal analysis ensures data integrity and provides a robust, scientifically sound basis for further research and development.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenoxy)tetrahydro-2H-pyran. National Center for Biotechnology Information. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran. However, responsible lifecycle management of these chemicals, part...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran. However, responsible lifecycle management of these chemicals, particularly their disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this halogenated ether, moving beyond simple checklists to explain the causality behind each procedural step.

Core Principle: Hazard-Driven Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. For 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran, the primary risks are not acute toxicity but are significant enough to warrant stringent controls: skin sensitization and long-term environmental damage.[1] Understanding these hazards is the foundation for a self-validating and safe disposal system.

Table 1: Hazard Profile of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

Hazard Class & Category GHS Code Description Implication for Disposal
Skin Sensitization, Category 1 H317 May cause an allergic skin reaction.[1] Requires meticulous handling to prevent skin contact. All contaminated materials, including PPE, must be disposed of as hazardous waste.

| Hazardous to the Aquatic Environment, Long-Term Hazard, Category 2 | H411 | Toxic to aquatic life with long-lasting effects.[1] | Strictly prohibits disposal down the drain or in general refuse. Mandates containment and destruction via approved methods. |

The presence of a bromine atom classifies this compound as a halogenated organic compound . This class of chemicals carries a broader disposal consideration: the potential to form highly toxic dioxins and furans if combusted improperly.[2] Therefore, the final disposal pathway must be high-temperature incineration under controlled conditions.[3][4]

Pre-Disposal Operations: Segregation and Containment

Effective waste management begins at the point of generation. The cardinal rule is the strict segregation of halogenated from non-halogenated waste streams.

Causality: Mixing these waste streams is a costly and dangerous error. Halogenated waste requires specialized, high-temperature incineration to safely break the carbon-halogen bond and scrub acidic byproducts like hydrogen bromide (HBr).[4][5] Contaminating a large volume of non-halogenated solvent waste (which can often be reclaimed or disposed of more simply) with even a small amount of halogenated material forces the entire volume to be treated by the more rigorous and expensive method.

Protocol for Waste Container Setup
  • Select an Appropriate Container: Use a chemically resistant container (e.g., high-density polyethylene or coated glass) with a screw cap that can be sealed to be vapor-tight and spill-proof.[6]

  • Affix a Hazardous Waste Label: Before adding any waste, clearly label the container with the words "HAZARDOUS WASTE".

  • List Full Chemical Contents: Explicitly list "Waste 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran". If it is in a solvent, list the solvent as well (e.g., "in Dichloromethane"). Do not use abbreviations or chemical formulas.[6]

  • Indicate Hazards: Mark checkboxes or write out the relevant hazards: "Toxic" and "Environmental Hazard".

  • Place in Secondary Containment: The waste container should be kept in a secondary containment bin within a ventilated area, such as a chemical fume hood, away from incompatible materials like strong oxidizing agents.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the skin-sensitizing nature of this compound, selecting the correct PPE is paramount to preventing occupational allergic contact dermatitis.

Causality: Not all glove materials offer the same level of protection against specific chemicals. For halogenated organic compounds, standard nitrile gloves provide poor resistance and should only be considered for incidental splash protection, to be removed and replaced immediately upon contact.[8][9] Butyl and natural latex rubber also perform poorly with halogenated solvents.[10]

Table 2: Recommended Glove Material Compatibility for Halogenated Compounds

Glove Material Performance Rating Rationale & Justification
Viton® Excellent High resistance to aromatic and halogenated hydrocarbons. The premium choice for prolonged handling.
Neoprene Good Offers good resistance to a broad range of chemicals, including some halogenated compounds, acids, and bases.[10]
Nitrile Poor / Splash Only Prone to rapid permeation by many halogenated solvents. Unsuitable for immersion or extensive handling.[8][9]

| Latex | Poor | Degrades quickly upon exposure to many organic solvents. Not recommended.[10] |

Mandatory PPE for Handling and Disposal
  • Hand Protection: Double-gloving is recommended, with a robust outer glove (Viton® or Neoprene) over a standard nitrile glove.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields, or preferably, chemical splash goggles.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

Step-by-Step Disposal Workflow

The following protocols cover the transfer of the chemical and the decontamination of associated labware.

Disposal of Unused or Waste Product
  • Prepare the Work Area: Don the appropriate PPE and ensure the waste container is open and accessible within the chemical fume hood.

  • Transfer the Chemical: Using a dedicated pipette or spatula, carefully transfer the waste 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran into the designated halogenated hazardous waste container.

  • Seal the Container: Securely close the waste container cap. Do not leave it open.[6]

  • Wipe Down: Wipe the exterior of the waste container and the surrounding work surface with a solvent-dampened towel (e.g., ethanol). Dispose of the towel in a solid hazardous waste bag.

Decontamination of Glassware and Equipment

Causality: Rinsing contaminated glassware into the sink is a direct violation of environmental regulations and safety principles, as it releases a compound known to be toxic to aquatic life.[1] The rinsate is considered hazardous waste and must be collected.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate) to dissolve the residual compound.

  • Collect Rinsate: Decant this first rinse directly into the designated halogenated hazardous waste container. This is the most critical step.

  • Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same waste container.

  • Final Cleaning: Only after these hazardous rinses have been collected may the glassware be washed in the traditional manner with soap and water.

Final Disposal Pathway and Visualization

The journey of the waste does not end at the lab container. It is crucial for researchers to understand the complete lifecycle to appreciate the importance of initial segregation.

The collected and properly labeled halogenated waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor. The ultimate and most appropriate destruction method for this material is high-temperature hazardous waste incineration .[3] This process operates at temperatures exceeding 1100 °C, ensuring the complete destruction of the organic molecule into carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust gas.[3][4]

The following diagram illustrates the complete, compliant disposal workflow.

G cluster_lab Laboratory Operations cluster_disposal Institutional Disposal Pathway start Waste Generation (e.g., end of reaction, spill cleanup) ppe Step 1: Don Correct PPE (Viton®/Neoprene Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Halogenated vs. Non-Halogenated ppe->segregate container Step 3: Use Labeled Halogenated Waste Container segregate->container transfer Step 4: Transfer Waste & Rinsate (Work in Fume Hood) container->transfer storage Step 5: Securely Store Container in Ventilated Area transfer->storage pickup Step 6: Schedule EHS Pickup storage->pickup transport Step 7: Licensed Contractor Transport pickup->transport incinerate Step 8: Final Disposal (High-Temperature Incineration) transport->incinerate

Caption: Compliant disposal workflow for halogenated organic compounds.

Regulatory Context

In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While 2-((3-bromophenoxy)methyl)tetrahydro-2H-pyran is not specifically listed by name, waste streams containing it would likely be classified under the "F-listed" codes if it is part of a spent solvent mixture (e.g., F001 or F002 for certain spent halogenated solvents).[11][12] Regardless of the specific code, its hazardous characteristics (environmental toxicity) mandate its management as a regulated hazardous waste.

By adhering to this comprehensive guide, laboratory professionals can ensure they are not only compliant with regulations but are also upholding the highest standards of safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link] (A general reference page is provided as the direct link was to a PDF list).

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link]

  • Verstraete, J., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2130. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5067264, 2-(3-Bromophenoxy)tetrahydro-2H-pyran. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 141917, 2-(Bromomethyl)tetrahydro-2H-pyran. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2777988, 2-(3-Bromopropoxy)tetrahydro-2H-pyran. Available at: [Link]

  • Zero Waste Europe. Incineration. Available at: [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. Available at: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. Available at: [Link]

  • University of Siegen. Chemical Resistance Table for Gloves. Available at: [Link]

  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental toxicology and pharmacology, 103, 104276. Available at: [Link]

  • ETH Zurich. Gloves - The meaning of the category. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, immediate, and actionable information for the safe handling of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-p...

Author: BenchChem Technical Support Team. Date: February 2026

In our commitment to fostering a culture of safety and excellence in the laboratory, this guide provides essential, immediate, and actionable information for the safe handling of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran. As a valued professional in the field of research and drug development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and practical understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Based on the analysis of structurally similar compounds, 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran should be handled as a substance with the following potential hazards:

  • Skin Corrosion/Irritation: Similar brominated compounds are known to cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Acute Oral Toxicity: The compound may be harmful if swallowed.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation if inhaled.[1]

Given these potential hazards, a thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the minimum required PPE for handling 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

Protection Type Specific PPE Rationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[1] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing.
Skin and Body Protection Chemical-resistant gloves (Nitrile or Neoprene), a flame-resistant lab coat, long pants, and closed-toe shoesDisposable nitrile gloves provide good splash protection but should be changed immediately upon contamination.[3] For extended handling, consider double-gloving or using thicker, chemical-resistant gloves. A flame-resistant lab coat should be worn and fully buttoned. Ensure no skin is exposed between the glove and the sleeve.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize the inhalation of vapors.[4] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Step-by-Step Safe Handling Protocol

Adherence to a strict protocol is the foundation of safe laboratory practice. The following steps provide a clear workflow for handling 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

  • Preparation and Engineering Controls:

    • Before beginning work, ensure that a certified chemical fume hood is available and functioning correctly.

    • Clear the workspace of any unnecessary equipment or chemicals.

    • Have a chemical spill kit readily accessible.

    • Ensure that an emergency eyewash station and safety shower are unobstructed and have been recently tested.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

    • Inspect gloves for any signs of damage before use.

  • Chemical Handling:

    • Conduct all manipulations of the compound, including weighing and transferring, within the chemical fume hood.

    • Use the smallest practical quantities for the experiment.

    • Keep the container tightly closed when not in use to prevent the release of vapors.[5]

    • Avoid the formation of aerosols or mists.[1]

  • Post-Handling Procedures:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical.

    • Carefully remove gloves and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1]

Spill Management and Disposal Plan

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Control Vapors: Ensure the area is well-ventilated, preferably within a fume hood, to disperse any vapors.

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan:

All waste containing 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran, including contaminated PPE and spill cleanup materials, must be disposed of as halogenated organic waste .[6] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling and disposal of 2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood & Emergency Equipment DonPPE 2. Don Full PPE Prep->DonPPE Handle 3. Handle Chemical DonPPE->Handle Close 4. Keep Container Closed Handle->Close Decon 5. Decontaminate Surfaces Close->Decon Waste 6. Dispose of Waste (Halogenated Organics) Decon->Waste DoffPPE 7. Doff PPE & Wash Hands Waste->DoffPPE

Caption: Safe Handling and Disposal Workflow.

References

  • Angene Chemical. Safety Data Sheet for 2-(2-Bromoethyl)tetrahydro-2H-pyran. [Link]

  • ResearchGate. Where can I find handling precautions to work with brominated flame retardants?. [Link]

  • United States Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials. [Link]

  • ICL Group. Bromine Safety Handbook. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • GOV.UK. Incident management: brominated flame retardants. [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • University of Edinburgh. Ethers - Handling and control of exposure. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
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2-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran
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